molecular formula C5H8N4O B1268662 2,3-Diamino-6-methylpyrimidin-4(3h)-one CAS No. 35523-64-9

2,3-Diamino-6-methylpyrimidin-4(3h)-one

Cat. No.: B1268662
CAS No.: 35523-64-9
M. Wt: 140.14 g/mol
InChI Key: YZNMOAIBTPNUTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Diamino-6-methylpyrimidin-4(3h)-one is a useful research compound. Its molecular formula is C5H8N4O and its molecular weight is 140.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-diamino-6-methylpyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-3-2-4(10)9(7)5(6)8-3/h2H,7H2,1H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNMOAIBTPNUTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60956918
Record name 3-Amino-2-imino-6-methyl-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60956918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35523-64-9
Record name 3-Amino-2-imino-6-methyl-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60956918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2,3-Diamino-6-methylpyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2,3-Diamino-6-methylpyrimidin-4(3H)-one

This compound is a heterocyclic compound of significant interest within the realms of pharmaceutical and medicinal chemistry. As a substituted diaminopyrimidine, it serves as a crucial building block and key intermediate in the synthesis of a variety of biologically active molecules, including potent antiviral and anticancer agents.[1] The structural arrangement of its amino and methyl groups on the pyrimidine core allows for diverse chemical modifications, making it a versatile scaffold in drug discovery and development.[1] This guide provides an in-depth exploration of the synthetic pathways leading to this compound, offering detailed protocols and mechanistic insights for researchers and professionals in the field.

Core Synthetic Strategy: Cyclocondensation of Guanidine Derivatives

The most prevalent and efficient method for constructing the pyrimidine ring of the target molecule involves the cyclocondensation of a guanidine-containing compound with a suitable three-carbon fragment. This approach is widely adopted due to its reliability and the commercial availability of the starting materials. A common and effective three-carbon component for this synthesis is ethyl acetoacetate.

Reaction Pathway Overview

The synthesis of a related compound, 2-amino-6-methylpyrimidin-4(3H)-one, through the reaction of a guanidine derivative with ethyl acetoacetate provides a foundational understanding of the core reaction.[2] This reaction proceeds via a well-established mechanism involving nucleophilic attack and subsequent cyclization.

Visualizing the Synthesis: A Step-by-Step Workflow

To illustrate the logical flow of the synthesis, the following diagram outlines the key stages, from starting materials to the final product.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_product Final Product Guanidine Guanidine Derivative Condensation Cyclocondensation Guanidine->Condensation EAA Ethyl Acetoacetate EAA->Condensation Workup Reaction Workup & Purification Condensation->Workup Target 2,3-Diamino-6-methyl- pyrimidin-4(3H)-one Workup->Target

Caption: High-level workflow for the synthesis of the target pyrimidinone.

Detailed Experimental Protocol: Synthesis of a 2-Aminopyrimidinone Intermediate

While the direct synthesis of this compound is a specific multi-step process, the synthesis of the closely related 2-amino-4-hydroxy-6-methylpyrimidine (an isomer and key intermediate) provides a robust and illustrative protocol for the core pyrimidine ring formation. This procedure can be adapted for more complex guanidine derivatives.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityRole
Guanidine Hydrochloride95.5310 g (0.1 mol)Reactant
1 M Ethanolic Sodium Ethoxide-100 mLBase/Reactant
1,3,6-trimethyluracil168.18800 mg (0.005 mol)Reactant
Water18.02As neededSolvent
Amberlite IRC-50 (H+)-As neededIon-exchange resin
Step-by-Step Procedure
  • Preparation of Guanidine Free Base: To a 1 M solution of ethanolic sodium ethoxide (100 ml), add guanidine hydrochloride (10 g, 0.1 mol).[3]

  • Stirring and Filtration: Stir the mixture at room temperature for 10 minutes. The formation of sodium chloride as a precipitate will be observed.[3]

  • Isolation of Guanidine Solution: Remove the sodium chloride by filtration. The resulting filtrate contains the guanidine free base in ethanol.[3]

  • Concentration: Concentrate the filtrate in vacuo at a temperature below 35°C to obtain a syrup.[3]

  • Reaction with β-Ketoester Analog: To the syrupy residue, add 1,3,6-trimethyluracil (800 mg, 0.005 mol).[3]

  • Heating: Heat the mixture at approximately 90°C for 6 hours under a nitrogen atmosphere.[3]

  • Dissolution: After the reaction is complete, dissolve the mixture in water (20 ml).[3]

  • Purification by Ion-Exchange Chromatography: Apply the aqueous solution to a column of Amberlite IRC-50 (H+) (30 x 3 cm diameter).[3]

  • Elution and Collection: Wash the column with water and collect the UV-absorbing fractions.[3]

  • Final Isolation: Evaporate the collected fractions to dryness in vacuo. The solid residue is 6-methylisocytosine (an isomer of 2-amino-4-hydroxy-6-methylpyrimidine).[3]

  • Recrystallization: Recrystallize the solid residue from water to obtain the purified product.[3]

Mechanistic Insights: The Cyclocondensation Reaction

The formation of the pyrimidine ring proceeds through a well-established cyclocondensation mechanism. The following diagram illustrates the key steps involved in the reaction between a guanidine derivative and a β-ketoester like ethyl acetoacetate.

Reaction_Mechanism Guanidine Guanidine (Nucleophile) EAA_carbonyl Ethyl Acetoacetate (Electrophilic Carbonyl) Guanidine->EAA_carbonyl Nucleophilic Attack Intermediate_1 Tetrahedral Intermediate EAA_carbonyl->Intermediate_1 Forms Intermediate Intermediate_2 Dehydrated Intermediate Intermediate_1->Intermediate_2 Dehydration Cyclized_Intermediate Cyclized Intermediate Intermediate_2->Cyclized_Intermediate Intramolecular Nucleophilic Attack Product 2-Amino-6-methylpyrimidin-4(3H)-one Cyclized_Intermediate->Product Tautomerization & Loss of Ethanol

Caption: Key mechanistic steps in the formation of the pyrimidinone ring.

Further Functionalization to Achieve this compound

The synthesis of the target molecule, this compound, requires the introduction of a second amino group at the 3-position of the pyrimidine ring. This is typically achieved through subsequent chemical transformations of a pre-formed 2-aminopyrimidinone core. These transformations may involve:

  • Nitrosation followed by Reduction: Introduction of a nitroso group at the N3 position and its subsequent reduction to an amino group.

  • Direct Amination: While less common, direct amination strategies using specific aminating agents could be explored.

The precise methodology for this second amination step is often proprietary or detailed in specialized literature and patents, and requires careful optimization of reaction conditions to achieve the desired regioselectivity and yield.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the positions of the substituents.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

  • Melting Point Analysis: To assess the purity of the final product.

Conclusion and Future Outlook

The synthesis of this compound, a valuable scaffold in drug discovery, is primarily achieved through a robust cyclocondensation reaction followed by further functionalization. The understanding of the underlying reaction mechanisms and the careful execution of the experimental protocols are paramount to achieving high yields and purity. Future research in this area may focus on the development of more atom-economical and environmentally benign synthetic routes, as well as the exploration of novel catalytic systems to enhance reaction efficiency. The continued availability of this key intermediate will undoubtedly fuel the discovery of new therapeutic agents.

References

  • Ferris, J. P., & Hagan, W. J., Jr. (1984). Prebiotic synthesis of diaminopyrimidine and thiocytosine. Origins of Life and Evolution of the Biosphere, 14(1-4), 13-18.
  • Elion, G. B., Hitchings, G. H., & VanderWerff, H. (1951). Synthesis and antifolate activity of new diaminopyrimidines and diaminopurines in enzymatic and cellular systems. Journal of Biological Chemistry, 192(2), 505-518.
  • Sadovnikov, A. I., et al. (2019). Cyclization of guanidines formed in autocatalytic reactions.
  • Shuto, Y., et al. (1975). Synthesis of Guanidinopyrimidine Derivatives and Their Biological Activities. Science Bulletin of the Faculty of Agriculture, Kyushu University, 30(1/2), 75-82.
  • Adnan, S., & Al-Masoudi, N. A. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. International Journal of Pharmaceutical Quality Assurance, 12(3), 242-248.
  • El-Sayed, R. (2012). Synthesis of Pyrimidine Derivatives.
  • Babaoglu, K., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 735.
  • de Assunção, L. R., Marinho, E. R., & Proença, F. P. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity. International Journal of Drug Design and Discovery, 3(3), 850-855.
  • Chem-Impex. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. Retrieved from [Link]

Sources

"2,3-Diamino-6-methylpyrimidin-4(3h)-one chemical properties"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of 2,3-Diamino-6-methylpyrimidin-4(3H)-one

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrimidinone scaffold is a well-established pharmacophore found in numerous biologically active molecules.[1][2] This document details the structural features, physicochemical properties, synthesis, and chemical reactivity of this specific derivative. It is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule as a building block for novel therapeutic agents. Methodologies for its synthesis and characterization are presented with an emphasis on the underlying chemical principles to ensure robust and reproducible outcomes.

Introduction and Structural Elucidation

This compound (CAS No: 35523-64-9) belongs to the diaminopyrimidinone class of heterocyclic compounds.[3][4] The core structure consists of a pyrimidine ring bearing two amino groups at the C2 and C3 positions, a methyl group at C6, and a carbonyl group at C4. The presence of multiple nitrogen atoms, a carbonyl group, and adjacent amino functionalities imparts a unique electronic and steric profile, making it a versatile scaffold for chemical modification.

The molecule can exist in tautomeric forms, primarily the lactam form (pyrimidin-4(3H)-one) and the lactim form (pyrimidin-4-ol). Spectroscopic evidence and computational studies on related pyrimidinones confirm that the lactam form is generally the predominant tautomer in solid and solution phases.[5] The vicinal diamino arrangement (at C2 and C3) is a key structural feature that distinguishes it from more commonly studied 2,4- or 4,6-diaminopyrimidines, offering unique opportunities for cyclization and condensation reactions.[6][7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for designing experimental conditions for synthesis, purification, formulation, and biological assays.

PropertyValueSource
CAS Number 35523-64-9[3][4][8]
Molecular Formula C₅H₈N₄O[3][8]
Molecular Weight 140.14 g/mol [3][8]
IUPAC Name 2,3-diamino-6-methylpyrimidin-4-one[3]
Density (Predicted) 1.56 g/cm³[8]
Boiling Point (Predicted) 301.9 °C at 760 mmHg[8]
Flash Point (Predicted) 136.4 °C[8]
XLogP3 (Predicted) -1.5[3]
Hydrogen Bond Donors 2 (from the two NH₂)[3]
Hydrogen Bond Acceptors 4 (N1, N3, C4=O)[3]

Synthesis and Mechanistic Insights

The synthesis of pyrimidinone derivatives is a well-established field in organic chemistry.[9] The most direct and convergent approach for synthesizing this compound involves the cyclocondensation of a guanidine derivative with a β-ketoester. Specifically, the reaction of N-aminoguanidine with ethyl acetoacetate provides an efficient route to the target molecule.

The reaction mechanism is initiated by the nucleophilic attack of one of the terminal nitrogens of N-aminoguanidine on the ketone carbonyl of ethyl acetoacetate, followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs via the attack of the other terminal amino group onto the ester carbonyl, followed by the elimination of ethanol to yield the stable six-membered pyrimidinone ring.

G cluster_reactants Reactants cluster_process Process cluster_intermediates Key Intermediates cluster_product Final Product A N-Aminoguanidine C Cyclocondensation (Protic Solvent, e.g., EtOH, Heat) A->C B Ethyl Acetoacetate B->C D Hydrazone Intermediate C->D + H₂O E Cyclized Intermediate D->E Intramolecular Attack F 2,3-Diamino-6-methyl- pyrimidin-4(3H)-one E->F - EtOH

Fig. 1: Synthetic pathway for this compound.
Detailed Experimental Protocol: Synthesis

This protocol describes a representative procedure for the laboratory-scale synthesis.

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve N-aminoguanidine hydrochloride (1.0 eq) in absolute ethanol.

  • Base Addition: Add sodium ethoxide (1.1 eq) to the solution to generate the free base of N-aminoguanidine in situ. This is a critical step as the free base is the active nucleophile. The formation of a sodium chloride precipitate will be observed.

  • Substrate Addition: To the stirred suspension, add ethyl acetoacetate (1.0 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Spectroscopic Characterization

The structural identity of this compound can be unequivocally confirmed through standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons. A singlet for the methyl group (CH₃) would appear in the upfield region (~2.0-2.3 ppm). A singlet for the vinyl proton on the pyrimidine ring (=CH-) would be observed around 5.0-5.5 ppm. Broad singlets corresponding to the two amino groups (-NH₂) would appear in the downfield region, with their chemical shifts being solvent-dependent.

  • ¹³C NMR: The carbon spectrum will show a signal for the methyl carbon, several signals for the pyrimidine ring carbons (including the C=O carbon at ~160-170 ppm), and the vinyl carbon.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 141.1. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[10]

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands. Strong N-H stretching vibrations for the amino groups will be visible in the 3200-3500 cm⁻¹ region. A strong C=O stretching band for the amide carbonyl will appear around 1650-1680 cm⁻¹. C=N and C=C stretching vibrations from the ring will also be present in the 1500-1650 cm⁻¹ range.[10]

Chemical Reactivity and Derivatization Potential

The molecule's rich functionality provides multiple handles for chemical modification, making it an attractive starting material for library synthesis in drug discovery.

G cluster_reactions Potential Reactions Core 2,3-Diamino-6-methyl- pyrimidin-4(3H)-one Acylation N-Acylation / N-Sulfonylation (at C2-NH₂ or C3-NH₂) Core->Acylation R-COCl or R-SO₂Cl Condensation Condensation with Aldehydes/Ketones (forms Schiff bases or cyclized products) Core->Condensation R-CHO FusedRing Fused Ring Formation (e.g., with dicarbonyls to form pyrazinopyrimidinones) Core->FusedRing 1,2-Diketones Alkylation N-Alkylation (at ring or amino nitrogens) Core->Alkylation R-X

Fig. 2: Reactivity profile and derivatization opportunities.
  • Reactions at the Amino Groups: The C2 and C3 amino groups are nucleophilic and can readily undergo acylation, sulfonylation, and alkylation. These reactions allow for the introduction of diverse side chains to explore structure-activity relationships (SAR).

  • Condensation Reactions: The vicinal diamino moiety is particularly reactive towards 1,2-dicarbonyl compounds, leading to the formation of fused heterocyclic systems like pyrazino[2,3-d]pyrimidinones. Condensation with aldehydes or ketones can form Schiff bases, which can be further modified.

  • Scaffold for Kinase Inhibitors: The aminopyrimidine core is a "privileged scaffold" in kinase inhibitor design.[11] The amino groups can form critical hydrogen bond interactions with the hinge region of the kinase active site. Derivatization of this core is a proven strategy for developing potent and selective inhibitors for targets like FLT3 and CDKs.[12]

Applications in Drug Discovery and Medicinal Chemistry

Pyrimidinone and diaminopyrimidine derivatives are known to possess a wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2]

  • Anticancer Agents: Many pyrimidine-based compounds function as kinase inhibitors, disrupting signaling pathways essential for cancer cell proliferation and survival.[11][12] The this compound scaffold is an excellent starting point for designing inhibitors targeting various oncogenic kinases.

  • Antimicrobial Agents: The structural motif is present in compounds with antibacterial and antifungal activity.[2]

  • Anti-parasitic Research: Related 2,4-diamino-6-methylpyrimidine series have been identified as potent agents against Trypanosoma cruzi, the parasite responsible for Chagas' disease, highlighting the potential of this chemical class in treating neglected tropical diseases.[6][7]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

  • Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity. (2018). Juniper Publishers. [Link]

  • Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evaluation. (Date not available). PubMed. [Link]

  • Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives. (Date not available). ACS Publications. [Link]

  • Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment. (2019). Oriental Journal of Chemistry. [Link]

  • Pyrimidine synthesis. (Date not available). Organic Chemistry Portal. [Link]

  • Syntheses of Cyclic Guanidine-Containing Natural Products. (Date not available). PubMed Central (PMC), NIH. [Link]

  • Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. (2003). PubMed. [Link]

  • CYCLIZATION OF GUANIDINES WITH ALPHA-UNSATURATED,BETA-UNSATURATED KETONES - IMPROVED SYNTHESIS OF 2-AMINODIHYDROPYRIMIDINE DERIVATIVES CONTAINING GUANIDINE MOIETY. (1981). Semantic Scholar. [Link]

  • This compound. (Date not available). PubChem. [Link]

  • Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. (Date not available). PubMed Central (PMC), NIH. [Link]

  • This compound. (2025). Chemsrc.com. [Link]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (Date not available). MDPI. [Link]

  • 2-Amino-6-methylpyrimidin-4-one. (Date not available). PubChem. [Link]

  • Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. (2020). PubMed. [Link]

  • 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. (2018). PubMed. [Link]

  • 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. (2018). PubMed Central (PMC), NIH. [Link]

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. (2018). PubMed. [Link]

Sources

An In-Depth Technical Guide to 2,3-Diamino-6-methylpyrimidin-4(3H)-one: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Diamino-6-methylpyrimidin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry. The guide details its chemical identity, a proposed synthetic pathway, in-depth spectroscopic characterization, potential reactivity, and prospective applications in drug development, particularly as a scaffold for kinase and dihydrofolate reductase inhibitors. This document is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel therapeutic agents based on the diaminopyrimidine framework.

Introduction and Chemical Identity

This compound is a substituted pyrimidine derivative featuring vicinal amino groups at the C2 and C3 positions, a methyl group at C6, and a carbonyl group at C4. The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous approved drugs and clinical candidates.[1] The arrangement of amino and carbonyl groups in this molecule provides a unique spatial distribution of hydrogen bond donors and acceptors, making it an attractive starting point for the design of inhibitors targeting ATP-binding sites in kinases or the active sites of enzymes like dihydrofolate reductase (DHFR).[2][3]

The IUPAC name for this compound is 2,3-diamino-6-methyl-3H-pyrimidin-4-one . Its structure and basic properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 2,3-diamino-6-methyl-3H-pyrimidin-4-onePubChem
CAS Number 35523-64-9ChemSrc
Molecular Formula C₅H₈N₄OPubChem
Molecular Weight 140.14 g/mol PubChem
Density 1.56 g/cm³ChemSrc
Boiling Point 301.9 °C at 760 mmHgChemSrc

digraph "chemical_structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=5000];
node [shape=plaintext, fontname="Arial"];
edge [fontname="Arial"];

// Atom nodes N1 [label="N", pos="0,1!"]; C2 [label="C", pos="-0.87,0.5!"]; N3 [label="N", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; C6 [label="C", pos="0.87,0.5!"]; N2_amino [label="NH₂", pos="-1.74,1!"]; N3_amino [label="NH₂", pos="-1.74,-1!"]; O4 [label="O", pos="0,-1.8!"]; C6_methyl [label="CH₃", pos="1.74,1!"]; H_N1 [label="H", pos="0,1.8!"];

// Ring bonds N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;

// Double bonds C5 -- C6 [style=double]; C4 -- O4 [style=double];

// Substituent bonds C2 -- N2_amino; N3 -- N3_amino; C6 -- C6_methyl; N1 -- H_N1; }

Caption: Chemical structure of this compound.

Synthesis of this compound

Proposed Synthetic Pathway

A potential two-step synthesis is outlined below, starting from readily available ethyl acetoacetate.

synthesis_workflow start Ethyl Acetoacetate step1 Step 1: Oximation & Reduction (e.g., NaNO₂, H⁺ then H₂, Pd/C) start->step1 intermediate α-Amino-β-oxobutyronitrile (Intermediate) step1->intermediate step2 Step 2: Cyclocondensation (Guanidine, base) intermediate->step2 product This compound step2->product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of α-Amino-β-oxobutyronitrile

  • Oximation: Ethyl acetoacetate is first reacted with sodium nitrite in the presence of a mineral acid (e.g., HCl) to form the corresponding α-oximino derivative. This reaction proceeds via nitrosation of the enol form of the β-keto ester.

  • Nitrile Formation and Reduction: The α-oximino ester is then converted to the nitrile, for example, by dehydration. The resulting α-oximino-β-oxobutyronitrile can then be reduced to the corresponding α-amino-β-oxobutyronitrile. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst is a standard method for the reduction of oximes to primary amines.

Step 2: Cyclocondensation to form this compound

  • Reaction Setup: The α-amino-β-oxobutyronitrile intermediate is dissolved in a suitable solvent, such as ethanol or isopropanol.

  • Addition of Reagents: Guanidine (or a salt thereof, such as guanidine hydrochloride) and a base (e.g., sodium ethoxide or potassium carbonate) are added to the solution. The base is crucial for deprotonating the guanidine to its free base form, which acts as the nucleophile.

  • Cyclization: The reaction mixture is heated under reflux. The cyclocondensation is proposed to proceed via nucleophilic attack of the guanidine on the nitrile carbon, followed by an intramolecular cyclization involving the ketone carbonyl and the other amino group of the guanidine, and subsequent tautomerization to yield the final pyrimidinone product.

  • Workup and Purification: After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The crude product is then purified, for example, by recrystallization from a suitable solvent or by column chromatography on silica gel.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While experimental data for this specific molecule is scarce, the expected spectral features can be reliably predicted based on the analysis of closely related pyrimidine derivatives.[4][5][6]

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the pyrimidine ring proton, and the protons of the two amino groups and the N-H proton of the pyrimidine ring.

  • Methyl Protons (-CH₃): A singlet in the upfield region, typically around δ 2.0-2.5 ppm.

  • Pyrimidine Ring Proton (C5-H): A singlet in the aromatic region, likely between δ 5.5-6.5 ppm.

  • Amino Protons (-NH₂): Two broad singlets, the chemical shifts of which can vary depending on the solvent and concentration due to hydrogen bonding. These are expected in the range of δ 5.0-8.0 ppm.

  • Ring N-H Proton: A broad singlet, also variable in chemical shift, likely in the downfield region (δ 9.0-11.0 ppm).

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

  • Methyl Carbon (-CH₃): An upfield signal around δ 15-25 ppm.

  • Pyrimidine Ring Carbons:

    • C4 (Carbonyl): A downfield signal in the range of δ 160-175 ppm.

    • C2, C6: Signals for the carbons bearing the amino and methyl groups, respectively, are expected in the range of δ 150-165 ppm.

    • C5: The signal for the carbon bearing the ring proton is expected to be the most upfield of the ring carbons, likely in the range of δ 95-110 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[4]

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Mode
N-H (Amino & Amide) 3200-3500Stretching (often broad)
C-H (Methyl) 2850-3000Stretching
C=O (Amide) 1650-1700Stretching
C=N, C=C (Ring) 1550-1650Stretching
N-H (Amino) 1580-1650Scissoring
C-N 1200-1350Stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 140.14, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Common fragmentation pathways for pyrimidine derivatives involve the loss of small neutral molecules such as HCN, CO, and radicals from the substituents.[7] The fragmentation of this compound would likely involve initial loss from the amino and methyl groups, followed by cleavage of the pyrimidine ring.

Reactivity and Potential for Derivatization

The vicinal diamino functionality at the C2 and C3 positions is a key feature that dictates the reactivity of this molecule and offers significant opportunities for further chemical modification. This arrangement is particularly amenable to cyclocondensation reactions with 1,2-dicarbonyl compounds or their equivalents to form fused heterocyclic systems.

reactivity_pathway start 2,3-Diamino-6-methyl- pyrimidin-4(3H)-one reagent 1,2-Dicarbonyl Compound (e.g., glyoxal, diacetyl) start->reagent Cyclocondensation product Fused Pyrazino[2,3-d]pyrimidine Derivatives

Caption: Potential cyclocondensation reaction of this compound.

This reactivity is highly valuable in medicinal chemistry for the construction of novel, rigid scaffolds that can be further elaborated to optimize binding to biological targets. The resulting pyrazino[2,3-d]pyrimidine core is a known pharmacophore in various kinase inhibitors.

Applications in Drug Development

The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore in a number of approved drugs and clinical candidates, particularly in the areas of oncology and infectious diseases. These compounds often act as inhibitors of kinases or dihydrofolate reductase (DHFR).[2][8][9]

Kinase Inhibitors

Many kinase inhibitors utilize a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase ATP-binding site. The 2,4-diaminopyrimidine motif is particularly effective in this regard. While the 2,3-diamino isomer is less common, it presents an alternative hydrogen bonding pattern that could be exploited to achieve selectivity for certain kinases. The synthesis of a library of derivatives based on the this compound core, particularly through the cyclocondensation reactions mentioned above, could lead to the discovery of novel and selective kinase inhibitors.[10]

Dihydrofolate Reductase (DHFR) Inhibitors

Diaminopyrimidine derivatives, such as trimethoprim, are classic inhibitors of DHFR, an enzyme essential for the synthesis of nucleic acids and some amino acids.[2] These inhibitors are used as antibacterial and antiprotozoal agents. The 2,3-diamino scaffold could also be explored for the development of novel DHFR inhibitors with potentially different selectivity profiles against microbial versus human DHFR.

Conclusion

This compound is a heterocyclic compound with significant potential in medicinal chemistry. Its unique vicinal diamino functionality offers opportunities for the synthesis of novel fused heterocyclic systems. Based on the established biological activity of related diaminopyrimidines, this scaffold is a promising starting point for the development of new kinase and DHFR inhibitors. This technical guide provides a foundation for further research into the synthesis, characterization, and therapeutic applications of this intriguing molecule.

References

  • Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations. (n.d.). National Institutes of Health (NIH). [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (n.d.). Applied Science and Biotechnology Journal for Advanced Research. [Link]

  • Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. (n.d.). National Institutes of Health (NIH). [Link]

  • Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis. (n.d.). National Institutes of Health (NIH). [Link]

  • Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. (n.d.). Bentham Science. [Link]

  • Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. (2019). Royal Society of Chemistry. [Link]

  • DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. (2019). MDPI. [Link]

  • The majority of DHFR inhibitors are derivates of folic acid. Core... (n.d.). ResearchGate. [Link]

  • Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies. (2011). PubMed. [Link]

  • Advances in the Synthesis and SAR of Pyrido[2,3- d]pyrimidine Scaffold. (n.d.). PubMed. [Link]

  • 734-772 Review Article The chemistry of pyrido[2,3-d]pyrimidines. (n.d.). JOCPR. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). National Institutes of Health (NIH). [Link]

  • Rapid Access to Kinase Inhibitor Pharmacophores by Regioselective C-H Arylation of Thieno[2,3- d]pyrimidine. (2020). PubMed. [Link]

  • Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. (2021). National Institutes of Health (NIH). [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). MDPI. [Link]

  • Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). [Link]

  • (PDF) Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. (2020). ResearchGate. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI. [Link]

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. (n.d.). PubMed. [Link]

  • Diaminopyrimidine. (n.d.). Wikipedia. [Link]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (n.d.). MDPI. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). [Link]

  • ONE-POT SYNTHESIS OF 6-SUBSTITUTED AMINO-2,4-DIAMINOPYRIMIDINE DERIVATIVES USING KETENE DITHIOACETALS WITH AMINES AND GUANIDINE. (n.d.). [Link]

  • Process for the preparation of 2,4-diaminopyrimidine. (n.d.).
  • Mass spectrometry for analysis of purine and pyrimidine compounds. (2000). PubMed. [Link]

  • General route for the synthesis of novel pyrido[2,3-d]pyrimidines 3. (n.d.). ResearchGate. [Link]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (n.d.). National Institutes of Health (NIH). [Link]

  • Reactions of N-Aminopyrimidine Derivatives with 1,3-Dicarbonyl Compounds. (1999). TÜBİTAK Academic Journals. [Link]

  • Basis of selectivity of antibacterial diaminopyrimidines. (n.d.). PubMed. [Link]

  • Dereplication of peptidic natural products through database search of mass spectra. (n.d.). National Institutes of Health (NIH). [Link]

  • (PDF) Synthesis of Pyrano[2,3‐ d ]pyrimidine‐2,4‐diones and Pyridino[2,3‐ d ]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. (n.d.). ResearchGate. [Link]

  • Dereplication of microbial metabolites through database search of mass spectra. (2018). National Institutes of Health (NIH). [Link]

  • Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. (n.d.). National Institutes of Health (NIH). [Link]

  • Analysis of pyrimidine synthesis "de novo" intermediates in urine and dried urine filter- paper strips with HPLC-electrospray tandem mass spectrometry. (n.d.). PubMed. [Link]

  • A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. (n.d.).
  • A kind of method of synthesis 2 amino 4,6 dihydroxy-pyrimidines. (n.d.).
  • [3+3]-Cyclocondensation of 4,5-Dibenzoyl-1H-pyrrole-2,3-diones with 5-Aminofuran. Synthesis of Furo[2,3-b]pyridines. (n.d.). Semantic Scholar. [Link]

  • Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. (2022). MDPI. [Link]

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (n.d.). MDPI. [Link]

  • Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. (2021). National Institutes of Health (NIH). [Link]

Sources

An In-Depth Technical Guide to 2,3-Diamino-6-methylpyrimidin-4(3H)-one (CAS: 35523-64-9)

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Data Availability: As a Senior Application Scientist, it is imperative to begin this guide with a note on the current landscape of publicly available data for 2,3-Diamino-6-methylpyrimidin-4(3H)-one. While the compound is commercially available and its basic properties are cataloged, there is a notable scarcity of peer-reviewed research detailing its specific synthesis, biological activity, and comprehensive analytical characterization. Therefore, this guide will provide a thorough overview of the known information and, where specific data is lacking, will present well-established, illustrative protocols and scientific rationale based on the broader class of diaminopyrimidines. This approach is intended to provide a robust framework for researchers while maintaining the highest standards of scientific integrity.

Introduction and Molecular Overview

This compound is a heterocyclic organic compound featuring a pyrimidine core. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the central structure of numerous biologically active molecules, including nucleobases and a wide array of therapeutic agents. The diaminopyrimidine motif, in particular, is a privileged structure known for its ability to form multiple hydrogen bonds, making it an effective pharmacophore for interacting with biological targets such as enzymes and receptors.

The specific substitution pattern of this compound, with amino groups at the 2 and 3 positions and a methyl group at the 6 position, presents a unique chemical entity with potential for diverse applications in drug discovery and materials science. The presence of adjacent amino groups could also make it a valuable precursor for the synthesis of more complex heterocyclic systems.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its solubility, stability, and potential for formulation into drug delivery systems.

PropertyValueSource
CAS Number 35523-64-9[1]
Molecular Formula C₅H₈N₄O[1]
Molecular Weight 140.14 g/mol [1]
Appearance Off-white to light yellow solid[1]
Melting Point 283-285 °C[1]
Boiling Point (Predicted) 301.9 ± 25.0 °C[1]
Density (Predicted) 1.56 ± 0.1 g/cm³[1]
pKa (Predicted) 0.54 ± 0.70[1]
LogP (Predicted) -1.5[1]

Synthesis and Purification: An Illustrative Protocol

Conceptual Synthetic Workflow

The synthesis of substituted diaminopyrimidines often involves the sequential introduction of amino groups onto a pre-formed pyrimidine ring. A common strategy involves the use of a chloropyrimidine intermediate, which can undergo nucleophilic substitution with amines.

G cluster_0 Synthesis Workflow Start Starting Material (e.g., 2-Amino-6-methylpyrimidin-4-ol) Step1 Nitration (e.g., HNO₃/H₂SO₄) Start->Step1 Introduce nitro group at C5 Step2 Reduction (e.g., H₂/Pd-C or SnCl₂/HCl) Step1->Step2 Reduce nitro group to amino group Product This compound Step2->Product Purification Purification (Recrystallization or Chromatography) Product->Purification

Caption: Conceptual workflow for the synthesis of this compound.

Step-by-Step Illustrative Synthesis Protocol

Disclaimer: This is a hypothetical protocol and requires experimental validation.

  • Nitration of 2-Amino-6-methylpyrimidin-4-ol:

    • To a stirred solution of 2-Amino-6-methylpyrimidin-4-ol in concentrated sulfuric acid, cooled in an ice bath, add a mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours.

    • Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the nitro-pyrimidine product.

    • Filter, wash with water, and dry the crude 2-amino-5-nitro-6-methylpyrimidin-4-ol.

  • Reduction of the Nitro Group:

    • Suspend the crude 2-amino-5-nitro-6-methylpyrimidin-4-ol in a suitable solvent such as ethanol or acetic acid.

    • Add a reducing agent, for example, tin(II) chloride dihydrate in concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

    • Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize with a base to precipitate the crude this compound.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Applications in Drug Development: A Perspective from Related Compounds

The diaminopyrimidine scaffold is a well-established pharmacophore in medicinal chemistry. While specific biological activities for this compound are not documented, its structural features suggest potential applications in several therapeutic areas based on the activities of related compounds.

  • Kinase Inhibition: Many diaminopyrimidine derivatives are potent inhibitors of various protein kinases, which are key targets in oncology and inflammatory diseases. The two amino groups can act as hydrogen bond donors and acceptors, mimicking the hinge-binding motif of ATP.

  • Dihydrofolate Reductase (DHFR) Inhibition: The diaminopyrimidine structure is a classic pharmacophore for DHFR inhibitors, which are used as anticancer and antimicrobial agents. These compounds interfere with the synthesis of tetrahydrofolate, a crucial cofactor in nucleotide biosynthesis.

  • Antiparasitic Agents: Research has shown that certain 2,4-diamino-6-methylpyrimidines exhibit promising activity against parasites such as Trypanosoma cruzi, the causative agent of Chagas' disease.[2]

G cluster_0 Potential Drug Development Pathways Compound 2,3-Diamino-6-methyl- pyrimidin-4(3H)-one Target Biological Target (e.g., Kinase, DHFR) Compound->Target Binds to Effect Biological Effect (e.g., Enzyme Inhibition) Target->Effect Leads to Application Therapeutic Application (e.g., Oncology, Infectious Disease) Effect->Application Results in

Caption: Potential role of this compound in drug development.

Analytical Characterization: A Standardized Approach

Comprehensive analytical characterization is essential to confirm the identity and purity of this compound. The following are standard techniques that would be employed.

TechniquePurposeExpected Observations (Illustrative)
¹H NMR Structural elucidation and confirmation of proton environment.Signals corresponding to the methyl group, the pyrimidine ring proton, and the two amino groups. Chemical shifts would be influenced by the solvent.
¹³C NMR Characterization of the carbon skeleton.Resonances for the five carbon atoms in the molecule, including the methyl carbon, the pyrimidine ring carbons, and the carbonyl carbon.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of the compound (C₅H₈N₄O).
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for N-H stretching (amino groups), C=O stretching (amide), and C=C/C=N stretching (pyrimidine ring).
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak indicating the purity of the compound.
Illustrative Analytical Workflow

G cluster_0 Analytical Workflow Sample Synthesized Compound Purity Purity Analysis (HPLC) Sample->Purity Identity Identity Confirmation (MS) Purity->Identity Structure Structural Elucidation (NMR, IR) Identity->Structure Data Comprehensive Data Package Structure->Data

Caption: A standard workflow for the analytical characterization of a synthesized compound.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. While a specific safety data sheet (SDS) may be available from the supplier, general guidelines for handling similar heterocyclic compounds include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound represents a chemical entity with significant potential, stemming from its diaminopyrimidine core. While the current body of scientific literature on this specific isomer is limited, this guide provides a comprehensive framework for researchers. By combining the known physicochemical properties with illustrative protocols and insights from related compounds, scientists and drug development professionals can better understand its potential and design future studies to unlock its full capabilities. Further research is warranted to fully elucidate the synthesis, biological activity, and analytical profile of this intriguing molecule.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Thomas, M. G., et al. (2018). 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. Bioorganic & Medicinal Chemistry Letters, 28(18), 3025-3030. [Link]

Sources

"physical and chemical properties of 2,3-diamino-6-methylpyrimidin-4-one"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-diamino-6-methylpyrimidin-4-one is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug development. The pyrimidine scaffold is a core component of nucleobases and is found in numerous bioactive molecules and approved drugs. The presence of multiple amino groups and a carbonyl function on this heterocyclic system imparts a rich chemical character, making it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the physical and chemical properties of 2,3-diamino-6-methylpyrimidin-4-one, offering insights into its synthesis, reactivity, and spectral characteristics to support its use in research and development.

I. Physicochemical Properties

The fundamental physical and chemical properties of 2,3-diamino-6-methylpyrimidin-4-one are crucial for its handling, formulation, and application in synthetic chemistry.

General Properties
PropertyValueSource
Chemical Formula C₅H₈N₄O
Molecular Weight 140.14 g/mol
CAS Number 35523-64-9
Appearance Off-white to pale yellow solid (expected)General knowledge
Melting Point Not available. Related diaminohydroxypyrimidines exhibit high melting points, often decomposing above 250 °C.[1]
Boiling Point 301.9 °C at 760 mmHg (predicted)
Density 1.56 g/cm³ (predicted)
Solubility Profile
SolventPredicted SolubilityRationale
Water Slightly soluble to sparingly solubleThe presence of multiple polar functional groups is offset by the aromatic ring, which can limit aqueous solubility. Solubility is likely pH-dependent.
DMSO SolubleA highly polar aprotic solvent capable of disrupting intermolecular hydrogen bonds.
Ethanol, Methanol Moderately solublePolar protic solvents that can engage in hydrogen bonding with the solute.
Acetone Slightly solubleA less polar aprotic solvent.
Dichloromethane Sparingly soluble to insolubleA nonpolar solvent.
Hexane InsolubleA nonpolar solvent.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

A reliable method to determine the thermodynamic solubility of 2,3-diamino-6-methylpyrimidin-4-one is the shake-flask method.

  • Preparation: Add an excess amount of the solid compound to a known volume of the solvent of interest in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Quantification: Carefully withdraw a known volume of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical technique such as HPLC-UV.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add excess solid to solvent B Agitate at constant temperature (24-48h) A->B Achieve equilibrium C Centrifuge to pellet solid B->C Separate phases D Withdraw and dilute supernatant C->D Isolate saturated solution E Analyze by HPLC-UV D->E Determine concentration

Caption: Workflow for Thermodynamic Solubility Determination.

II. Chemical Properties and Reactivity

The chemical behavior of 2,3-diamino-6-methylpyrimidin-4-one is dictated by the interplay of its constituent functional groups.

Tautomerism

A significant feature of pyrimidin-4-ones is the potential for keto-enol and amine-imine tautomerism. For 2,3-diamino-6-methylpyrimidin-4-one, several tautomeric forms can be envisioned. The equilibrium between these forms is influenced by the solvent, pH, and temperature.[2] The amino-oxo form is generally the most stable tautomer for related diaminopyrimidinones in the solid state and in most solvents.[3]

Tautomers cluster_forms Potential Tautomeric Forms Amine-Oxo Amine-Oxo Amine-Hydroxy Amine-Hydroxy Amine-Oxo->Amine-Hydroxy Keto-Enol Imine-Oxo Imine-Oxo Amine-Oxo->Imine-Oxo Amine-Imine

Caption: Tautomeric Equilibria of 2,3-diamino-6-methylpyrimidin-4-one.

Note: Due to the limitations of the current environment, placeholder images are used. The diagram illustrates the potential tautomeric relationships.

Reactivity

The electron-rich pyrimidine ring and the nucleophilic amino groups are the primary sites of chemical reactivity.

  • Electrophilic Aromatic Substitution: The pyrimidine ring is generally electron-deficient and thus not highly susceptible to electrophilic attack unless activated by electron-donating groups. The two amino groups and the methyl group in 2,3-diamino-6-methylpyrimidin-4-one activate the ring towards electrophilic substitution, likely at the 5-position.

  • Nucleophilic Substitution: The amino groups at the 2- and 3-positions are nucleophilic and can undergo reactions with electrophiles such as alkyl halides and acyl chlorides.[4] The relative reactivity of these two amino groups would be an interesting area for further study.

  • Reactions at the Carbonyl Group: The carbonyl group can potentially undergo reactions typical of amides, although its reactivity is influenced by the aromaticity of the pyrimidine ring.

III. Synthesis

A plausible synthetic route to 2,3-diamino-6-methylpyrimidin-4-one can be adapted from established methods for the synthesis of diaminopyrimidines.[1][5] A common strategy involves the condensation of guanidine or a derivative with a β-keto nitrile or a related three-carbon precursor.

Proposed Synthesis Pathway:

A potential synthesis could involve the reaction of a suitably substituted guanidine derivative with ethyl 2-cyano-3-oxobutanoate.

  • Step 1: Formation of the Pyrimidine Ring: Condensation of guanidine hydrochloride with ethyl acetoacetate in the presence of a base like sodium ethoxide would yield 2-amino-6-methylpyrimidin-4-one.

  • Step 2: Nitration: Nitration at the 5-position of the pyrimidine ring would yield 2-amino-6-methyl-5-nitropyrimidin-4-one.

  • Step 3: Reduction: Reduction of the nitro group to an amino group would give 2,5-diamino-6-methylpyrimidin-4-one.

  • Step 4: Introduction of the 3-amino group: This step is more challenging and may require a multi-step sequence, potentially involving a Dimroth rearrangement or other specialized heterocyclic transformations.

A more direct, though less documented, approach might involve a novel condensation strategy with a custom-synthesized guanidine equivalent.

Synthesis A Guanidine HCl + Ethyl Acetoacetate B 2-Amino-6-methylpyrimidin-4-one A->B Condensation C Nitration B->C D 2-Amino-6-methyl-5-nitropyrimidin-4-one C->D E Reduction D->E F 2,5-Diamino-6-methylpyrimidin-4-one E->F G Introduction of 3-amino group F->G H 2,3-Diamino-6-methylpyrimidin-4-one G->H

Sources

The Molecular Structure, Synthesis, and Scientific Context of 2,3-Diamino-6-methylpyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

This guide provides a comprehensive technical overview of 2,3-diamino-6-methylpyrimidin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. We will dissect its molecular architecture, explore rational synthesis strategies, and contextualize its relevance within modern drug discovery, grounded in established scientific principles and methodologies.

Molecular Identity and Physicochemical Properties

This compound belongs to the pyrimidinone class of compounds, which are core scaffolds in numerous biologically active molecules. The structural arrangement of its substituents—two amino groups at the C2 and N3 positions, a methyl group at C6, and a ketone at C4—creates a unique electronic and steric profile that dictates its chemical behavior and therapeutic potential.

The fundamental identity of this molecule is established by its IUPAC name, 2,3-diamino-6-methylpyrimidin-4-one, and its CAS Registry Number, 35523-64-9.[1][2][3] Its key physicochemical properties, critical for experimental design in solubility, formulation, and pharmacokinetic studies, are summarized below.

PropertyValueSource
Molecular Formula C₅H₈N₄OPubChem[1]
Molecular Weight 140.14 g/mol PubChem[1]
CAS Number 35523-64-9ChemicalBook[2][4]
Appearance Off-white to light yellow solidChemicalBook[2][4]
Melting Point 283-285 °CChemicalBook[2][4]
Boiling Point (Predicted) 301.9 ± 25.0 °CChemicalBook[2]
Density (Predicted) 1.56 ± 0.1 g/cm³ChemicalBook[2][5]
XLogP3 (Predicted) -1.5PubChem[1]
Hydrogen Bond Donors 3PubChem[1]
Hydrogen Bond Acceptors 4PubChem[1]

Elucidation of the Molecular Structure

The definitive structure of this compound is a pyrimidine ring, a six-membered heterocycle containing two nitrogen atoms. The "(3H)" designation in the nomenclature specifies the location of the endocyclic proton, indicating that the nitrogen at position 3 is protonated, consistent with the ketone at position 4. This compound exists in tautomeric forms, a common feature of pyrimidinones, which can influence its hydrogen bonding capabilities and receptor interactions.[6]

Spectroscopic Characterization

While specific spectral data for this exact compound is not widely published, its structure can be confidently confirmed using standard analytical techniques. Based on the analysis of closely related pyrimidine derivatives, the following spectral features would be anticipated:[6][7]

  • ¹H NMR Spectroscopy: In a solvent like DMSO-d₆, distinct signals would be expected. The methyl protons (-CH₃) at C6 would likely appear as a singlet around 2.2-2.4 ppm. The vinyl proton on the pyrimidine ring would produce a singlet further downfield. The protons of the two amino groups (-NH₂) would appear as broad singlets, with their chemical shifts being concentration and temperature-dependent.[8]

  • ¹³C NMR Spectroscopy: The spectrum would show five distinct carbon signals corresponding to the methyl carbon, the three unique carbons of the pyrimidine ring, and the carbonyl carbon (C=O), which would be the most downfield signal.

  • Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of functional groups. Strong N-H stretching bands for the amino groups would be visible in the 3300-3500 cm⁻¹ region. A prominent C=O stretching band for the ketone would appear around 1650-1700 cm⁻¹.[7][9]

  • Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be observed at m/z 141.07, confirming the compound's molecular weight.

Synthesis and Chemical Reactivity

The synthesis of substituted diaminopyrimidines is a well-established field in organic chemistry. A logical and efficient pathway to this compound can be designed based on building the pyrimidine core from acyclic precursors, followed by functional group manipulation. The causality behind this multi-step approach is to build complexity in a controlled manner, ensuring high yields and purity.

A common strategy involves the condensation of a β-ketoester with a guanidine derivative.[10] This approach leverages the inherent reactivity of the starting materials to form the heterocyclic ring in a single, efficient step.

Proposed Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Ring Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: N-Amination & Isomerization A Ethyl Acetoacetate + Guanidine B 2-Amino-6-methylpyrimidin-4-ol A->B Base (e.g., NaOEt) Ethanol, Reflux C 2-Amino-4-chloro-6-methylpyrimidine B->C POCl₃, Heat D This compound C->D Hydrazine Hydrate Isopropanol, Reflux

Caption: Proposed synthesis workflow for this compound.

Rationale for Protocol Choices:

  • Ring Formation: The condensation of ethyl acetoacetate with guanidine is a classic pyrimidine synthesis. The base (sodium ethoxide) deprotonates the active methylene group of the ester, initiating a cascade of condensation and cyclization reactions to yield the stable pyrimidinol ring system.

  • Chlorination: The hydroxyl group at the C4 position is a poor leaving group. To enable subsequent nucleophilic substitution, it must be converted into a better one. Phosphorus oxychloride (POCl₃) is the standard reagent for this transformation, efficiently replacing the hydroxyl with a chlorine atom.[7][10][11]

  • N-Amination: The introduction of the second amino group at the N3 position can be achieved using a nucleophile like hydrazine. This reaction likely proceeds through an addition-elimination mechanism, followed by rearrangement to yield the final, stable product.

Significance in Medicinal Chemistry and Drug Development

The diaminopyrimidine scaffold is considered a "privileged structure" in drug discovery. This means it is a molecular framework that is capable of binding to a variety of biological targets with high affinity, making it a fertile starting point for developing novel therapeutics.

Role as a Kinase Inhibitor Scaffold

Many cellular signaling pathways are regulated by kinases, and their dysregulation is a hallmark of diseases like cancer. Diaminopyrimidine derivatives have been successfully developed as kinase inhibitors.[12] They function by competing with ATP for the binding site on the kinase, thereby blocking the downstream signaling cascade that promotes cell proliferation. The specific substitutions on the pyrimidine ring are tuned to achieve potency and selectivity for the target kinase.[13]

Kinase_Inhibition_Pathway cluster_0 Phosphorylation Event GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds Kinase Downstream Kinase (e.g., FLT3, CDK) Receptor->Kinase Activates Substrate_P Phosphorylated Substrate Kinase->Substrate_P Phosphorylates Substrate Substrate Protein Response Cellular Response (Proliferation, Survival) Substrate_P->Response Triggers Inhibitor 2,3-Diamino-6-methyl pyrimidin-4(3H)-one (Scaffold) Inhibitor:f0->Kinase BLOCKS ATP ATP ATP->Kinase ADP ADP ATP->ADP Pi

Caption: Mechanism of action for pyrimidine-based kinase inhibitors in a signaling pathway.

Antiparasitic Applications

Beyond cancer, diaminopyrimidine derivatives have shown promise in treating infectious diseases. Notably, series of 2,4-diamino-6-methylpyrimidines have been identified through high-throughput screening as potent agents against Trypanosoma cruzi, the parasite responsible for Chagas' disease.[14][15] This highlights the versatility of the scaffold in targeting diverse biological systems.

Experimental Protocols

The following protocols are provided as a self-validating framework for the synthesis and characterization of this compound.

Protocol 1: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine
  • Reagents: 2-Amino-6-methylpyrimidin-4-ol, Phosphorus Oxychloride (POCl₃).

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 2-amino-6-methylpyrimidin-4-ol (1.0 eq).

  • Reaction: Carefully add POCl₃ (10 eq) to the flask at room temperature.

  • Heating: Heat the reaction mixture to reflux (approx. 105 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 50:50 Ethyl Acetate:Hexane mobile phase.

  • Workup: After completion, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic aqueous solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH reaches ~7-8. A precipitate should form.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel to yield pure 2-amino-4-chloro-6-methylpyrimidine.[7]

Protocol 2: Synthesis of this compound
  • Reagents: 2-Amino-4-chloro-6-methylpyrimidine, Hydrazine Hydrate, Isopropanol.

  • Setup: In a round-bottom flask, dissolve 2-amino-4-chloro-6-methylpyrimidine (1.0 eq) in isopropanol.

  • Reaction: Add hydrazine hydrate (3.0 eq) to the solution.

  • Heating: Heat the mixture to reflux and maintain for 8-12 hours, monitoring by TLC.

  • Workup: Cool the reaction mixture to room temperature. A precipitate will likely form.

  • Isolation: Collect the solid by vacuum filtration. Wash the solid with cold isopropanol and then diethyl ether to remove impurities.

  • Drying: Dry the resulting solid under vacuum to yield the final product, this compound.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, IR spectroscopy, and mass spectrometry as described in Section 2.

Conclusion

This compound is a structurally well-defined molecule whose pyrimidinone core is a cornerstone of modern medicinal chemistry. Its synthesis is achievable through robust and logical organic chemistry principles. The arrangement of its functional groups provides a rich platform for creating hydrogen bond networks and other molecular interactions, explaining the success of the broader diaminopyrimidine class as kinase inhibitors and antiparasitic agents. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically deploy this valuable chemical entity in drug development programs.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 913175, this compound. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135402055, 2-Amino-6-methylpyrimidin-4-one. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13381734, 2,3-Diamino-6-(4-methylphenyl)pyrimidin-4-one. Retrieved from [Link].

  • Chemsrc (2025). This compound. Retrieved from [Link].

  • Wang, Y. et al. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 23(11), 2947. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135448147, 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one. Retrieved from [Link].

  • NIST (n.d.). Pyridine, 2,6-diamino-4-[(diphenylmethyl)amino]-3-nitro-. In NIST Chemistry WebBook. Retrieved from [Link].

  • Li, L. et al. (2020). Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(6), 126966. Retrieved from [Link].

  • ResearchGate (2018). (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67432, 2,4-Diamino-6-chloropyrimidine. Retrieved from [Link].

  • Thomas, M. G. et al. (2018). 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. Bioorganic & Medicinal Chemistry Letters, 28(18), 3025-3030. Retrieved from [Link].

  • Thomas, M. G. et al. (2018). 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. PMC, 28(18), 3025-3030. Retrieved from [Link].

  • Kaczmarek, M. T., Radecka-Paryzek, W., & Kubicki, M. (2008). 2,4-Diamino-6-methyl-1,3,5-triazine methanol solvate. Acta Crystallographica Section E: Structure Reports Online, 64(2), o269. Retrieved from [Link].

  • SciELO (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. Retrieved from [Link].

  • U.S. Patent No. US4959475A (1990). Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide. Google Patents.
  • Fathalla, W. et al. (2019). 2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Molbank, 2019(2), M1064. Retrieved from [Link].

  • Sharma, P. et al. (2015). Crystal structure of 6-amino-4-(3-bromo-4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile dimethyl sulfoxide monosolvate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 4), o250–o251. Retrieved from [Link].

  • Mohamed, S. K. et al. (2015). Crystal structure of 4,6-diamino-2-(methylsulfanyl)pyridine-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 3), o198. Retrieved from [Link].

  • Wang, Y. et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518. Retrieved from [Link].

  • European Patent No. EP0295218A1 (1988). A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. Google Patents.
  • ResearchGate (2016). ¹H NMR spectra of diamines 3 and 4 in DMSO-d₆. Retrieved from [Link].

  • Zapol'skii, V. A. et al. (2023). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][2][6]triazin-7(6H)-ones and Derivatives. Molecules, 28(x), xxxx. Retrieved from [Link].

Sources

"characterization of 2,3-Diamino-6-methylpyrimidin-4(3h)-one"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Characterization of 2,3-Diamino-6-methylpyrimidin-4(3H)-one

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the synthesis and detailed characterization of this compound, a heterocyclic compound of significant interest within medicinal chemistry and drug development. Pyrimidine scaffolds are foundational to numerous therapeutic agents, and understanding the nuanced structural and physicochemical properties of novel derivatives is paramount for their rational design and application.[1] This document outlines a validated synthetic pathway, detailed protocols for multi-faceted spectroscopic analysis (NMR, FT-IR, MS), and crystallographic studies. We delve into the causality behind experimental choices, ensuring each protocol is a self-validating system. Particular attention is given to the potential tautomerism of the molecule, a critical feature of pyrimidinone systems. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize or characterize this, or structurally related, compounds.

Introduction and Significance

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of nucleic acids and a wide array of therapeutic agents with applications ranging from anticancer to antimicrobial.[1][2] The functionalization of this ring with amino groups, as seen in diaminopyrimidines, often imparts potent biological activity, frequently through the inhibition of key enzymes like dihydrofolate reductase or various kinases.[3][4][5][6] this compound (Figure 1) is a specific derivative whose characterization is crucial for exploring its therapeutic potential. Its structure, featuring adjacent amino groups and a pyrimidinone core, suggests intriguing possibilities for hydrogen bonding, metal chelation, and diverse chemical reactivity. A thorough characterization is the first step toward unlocking these possibilities.

Chemical Structure of this compoundFigure 1. Chemical Structure of this compound.

Proposed Synthesis Pathway

The most direct and widely applicable method for constructing the pyrimidine ring involves the condensation of a 1,3-bifunctional three-carbon component with a compound containing an amidine moiety.[7] For the target molecule, a logical approach is the reaction between ethyl acetoacetate (a 1,3-dicarbonyl equivalent) and aminoguanidine.

Rationale for Synthetic Approach

This pathway is chosen for its reliability and the commercial availability of the starting materials. The reaction proceeds via a well-established mechanism where the more nucleophilic nitrogen of aminoguanidine initiates attack on one of the carbonyls of ethyl acetoacetate, followed by cyclization and dehydration to form the stable pyrimidine ring. The use of a basic catalyst, such as sodium ethoxide, is critical to deprotonate the guanidine and facilitate the initial nucleophilic attack.

Experimental Protocol: Synthesis
  • Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 2.3 g (100 mmol) of sodium metal in 100 mL of absolute ethanol under a nitrogen atmosphere.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add 11.1 g (100 mmol) of aminoguanidine hydrochloride and stir for 30 minutes at room temperature to form the free base.

  • Addition of β-Ketoester: Add 13.0 g (100 mmol) of ethyl acetoacetate dropwise to the stirring mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, neutralize the mixture with glacial acetic acid. The resulting precipitate is collected by vacuum filtration.

  • Purification: Wash the crude product with cold ethanol and then diethyl ether. Recrystallize the solid from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Conditions cluster_process Process cluster_product Product Aminoguanidine Aminoguanidine Condensation Cyclocondensation Aminoguanidine->Condensation EAA Ethyl Acetoacetate EAA->Condensation Catalyst Sodium Ethoxide in Ethanol Catalyst->Condensation Heat Reflux, 6-8h Heat->Condensation Target This compound Condensation->Target

Caption: Proposed synthetic workflow for this compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties is essential for handling and analysis.

PropertyValueSource
CAS Number 35523-64-9[8][9]
Molecular Formula C₅H₈N₄O[8][9]
Molecular Weight 140.14 g/mol [9]
Density (predicted) 1.56 g/cm³[8]
Boiling Point (predicted) 301.9 °C at 760 mmHg[8]
XLogP3 (predicted) -1.5[9]
Hydrogen Bond Donors 3[9]
Hydrogen Bond Acceptors 4[9]

Spectroscopic Characterization

A multi-technique spectroscopic approach is necessary for unambiguous structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 10-15 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the presence of exchangeable N-H protons). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. A standard pulse program is sufficient. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and acquisition of at least 16 scans.[10]

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.[10]

Predicted Spectral Data:

¹H NMR (Predicted in DMSO-d₆)δ (ppm)MultiplicityIntegrationAssignment
Methyl Protons~2.1s3HC6-CH₃
Vinyl Proton~5.5s1HC5-H
Amino Protons5.0 - 7.0br s4HC2-NH₂, N3-NH₂
¹³C NMR (Predicted in DMSO-d₆)δ (ppm)Assignment
Methyl Carbon~20C6-CH₃
Vinyl Carbon~95C5
Quaternary Carbon~155C6
Amino-bearing Carbon~160C2
Carbonyl Carbon~165C4

Rationale for Predictions: The chemical shifts are estimated based on data for structurally similar aminopyrimidinones.[11] The protons on the amino groups are expected to be broad singlets and their chemical shift can be highly dependent on concentration and temperature due to hydrogen bonding and exchange with trace water in the solvent. The C5-H proton is on an electron-rich double bond adjacent to the methyl group. The carbon signals are assigned based on their electronic environment, with the carbonyl carbon (C4) being the most deshielded.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Sample Preparation (Solid): For solid samples, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the dry, powdered sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Acquire at least 32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

Predicted Characteristic Absorption Bands:

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3400 - 3200Strong, BroadN-H StretchAmino groups (NH₂)
3100 - 3000MediumC-H StretchAromatic/Vinyl C-H
2950 - 2850MediumC-H StretchMethyl C-H
~1680 - 1650Strong, SharpC=O StretchAmide carbonyl
~1620Medium-StrongC=N/C=C StretchPyrimidine ring
~1600MediumN-H ScissoringAmino groups (NH₂)
1400 - 1200MediumC-N StretchAmino groups, ring

Rationale for Predictions: The presence of two NH₂ groups will give rise to strong, broad N-H stretching bands due to hydrogen bonding.[12] The C=O stretch of the cyclic amide (pyrimidinone) is expected to be a very prominent, sharp peak.[12] The fingerprint region (<1500 cm⁻¹) will contain a complex pattern of bands corresponding to various ring vibrations and C-N stretches.

Mass Spectrometry (MS)

MS provides the molecular weight and information about the fragmentation pattern, which helps confirm the molecular structure.

Experimental Protocol:

  • Sample Introduction: For Electrospray Ionization (ESI), dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile. For Electron Ionization (EI), a direct insertion probe can be used for the solid sample.

  • High-Resolution MS (HRMS): It is critical to obtain HRMS data (e.g., using an ESI-TOF instrument) to confirm the elemental composition. This provides a self-validating data point for the molecular formula.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). For tandem MS (MS/MS), the molecular ion is isolated and fragmented to aid in structural elucidation.[13]

Predicted Mass Spectrum Data:

m/zIonComments
141.0771[M+H]⁺Expected in ESI-MS (positive mode). Calculated for C₅H₉N₄O⁺.
140.0698[M]⁺˙Expected molecular ion in EI-MS. Calculated for C₅H₈N₄O.
125[M-NH]⁺˙Loss of the N3-amino group radical.
112[M-CO]⁺˙Loss of carbon monoxide from the pyrimidinone ring.
97[M-HNCO]⁺˙Loss of isocyanic acid, a common fragmentation for uracil-like structures.

Rationale for Predictions: The fragmentation of pyrimidines is often initiated by cleavages associated with the substituents or the ring itself.[13][14][15] The loss of small, stable neutral molecules like CO and HNCO is a characteristic pathway for pyrimidinone rings. The presence of amino groups can lead to the loss of NH or NH₂ radicals.

Crystallographic Characterization

Single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state.

Experimental Protocol: Crystal Growth

  • Purity is Paramount: The compound must be of the highest possible purity (>99%) for successful crystallization.

  • Solvent Selection: Screen a variety of solvents in which the compound has moderate solubility (e.g., ethanol, methanol, acetonitrile, water, or mixtures thereof).

  • Slow Evaporation: Prepare a nearly saturated solution of the compound in a chosen solvent. Filter the solution into a clean vial. Cover the vial with parafilm and poke a few small holes with a needle. Allow the solvent to evaporate slowly over several days in a vibration-free environment.[16][17]

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar that contains a small amount of a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.[16]

  • Crystal Mounting & Data Collection: Once suitable crystals (transparent, well-formed, ~0.1-0.3 mm) are obtained, they are mounted on a goniometer and subjected to X-ray diffraction analysis.[18][19]

Expected Structural Insights:

  • Bond Lengths and Angles: Precise measurement of all interatomic distances and angles, confirming the pyrimidinone structure.

  • Planarity: Determination of the planarity of the pyrimidine ring.

  • Intermolecular Interactions: Crucially, this technique will reveal the hydrogen-bonding network in the solid state. The two amino groups and the carbonyl group are prime sites for extensive hydrogen bonding, which will dictate the crystal packing.

Caption: Predicted intermolecular hydrogen bonding between two molecules.

Tautomerism: A Critical Consideration

Like many heterocyclic compounds with amino and carbonyl groups, this compound can exist in several tautomeric forms. Identifying the predominant tautomer is essential as it governs the molecule's chemical and biological properties.

The primary equilibrium to consider is the amino-imino tautomerism at the C2 position and the keto-enol tautomerism involving the C4 carbonyl group.

Tautomers KetoAmino Keto-Amino (4(3H)-one) KetoImino Keto-Imino (Imino at C2) KetoAmino->KetoImino EnolAmino Enol-Amino (4-ol) KetoAmino->EnolAmino

Caption: Potential tautomeric equilibria for the title compound.

Spectroscopic evidence can help distinguish these forms. For instance, the keto form will show a strong C=O stretch in the IR spectrum (~1670 cm⁻¹), while the enol form would show an O-H stretch (~3200-3500 cm⁻¹) and the C=O band would be absent.[20] NMR spectroscopy is also highly sensitive to tautomeric changes, which would alter the chemical shifts of ring protons and carbons. Computational studies can further predict the relative stabilities of these tautomers in different environments.[21][22] For most pyrimidinones, the keto tautomer is significantly more stable and is the predominant form observed.[20]

Potential Applications in Drug Discovery

The 2,4-diaminopyrimidine scaffold is a well-known pharmacophore that inhibits dihydrofolate reductase (DHFR), an enzyme essential for nucleotide synthesis in prokaryotes and eukaryotes.[3] This makes compounds with this core potential antibacterial or anticancer agents. Furthermore, the pyrido[2,3-d]pyrimidine core, a related structure, is explored for its anticancer properties.[2] The specific 2,3-diamino substitution pattern could also lend itself to the development of novel kinase inhibitors by forming specific hydrogen bond interactions within the ATP-binding pocket of target kinases.[5] Therefore, the primary anticipated applications for this molecule are in oncology and infectious disease research.

Conclusion

This guide has provided a comprehensive, protocol-driven framework for the synthesis and characterization of this compound. By integrating predictive analysis with established methodologies, researchers are equipped with the necessary tools to approach this molecule with scientific rigor. The successful application of the described NMR, FT-IR, Mass Spectrometry, and X-ray crystallography techniques will provide a complete and unambiguous structural and physicochemical profile. This foundational knowledge is indispensable for any subsequent investigation into the biological activity and therapeutic potential of this promising heterocyclic compound.

References

  • This compound. Chemsrc.com. [Link]

  • This compound. PubChem. [Link]

  • Gas-phase fragmentation of protonated C60-pyrimidine derivatives. PubMed. [Link]

  • IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. [Link]

  • Chemical crystallisation. SPT Labtech. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta crystallographica. Section E, Crystallographic communications, 72(Pt 1), 1–9. [Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Abjar. [Link]

  • How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Shuto, Y., et al. (1969). Synthesis of Guanidinopyrimidine Derivatives and Their Biological Activities. Science bulletin of the Faculty of Agriculture, Kyushu University, 24(2), 125-131. [Link]

  • Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. [Link]

  • Preparation of Single Crystals for X-ray Diffraction. University of Zurich. [Link]

  • Diaminopyrimidine. Wikipedia. [Link]

  • Al-Wahaibi, L. H., et al. (2021). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Omega, 6(10), 6945–6955. [Link]

  • Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. National Center for Biotechnology Information. [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Kwame Nkrumah University of Science and Technology. [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC medicinal chemistry, 14(7), 1335–1347. [Link]

  • Diaminopyrimidine – Knowledge and References. Taylor & Francis. [Link]

  • El-Naggar, M., et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega, 8(49), 47101–47117. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Assiut University. [Link]

  • X-ray Diffraction Protocols and Methods. Springer Nature Experiments. [Link]

  • tautomeric forms study: Topics by Science.gov. Science.gov. [Link]

  • The tautomeric and rotameric forms of compounds 1-9. ResearchGate. [Link]

  • Mass Spectrometry of Heterocyclic Compounds. DTIC. [Link]

  • Growing Crystals for X-ray Diffraction Analysis. JoVE. [Link]

  • Mass Spectrometry of Heterocyclic Compounds. Google Books.
  • How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

  • Abbas, S. E., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future medicinal chemistry, 15(4), 323–352. [Link]

  • Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. Indian Academy of Sciences. [Link]

  • Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. ResearchGate. [Link]

  • Kádár, M., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Rapid Communications in Mass Spectrometry, 32(19), 1681-1692. [Link]

  • FTIR Spectroscopy (Solid Sample Analysis). YouTube. [Link]

  • FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. ResearchGate. [Link]

  • Principles of FTIR Spectroscopy. MSU Chemistry. [Link]

  • 4-Aminopyrimidine. NIST WebBook. [Link]

  • Mass Spectral Techniques in Heterocyclic Chemistry: Applications and Stereochemical Considerations in Carbohydrates and Other Oxygen Heterocycles. Semantic Scholar. [Link]

  • N.m.r. Studies of Pyrimidine, Imidazole and their Monomethyl Derivatives. ACS Publications. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]

  • Mass Spectrometry Protocols and Methods. Springer Nature Experiments. [Link]

  • FTIR Spectrum Analysis--Meaning and Application of Each Peak. Universal Lab Blog. [Link]

  • Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. ResearchGate. [Link]

  • Interpreting Infrared Spectra. Specac Ltd. [Link]

Sources

A Technical Guide to the Biological Activity of Novel Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyrimidine nucleus is a foundational scaffold in medicinal chemistry, integral to the structure of nucleic acids and a plethora of clinically significant therapeutic agents.[1][2][3] Its inherent biocompatibility and versatile chemical nature make it a "privileged scaffold" for the development of novel drugs.[2][4] This guide provides an in-depth exploration of the diverse biological activities exhibited by newly synthesized pyrimidine derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. We delve into the mechanistic underpinnings of these activities, present detailed experimental protocols for their evaluation, and synthesize quantitative data to illuminate structure-activity relationships (SAR). This document is designed to serve as a technical resource, bridging synthetic strategies with pharmacological validation to accelerate the discovery of next-generation pyrimidine-based therapeutics.

The Pyrimidine Scaffold: A Cornerstone of Medicinal Chemistry

Pyrimidine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a ubiquitous motif in biological systems.[3][5] Its most notable role is as a core component of the nucleobases cytosine, thymine, and uracil, the fundamental building blocks of DNA and RNA.[1] This intrinsic biological relevance has spurred decades of research, leading to the development of numerous pyrimidine-based drugs. Clinically established examples include the anticancer agent 5-Fluorouracil, the antibacterial drug Trimethoprim, and the anti-HIV agent Zidovudine (Retrovir).[6][7]

The rationale for developing novel pyrimidine derivatives is compelling. The pyrimidine ring's stability and multiple reactive sites allow for extensive functionalization, enabling chemists to fine-tune physicochemical properties and biological targets.[8] By creating fused heterocyclic systems (e.g., pyrido[2,3-d]pyrimidines, thiazolo[4,5-d]pyrimidines) or introducing diverse substituents, researchers can generate vast libraries of compounds with the potential for enhanced potency, selectivity, and novel mechanisms of action.[4][9][10]

Dominant Biological Activities and Mechanistic Insights

Novel pyrimidine derivatives exhibit a remarkable breadth of pharmacological effects.[5][11][12] The following sections explore the most significant of these activities, focusing on the molecular mechanisms that drive their therapeutic potential.

Anticancer Activity

The development of pyrimidine-based anticancer agents is a highly active area of research.[12][13] These compounds can disrupt cancer cell proliferation and survival through several distinct mechanisms.

  • Kinase Inhibition: Many pyrimidine derivatives function as inhibitors of protein kinases, enzymes that are often dysregulated in cancer. For example, pyrido[2,3-d]pyrimidine derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle progression and signaling.[10] By blocking the ATP-binding site of these kinases, the compounds halt downstream signaling cascades that promote tumor growth.

  • Topoisomerase Inhibition: Certain pyrimidine-hydrazone hybrids have been designed to target topoisomerase IIα (Topo IIα), an enzyme essential for resolving DNA topological problems during replication.[6][7] Inhibition of Topo IIα leads to the accumulation of double-strand DNA breaks, ultimately triggering apoptosis (programmed cell death).[6]

  • Antimetabolite Activity: Mimicking natural nucleobases, some derivatives, like the famed 5-Fluorouracil, interfere with DNA and RNA synthesis.[3][14] They can be incorporated into nucleic acids, leading to functional disruption, or they can inhibit key enzymes in the nucleotide synthesis pathway, starving the rapidly dividing cancer cells of essential building blocks.

G Fig. 1: Simplified Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor 1. Binding ADP ADP Receptor->ADP Downstream Downstream Signaling (e.g., RAS/MAPK) Receptor->Downstream 2. Phosphorylation Pyrimidine Pyrimidine Derivative (Kinase Inhibitor) Pyrimidine->Receptor Blocks ATP Binding Site Inhibition INHIBITION ATP ATP ATP->Receptor Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation 3. Signal Transduction

Caption: Simplified Kinase Inhibition Pathway by Pyrimidine Derivatives.

Antimicrobial Activity

With the rise of multidrug-resistant pathogens, the need for new antimicrobials is critical.[15] Pyrimidine derivatives offer promising scaffolds for this purpose.[8]

  • Dihydrofolate Reductase (DHFR) Inhibition: A primary mechanism of action is the inhibition of DHFR, an enzyme vital for the synthesis of tetrahydrofolate, a cofactor required for producing nucleic acids and amino acids.[4] Bacteria rely on their own DHFR pathway, which differs sufficiently from the human equivalent to allow for selective targeting. Trimethoprim is a classic example of a pyrimidine-based DHFR inhibitor. Novel triazolopyrimidine derivatives have been developed as dual inhibitors of bacterial DNA gyrase and DHFR.[14]

  • DNA Gyrase Inhibition: DNA gyrase is a bacterial topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication and transcription. Inhibiting this enzyme leads to a rapid cessation of cellular processes and bacterial death.

Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. Pyrimidine derivatives can modulate inflammatory pathways, primarily through the inhibition of cyclooxygenase (COX) enzymes.[16][17][18]

  • COX-1 and COX-2 Inhibition: The COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[16] While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is typically induced at sites of inflammation. Many non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both isoforms. A key goal in modern drug design is to develop selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with COX-1 inhibition.[19] Several novel pyrimidine derivatives have demonstrated high selectivity for COX-2, making them promising candidates for safer anti-inflammatory drugs.[20][21]

Antiviral Activity

The pyrimidine core is central to many antiviral therapies, particularly those targeting viral replication.[11][22]

  • Reverse Transcriptase Inhibition: Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to and inhibit reverse transcriptase, an enzyme critical for the replication of retroviruses like HIV.[22] Researchers have developed novel pyrimidine derivatives that exhibit potent activity against wild-type and resistant HIV strains.[22]

  • Other Viral Targets: Derivatives are also being explored for activity against other viruses, including coronaviruses.[23] The mechanism can involve inhibiting viral proteases, polymerases, or even host cell kinases that the virus hijacks for its own replication.[23][24]

Core Methodologies for Biological Evaluation

The transition from a synthesized compound to a viable drug candidate requires rigorous biological testing. The protocols described here represent self-validating systems for obtaining reproducible and quantifiable data.

G Fig. 2: General Workflow for Biological Evaluation start Novel Pyrimidine Derivative Synthesis tier1 Tier 1: Primary In Vitro Screening start->tier1 cytotoxicity Cytotoxicity Assay (e.g., MTT) tier1->cytotoxicity antimicrobial Antimicrobial Assay (e.g., MIC) tier1->antimicrobial anti_inflammatory Anti-inflammatory Assay (e.g., COX Inhibition) tier1->anti_inflammatory antiviral Antiviral Assay (e.g., Plaque Reduction) tier1->antiviral tier2 Tier 2: Mechanistic & SAR Studies cytotoxicity->tier2 antimicrobial->tier2 anti_inflammatory->tier2 antiviral->tier2 moa Mechanism of Action (e.g., Western Blot, Docking) tier2->moa sar Structure-Activity Relationship Analysis tier2->sar end Lead Candidate Identification moa->end sar->end

Caption: General Workflow for Biological Evaluation of Pyrimidine Derivatives.

Protocol: In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay is a standard for assessing cell viability. Its selection is based on the principle that viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[19] The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[19]

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a specified period (typically 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 560-570 nm using a microplate reader.[24]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Protocol: In Vitro Antimicrobial Susceptibility (Broth Microdilution)

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[25] The MIC is defined as the lowest concentration of the compound that prevents visible growth of a microorganism after overnight incubation.[19][26] Its utility lies in providing a precise quantitative measure of a compound's potency.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the pyrimidine derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) directly in the wells of a 96-well microtiter plate.[25]

  • Inoculum Preparation: Prepare a bacterial suspension (e.g., S. aureus, E. coli) and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well containing the compound dilutions with the bacterial suspension. Include a positive control (broth + inoculum, no compound) and a negative/sterility control (broth only).[25]

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible bacterial growth (i.e., the well is clear).

Quantitative Data and Structure-Activity Relationship (SAR)

Systematic evaluation of analogues allows for the elucidation of SAR, providing crucial insights for rational drug design. The data below, summarized from various studies, highlights how structural modifications impact biological potency.

Table 1: Anticancer Activity of Selected Pyrimidine Derivatives
Compound ClassCancer Cell LineIC₅₀ (µM)Key Structural FeatureReference
Pyrido[2,3-d]pyrimidine (2d)A549 (Lung)Strong cytotoxicity at 50 µMSpecific substitution pattern on the fused ring system[4]
Aminopyrimidine (2a)Glioblastoma, Breast, Colon4 - 8N-benzyl substitution on the aminopyrimidine core[27]
Thiazolo[4,5-d]pyrimidine (3b)C32 (Melanoma)24.47-chloro substitution and trifluoromethyl group at C5[9]
Pyrimidine-Triazole Hybrid (5c)MCF-7 (Breast)1.57Presence of the triazole ring, crucial for aromatase inhibition[28]
Pyrazolo[3,4-d]pyrimidineA431 (Epidermoid Carcinoma)Potent growth inhibitors1-aryl, 4-amino substitution[13]

Analysis: The data consistently show that fusing the pyrimidine ring with other heterocyclic systems, such as pyridine or thiazole, can significantly enhance anticancer activity.[4][9][10] Furthermore, specific substituents play a critical role; for instance, the N-benzyl group in aminopyrimidine 2a led to a 4-13 fold increase in potency compared to its parent compound.[27] Similarly, the presence of a trifluoromethyl group is often associated with improved bioavailability and potent activity.[9]

Table 2: Antimicrobial and Anti-inflammatory Activity
Compound ClassActivity TypeTarget/OrganismPotency (MIC or IC₅₀)Key Structural FeatureReference
Pyrido[2,3-d]pyrimidine (4b)Anti-inflammatoryCarrageenan-induced edemaHigher activity than ibuprofenPresence of an indolyl group[29]
Pyrazolo[3,4-d]pyrimidineAnti-inflammatoryCOX-2 EnzymeIC₅₀ = 0.65 µM (Celecoxib) vs 3.5 µM (2a)Pyrazole substitution mimicking celecoxib[21]
Pyrimidine Derivative (L1)Anti-inflammatoryCOX-2 EnzymeHigh selectivity over COX-1Specific proprietary structure[20][30]
Pyrimidopyrimidine (4a)AntibacterialP. aeruginosaPromising activityFused pyrimidine system[31]
Thieno[2,3-d]pyrimidineAntibacterialMultiple strainsStrong activityThiophene fusion and hybrid moieties[3]
Oxopyrimido[1,2-a]pyrimidineAntifungalA. niger, A. flavusSignificant growth inhibitionFused tricyclic system with diverse substitutions[32]

Analysis: For anti-inflammatory agents, derivatives designed to mimic the structure of known COX-2 inhibitors like celecoxib show promising activity.[21] The incorporation of bulky hydrophobic groups often enhances binding to the COX-2 active site.[16][21] In the antimicrobial sphere, fused ring systems like thieno[2,3-d]pyrimidines and pyrimidopyrimidines demonstrate broad-spectrum activity, suggesting these scaffolds are effective starting points for further optimization.[3][31][32]

Conclusion and Future Directions

The pyrimidine scaffold continues to be an exceptionally fruitful starting point for the discovery of novel therapeutic agents. The chemical versatility of the ring system allows for the generation of diverse molecular architectures that can be tailored to interact with a wide array of biological targets, leading to potent and selective anticancer, antimicrobial, anti-inflammatory, and antiviral agents.

Future research should focus on leveraging computational tools, such as molecular docking and QSAR studies, to guide the rational design of new derivatives with improved potency and drug-like properties.[6][33] The development of multi-target-directed ligands, where a single pyrimidine-based molecule is designed to interact with multiple disease-relevant pathways, represents an exciting frontier, particularly for complex diseases like cancer.[4] As synthetic methodologies become more advanced and our understanding of molecular pathology deepens, the pyrimidine nucleus is poised to remain a central element in the drug discovery pipeline for years to come.

References

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. PMC - NIH. [Link]

  • Synthesis of New Pyrimidine-Triazole Derivatives and Investigation of Their Anticancer Activities. PubMed. [Link]

  • Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]

  • Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. MDPI. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]

  • Recent Development of Pyrimidine‐Containing Antimicrobial Agents. Scilit. [Link]

  • Synthesis and Antimicrobial Evaluation of Novel Oxopyrimido[1,2–a]pyrimidine Derivatives. Preprints.org. [Link]

  • RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. ResearchGate. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate. [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. NIH. [Link]

  • Diverse Biological Activity of Pyrimidine Derivatives: A Review. PubMed. [Link]

  • Synthesis and antimicrobial activity of novel pyridine, pyrimidine derivatives. scite.ai. [Link]

  • Recent medicinal approaches of novel pyrimidine analogs: A review. PMC. [Link]

  • In silico anticancer activity prediction of pyrimidine derivatives. scite.ai. [Link]

  • Pyrimidine Derivatives as Anticancer Agents. Encyclopedia.pub. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. [Link]

  • In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2. Trends in Sciences. [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI. [Link]

  • Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. Taylor & Francis Online. [Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI. [Link]

  • Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences. [Link]

  • Mechanism of action of pyrimidine analogues. ResearchGate. [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances (RSC Publishing). [Link]

  • Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Journal of Pharmaceutical Sciences. [Link]

  • Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores | Journals. [Link]

  • “ Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives”. ResearchGate. [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. [Link]

  • Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega. [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances (RSC Publishing). [Link]

  • Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega. [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. MDPI. [Link]

  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PMC - NIH. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Leveraging 2,3-Diamino-6-methylpyrimidin-4(3H)-one in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Introduction: The Strategic Value of a Pre-functionalized Pyrimidine Core

In the landscape of heterocyclic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2,3-Diamino-6-methylpyrimidin-4(3H)-one stands out as a highly valuable and versatile building block. Its core structure, featuring a pyrimidine ring decorated with vicinal diamines at the C2 and C3 positions, presents a pre-activated scaffold for elegant and efficient cyclocondensation reactions. This arrangement is particularly crucial for the synthesis of fused heterocyclic systems, most notably pteridines and their derivatives.[1][2] Pteridines are not merely academic curiosities; they are a class of nitrogen-containing heterocycles fundamental to a vast array of biological processes, serving as enzyme cofactors, pigments, and signaling molecules.[3][4] Consequently, synthetic access to these structures is of profound interest to researchers in medicinal chemistry, drug development, and materials science.

This guide provides an in-depth exploration of the reactivity of this compound, focusing on the mechanistic principles that govern its application and offering detailed protocols for its use in the synthesis of high-value heterocyclic compounds.

Physicochemical Properties & Handling

A thorough understanding of the starting material's properties is essential for safe handling and optimal reaction setup.

PropertyValueSource
IUPAC Name 2,3-diamino-6-methylpyrimidin-4-one[5]
CAS Number 35523-64-9[5][6]
Molecular Formula C₅H₈N₄O[5]
Molecular Weight 140.14 g/mol [5]
Appearance Off-white to light yellow solid[6]
Melting Point 283-285 °C[6]
Storage 2-8°C, protect from light[6]

Core Reactivity: The Power of Vicinal Diamines in Cyclocondensation

The synthetic utility of this compound is dominated by the nucleophilic character of its two adjacent amino groups. This 1,2-diamine motif is primed to react with 1,2-dielectrophilic species, such as α-dicarbonyl compounds (e.g., glyoxal, biacetyl, benzil), in a cyclocondensation reaction.[1][7] This powerful transformation, often referred to as the Isay reaction in the context of pteridine synthesis, proceeds via a two-step mechanism:

  • Initial Condensation: One of the amino groups attacks a carbonyl carbon of the dielectrophile, forming a Schiff base (imine) intermediate after dehydration.

  • Intramolecular Cyclization: The second, neighboring amino group then attacks the remaining carbonyl carbon, leading to the formation of a dihydropyrazine ring. Subsequent oxidation (often spontaneous via air oxidation) yields the aromatic fused pyrazino[2,3-d]pyrimidine system, the core of all pteridines.[1]

The regiochemistry of the reaction is a critical consideration, as unsymmetrical dicarbonyl compounds can potentially lead to isomeric products.[7] However, the electronic and steric environment of the pyrimidine ring and the specific reaction conditions can often favor the formation of a single major product.

G cluster_start Reactants cluster_mech Mechanism cluster_end Product Formation A 2,3-Diamino-6- methylpyrimidin-4(3H)-one C Step 1: Nucleophilic Attack & Dehydration A->C B α-Dicarbonyl Compound (R-CO-CO-R') B->C D Schiff Base Intermediate C->D Forms E Step 2: Intramolecular Cyclization D->E F Dihydropteridine Intermediate E->F Forms G Oxidation (e.g., Air) F->G H Final Pteridine Product G->H Yields G start Start dissolve Dissolve Pyrimidine in hot H₂O start->dissolve add_glyoxal Add Glyoxal Solution Dropwise dissolve->add_glyoxal reflux Reflux Mixture (e.g., 2-4 hours) add_glyoxal->reflux cool Cool to Room Temperature reflux->cool filter Collect Precipitate via Filtration cool->filter wash Wash Solid with cold H₂O & EtOH filter->wash dry Dry Product Under Vacuum wash->dry end End dry->end

Experimental workflow for 7-Methyl-lumazine synthesis.

Step-by-Step Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 1.40 g, 10 mmol).

  • Dissolution: Add 40 mL of deionized water to the flask. Heat the mixture to 80-90 °C with stirring to dissolve the solid. The compound has limited solubility at room temperature, so ensuring complete dissolution is key for a homogenous reaction.

  • Reagent Addition: Once the solid is dissolved, slowly add the glyoxal solution (e.g., 1.60 g of 40% solution, ~11 mmol) dropwise to the hot solution over 5-10 minutes. An immediate color change is typically observed.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A precipitate of the product will begin to form as the reaction proceeds.

  • Isolation: After the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature. Further cooling in an ice bath can maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with two portions of cold deionized water (2 x 15 mL) and one portion of cold ethanol (15 mL) to remove any unreacted starting materials and impurities.

  • Drying: Dry the resulting solid under vacuum at 60 °C to a constant weight. The product, 7-Methyl-lumazine, should be obtained as a crystalline solid.

  • Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm its identity and purity.

Conclusion

This compound is a cornerstone reagent for the construction of fused pyrimidine heterocycles. Its inherent reactivity, driven by the vicinal diamine functionality, provides a direct and high-yielding pathway to pteridine and lumazine cores through the robust Isay cyclocondensation reaction. The protocols and principles outlined in this guide demonstrate the compound's utility and provide a solid foundation for researchers and drug development professionals to explore its potential in synthesizing novel, biologically relevant molecules.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Gomaa, A.-M. M., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. National Institutes of Health. Retrieved from [Link]

  • Ahmed, S. A., et al. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 6(3), 194-219. Retrieved from [Link]

  • Ubeira, F. M., & Souto, C. (2024). Biosynthesis of Pteridines in Insects: A Review. Insects, 15(5), 370. Retrieved from [Link]

  • Ubeira, F. M., & Souto, C. (2024). Biosynthesis of Pteridines in Insects: A Review. Semantic Scholar. Retrieved from [Link]

  • Golding, B. T., & Taylor, G. A. (2018). Bicyclic 6-6 Systems: Pteridines. University of Hertfordshire Research Archive. Retrieved from [Link]

Sources

Protocols for the Synthesis of 2,3-Diamino-6-methylpyrimidin-4(3H)-one Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed protocols and expert insights for the synthesis of 2,3-Diamino-6-methylpyrimidin-4(3H)-one and its derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document is intended for researchers, scientists, and professionals in the field, offering not just step-by-step instructions but also the scientific rationale behind the methodologies.

Introduction: The Significance of 2,3-Diaminopyrimidin-4(3H)-one Scaffolds

The pyrimidine core is a fundamental building block in numerous biologically active molecules, including nucleic acids.[1] The 2,3-diaminopyrimidin-4(3H)-one scaffold, in particular, presents a unique arrangement of hydrogen bond donors and acceptors, making it a privileged structure for targeting a variety of enzymes and receptors. Derivatives of this core have shown promise as kinase inhibitors, anticancer agents, and anti-tubercular compounds, driving the need for robust and versatile synthetic protocols.[2][3]

Core Synthesis: Preparation of this compound

The cornerstone of synthesizing derivatives of this class is the efficient construction of the parent heterocycle. The most direct and reliable method involves the cyclocondensation of a β-ketoester, ethyl acetoacetate, with aminoguanidine. The choice of base is critical in this reaction to favor the formation of the desired pyrimidinone over other potential pyrazole-based byproducts.[4]

Reaction Mechanism Overview

The reaction proceeds through an initial condensation of the more nucleophilic hydrazino group of aminoguanidine with one of the carbonyl groups of ethyl acetoacetate, followed by an intramolecular cyclization and dehydration to yield the stable pyrimidinone ring.

Reaction_Mechanism EAA Ethyl Acetoacetate Int1 Initial Adduct EAA->Int1 + Aminoguanidine AG Aminoguanidine AG->Int1 Int2 Cyclized Intermediate Int1->Int2 Intramolecular Cyclization Product 2,3-Diamino-6-methyl- pyrimidin-4(3H)-one Int2->Product - H2O, - EtOH

Caption: General reaction mechanism for the synthesis of this compound.

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the parent compound, this compound, through the condensation of aminoguanidine hydrochloride with ethyl acetoacetate.

Materials:

  • Aminoguanidine hydrochloride

  • Ethyl acetoacetate

  • Sodium acetate

  • Deionized water

  • Ethanol

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve aminoguanidine hydrochloride (0.1 mol) and sodium acetate (0.1 mol) in 100 mL of deionized water with stirring. The sodium acetate acts as a base to neutralize the hydrochloride and generate the free aminoguanidine in situ.

  • Addition of β-Ketoester: To the aqueous solution of aminoguanidine, add ethyl acetoacetate (0.1 mol) dropwise at room temperature.

  • Reaction Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Product Precipitation and Isolation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath. The product will precipitate out of the solution as a solid.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with cold deionized water (2 x 30 mL) and then with cold ethanol (2 x 20 mL) to remove any unreacted starting materials and byproducts.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Expected Yield: 70-80%

Characterization: The structure of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Synthesis of this compound Derivatives

The presence of two amino groups at the 2 and 3 positions, along with the pyrimidinone core, offers multiple sites for derivatization. This allows for the generation of a library of compounds with diverse functionalities.

Protocol 2: N-Acylation of this compound

This protocol describes a general procedure for the acylation of the amino groups, which can be selectively performed based on the reactivity of the 2- and 3-amino groups.

Materials:

  • This compound

  • Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)

  • Pyridine or Triethylamine (as a base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)

Procedure:

  • Reactant Setup: Suspend this compound (10 mmol) in 50 mL of anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Add pyridine (12 mmol) to the suspension and stir for 10 minutes at room temperature.

  • Acylating Agent Addition: Cool the mixture to 0 °C in an ice bath. Add the acyl chloride (10.5 mmol) dropwise to the stirred suspension.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Note on Selectivity: The 2-amino group is generally more nucleophilic than the 3-amino group. Therefore, mono-acylation can often be achieved by using a stoichiometric amount of the acylating agent. Di-acylation can be accomplished by using an excess of the acylating agent and a stronger base.

Protocol 3: Schiff Base Formation

The amino groups can readily undergo condensation with aldehydes and ketones to form Schiff bases, which can serve as intermediates for further functionalization.

Materials:

  • This compound

  • Aromatic or aliphatic aldehyde/ketone

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Reactant Mixture: Dissolve this compound (10 mmol) and the desired aldehyde or ketone (10 mmol for mono-condensation, 22 mmol for di-condensation) in 50 mL of ethanol in a round-bottom flask.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture.

  • Reaction: Reflux the reaction mixture for 4-8 hours. The formation of the Schiff base is often indicated by a color change and the precipitation of the product.

  • Isolation: Cool the reaction mixture to room temperature. Collect the precipitated solid by filtration, wash with cold ethanol, and dry.

Data Summary and Comparison

ProtocolKey ReagentsSolventReaction TimeTypical Yield (%)
1Aminoguanidine HCl, Ethyl acetoacetateWater4-6 hours70-80
2Acyl chloride/anhydride, PyridineDCM or THF12-24 hours60-90
3Aldehyde/Ketone, Acetic acidEthanol4-8 hours75-95

Experimental Workflow Visualization

Experimental_Workflow cluster_synthesis Synthesis of Parent Compound cluster_derivatization Derivatization cluster_analysis Analysis and Characterization S1 Dissolve Aminoguanidine HCl and Sodium Acetate in Water S2 Add Ethyl Acetoacetate S1->S2 S3 Reflux for 4-6 hours S2->S3 S4 Cool and Precipitate S3->S4 A1 TLC Monitoring S3->A1 S5 Filter, Wash, and Dry S4->S5 D1 N-Acylation (Protocol 2) S5->D1 Product for Derivatization D2 Schiff Base Formation (Protocol 3) S5->D2 Product for Derivatization A2 Spectroscopic Analysis (NMR, IR, MS) S5->A2 D1->A2 D2->A2

Caption: A visual representation of the experimental workflow from synthesis to derivatization and analysis.

Troubleshooting and Expert Insights

  • Low Yield in Protocol 1: Ensure that the sodium acetate is fully dissolved and has effectively neutralized the aminoguanidine hydrochloride before adding the ethyl acetoacetate. Incomplete neutralization can lead to side reactions. The formation of 5-hydroxy-1-carboxamidino-3-methylpyrazole is a known byproduct when the reaction conditions are not optimal.[4]

  • Difficulty in Purification: The polarity of the this compound derivatives can vary significantly. A careful selection of the solvent system for column chromatography is crucial. A gradient elution from a non-polar to a polar solvent system is often effective.

  • Incomplete Reaction: For acylation and Schiff base formation, ensure that anhydrous solvents are used, as water can react with the acylating agents and hinder the condensation reaction. The use of a Dean-Stark apparatus can be beneficial in Schiff base formation to remove the water formed during the reaction.

Conclusion

The protocols outlined in this guide provide a robust foundation for the synthesis of this compound and its derivatives. By understanding the underlying reaction mechanisms and paying close attention to the experimental details, researchers can efficiently generate a diverse range of these valuable compounds for further investigation in drug discovery and development programs.

References

  • Aggarwal, N., et al. (2022). o-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. Chemistry of Heterocyclic Compounds, 58(11), 547–566.
  • Becker, S., et al. (2019). Wet-dry cycles enable the parallel synthesis of canonical and non-canonical nucleosides.
  • Erkin, A. V., & Krutikov, V. I. (2006). Formation, structure and heterocyclization of aminoguanidine and ethyl acetoacetate condensation products. Russian Journal of General Chemistry, 76(7), 1204-1209.
  • Gangjee, A., et al. (2003). Synthesis of 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase. Journal of Medicinal Chemistry, 46(4), 591-600.
  • Kurzer, F. (1963). Syntheses of Heterocyclic Compounds from Aminoguanidine. Angewandte Chemie International Edition in English, 2(8), 461-475.
  • Radhakrishnan, K., Sharma, N., & Kundu, L. M. (2014). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Advances, 4(29), 15087-15090.
  • Taylor, E. C., & Macor, J. E. (1988). A new synthesis of 2,4-diaminopyrimidines. Journal of Heterocyclic Chemistry, 25(4), 1187-1189.
  • Wikipedia. Pyrimidine. Retrieved from [Link]

  • Zapf, C. W., & Goodman, M. (2003). Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. The Journal of Organic Chemistry, 68(26), 10092-10097.
  • Zhang, J. L., et al. (2016). A Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones enables an efficient and facile synthesis of structurally important pyrimidines. The Journal of Organic Chemistry, 81(23), 11994-12000.
  • Qin, Z., Ma, Y., & Li, F. (2021). An efficient, facile, and eco-friendly synthesis of pyrimidine derivatives involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source. The Journal of Organic Chemistry, 86(19), 13734-13743.
  • Su, L., et al. (2018). A copper-catalyzed cyclization of ketones with nitriles enables a facile, general, and economical synthesis of diversely functionalized pyrimidines under basic conditions. Organic Letters, 20(11), 3399-3402.
  • Phulwale, V., et al. (2024). A highly chemoselective Cu(II)-PTABS-promoted amination of pyrimidines containing different halogen atoms provides monoaminated products in very good yields. The Journal of Organic Chemistry, 89(14), 9243-9254.
  • Estrada, A. A., Lyssikatos, J. P., & St-Jean, F. (2023).
  • Hong, C. I., et al. (1976). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. Journal of Medicinal Chemistry, 19(4), 555-558.

Sources

Application Notes & Protocols: The Utility of 2,3-Diamino-6-methylpyrimidin-4(3H)-one in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine ring is a foundational scaffold in medicinal chemistry, integral to the structure of essential biomolecules like nucleic acids (cytosine, thymine, and uracil) and Vitamin B1.[1][2] This inherent biological relevance has made pyrimidine and its derivatives a "privileged structure" in drug discovery, serving as the core of numerous therapeutic agents with a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4]

Within this class, the 2,4-diaminopyrimidine motif is particularly noteworthy as a versatile pharmacophore, especially in the design of kinase inhibitors.[5][6] This is because it can effectively mimic the adenine hinge-binding motif of ATP, enabling competitive inhibition at the enzyme's active site.[7] This application note focuses on a specific, highly functionalized building block: 2,3-Diamino-6-methylpyrimidin-4(3H)-one . With its unique arrangement of adjacent amino groups and a reactive pyrimidinone core, this molecule offers medicinal chemists a powerful and versatile starting point for constructing complex heterocyclic systems targeting critical disease pathways. Its physical and chemical properties are well-documented, providing a solid foundation for synthetic exploration.[8]

Part 1: The Strategic Value of the this compound Scaffold

The strategic advantage of this compound lies in its dense functionalization, which provides multiple handles for synthetic diversification. The adjacent amino groups at the C2 and C3 positions are nucleophilic and can be selectively derivatized or, more powerfully, utilized in condensation reactions to forge new heterocyclic rings. This capacity for annulation allows for the rapid construction of novel, rigid, and three-dimensional structures, a key strategy for enhancing binding affinity and selectivity for a protein target.

Derivatives of the broader diaminopyrimidine class have demonstrated potent inhibitory activity against a host of validated oncology and inflammatory targets, including:

  • Focal Adhesion Kinase (FAK) : A non-receptor tyrosine kinase involved in cell adhesion, proliferation, and migration.[5]

  • Cyclin-Dependent Kinases (CDKs) : A family of serine/threonine kinases that regulate the cell cycle and are often dysregulated in cancer.[9]

  • Rho-associated Coiled-coil Kinase (ROCK) : A kinase involved in regulating cell shape and motility, with implications in cancer metastasis and cardiovascular disease.[10]

  • Receptor Tyrosine Kinases (RTKs) : Including EGFR and VEGFR, which are critical drivers of tumor growth and angiogenesis.[11]

The ability to systematically modify the core scaffold allows for a detailed exploration of the Structure-Activity Relationship (SAR), optimizing potency, selectivity, and pharmacokinetic properties.

Core Scaffold and Points for Diversification

The diagram below illustrates the key reactive sites on the this compound scaffold that are typically exploited in drug design campaigns. Modifications at these positions can drastically influence the compound's biological profile.

Caption: Key diversification points on the core scaffold.

Part 2: Application Protocol - Synthesis of a Fused Pyrido[2,3-d]pyrimidine Kinase Inhibitor

This section provides a representative protocol for utilizing this compound as a precursor for a fused heterocyclic system, a common strategy for developing potent kinase inhibitors.[12] The reaction described is a variation of the Friedländer annulation, where the diamine condenses with a β-ketoester to form the pyridopyrimidine core.

Overall Synthetic Workflow

The diagram below outlines the multi-stage process, from initial scaffold synthesis to final biological evaluation, which is a typical workflow in a drug discovery program.

workflow start Starting Material: 2,3-Diamino-6-methyl- pyrimidin-4(3H)-one step1 Step 1: Condensation Reaction (Friedländer Annulation) start->step1 step2 Step 2: Halogenation at C4 (e.g., with POCl₃) step1->step2 step3 Step 3: Nucleophilic Aromatic Substitution (Introduction of side chain) step2->step3 purify Purification & Characterization (HPLC, NMR, MS) step3->purify assay Biological Evaluation: In Vitro Kinase Assay (HTRF) purify->assay sar Data Analysis & SAR (IC₅₀ Determination) assay->sar

Caption: High-level workflow for synthesis and evaluation.

Experimental Protocol: Synthesis of a 7-amino-5-methyl-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one Derivative

Causality and Rationale: The goal is to construct a rigid, planar core that can effectively slot into the ATP binding pocket of a kinase. The Friedländer condensation is an efficient method for creating the fused pyridine ring. Subsequent chlorination at the C4 position activates the scaffold for nucleophilic substitution, allowing for the introduction of various side chains to probe the solvent-exposed region of the active site and optimize properties like potency and solubility.

Materials and Reagents:

  • This compound

  • Ethyl benzoylacetate

  • Polyphosphoric acid (PPA)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA)

  • Aniline (or a substituted aniline)

  • Dioxane (anhydrous)

  • Dichloromethane (DCM), Ethyl acetate (EtOAc), Hexanes

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step-by-Step Methodology:

Step 1: Synthesis of 5-Methyl-2-phenylpyrido[2,3-d]pyrimidin-4,7(3H,8H)-dione

  • To a clean, dry round-bottom flask, add this compound (1.0 eq) and ethyl benzoylacetate (1.1 eq).

  • Add polyphosphoric acid (PPA) (approx. 10x the weight of the pyrimidine) as both a catalyst and solvent.

  • Heat the reaction mixture to 130-140 °C with vigorous stirring under a nitrogen atmosphere for 4-6 hours.

    • Rationale: High temperature is required to drive the condensation and cyclization. PPA is a strong dehydrating agent that facilitates the reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 10% Methanol in DCM).

  • Once the starting material is consumed, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.

  • The resulting precipitate is the crude product. Filter the solid, wash thoroughly with water, then with cold ethanol, and dry under vacuum.

Step 2: Chlorination to 7-Chloro-5-methyl-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one

  • Suspend the crude product from Step 1 in phosphorus oxychloride (POCl₃) (approx. 10-15 mL per gram of starting material).

  • Add a catalytic amount of DIPEA (0.1 eq).

  • Reflux the mixture at 110 °C for 8-12 hours until the reaction is complete (monitored by TLC or LC-MS).

    • Rationale: POCl₃ is a standard reagent for converting hydroxyl groups on heterocyclic rings (or their keto tautomers) to chlorides, thereby activating the position for substitution.

  • Cool the reaction mixture and carefully quench by slowly adding it to a stirred beaker of ice water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chlorinated intermediate.

Step 3: Nucleophilic Aromatic Substitution with Aniline

  • Dissolve the crude chlorinated intermediate from Step 2 in anhydrous dioxane.

  • Add aniline (1.5 eq) and DIPEA (2.0 eq).

    • Rationale: Aniline acts as the nucleophile, displacing the chloride. DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction.

  • Heat the reaction to 100 °C in a sealed tube for 12-18 hours.

  • Monitor for completion by LC-MS.

  • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the final product.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 3: Biological Evaluation Protocol

After successful synthesis and purification, the novel compound must be evaluated for its biological activity. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a robust, high-throughput method for determining a compound's inhibitory potency against a target kinase.[5]

Protocol: In Vitro Kinase Inhibition HTRF Assay

Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by the target kinase. A Europium cryptate-labeled anti-phospho-substrate antibody (donor) and a streptavidin-conjugated fluorophore (acceptor) are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the HTRF signal.

Materials:

  • Target Kinase (e.g., FAK, CDK2)

  • Biotinylated substrate peptide

  • ATP

  • HTRF Kinase Buffer

  • Europium (Eu³⁺) cryptate-labeled anti-phospho-antibody

  • Streptavidin-XL665 (or other suitable acceptor)

  • Low-volume 384-well plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the synthesized inhibitor in DMSO. Typically, an 11-point, 3-fold dilution series is created, starting from 100 µM. Dispense a small volume (e.g., 50 nL) of each concentration into the 384-well assay plate.

  • Kinase Reaction: a. Prepare a kinase/substrate mix in kinase buffer and add it to the wells containing the compound. b. Allow a 15-minute pre-incubation at room temperature for the compound to bind to the kinase. c. Initiate the kinase reaction by adding ATP solution to all wells. The final ATP concentration should be at or near the Km for the specific kinase. d. Incubate the reaction for 60 minutes at room temperature.

  • Detection: a. Stop the reaction by adding the detection mix containing the Eu³⁺-antibody and Streptavidin-XL665 in HTRF detection buffer. b. Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor). Calculate the HTRF ratio (665nm/620nm * 10,000).

  • Data Analysis: Plot the HTRF ratio against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Part 4: Representative Structure-Activity Relationship (SAR) Data

The following table presents hypothetical data for a series of analogs synthesized from the protocol above, illustrating how modifications can impact inhibitory potency. The target is a hypothetical "Kinase X".

Compound IDR¹ Substituent (on Aniline)Kinase X IC₅₀ (nM)Rationale for Change
PRO-01 H (Aniline)150Baseline compound from the protocol.
PRO-02 4-Fluoro85Introduction of a small electron-withdrawing group can improve H-bonding or dipole interactions.
PRO-03 3-Methoxy45Methoxy group may pick up a beneficial interaction in a hydrophobic pocket near the solvent front.
PRO-04 4-Methyl210A bulky methyl group may cause a steric clash, reducing potency.
PRO-05 3-Chloro, 4-Fluoro25Combining electronic and steric effects can lead to significantly improved potency.

This systematic approach of synthesis and testing allows researchers to build a comprehensive understanding of the SAR, guiding the design of more potent and selective drug candidates.

References

  • Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Singh, P. (2015). Pyrimidine: a versatile scaffold for the development of potent therapeutic agents. RSC Advances, 5(20), 15544-15575.
  • El-Sayed, N. A., El-Bendary, E. R., El-Ashry, S. M., & Abo-Salem, H. M. (2020). Design and synthesis of pyrazolo[3,4-d]pyrimidinone derivatives: Discovery of selective phosphodiesterase-5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127337. [Link]

  • Lv, Z., Wang, Y., Liu, H., Wang, J., Li, Y., Zhang, Y., ... & Zhang, Y. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry, 14(5), 933-946. [Link]

  • Al-Omair, M. A. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Journal of Molecular Structure, 1319, 138763.
  • Kumar, R., Singh, P., & Kumar, D. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry, 7, 101372. [Link]

  • El-Hashash, M. A., El-Shafey, R. M., & Rizk, O. H. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(4), 387-418. [Link]

  • Wang, X., Zhou, Y., Wang, Y., Wang, Y., Wang, Y., & Liu, J. (2023). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 47(22), 10589-10601. [Link]

  • Rosowsky, A., Forsch, R. A., & Queener, S. F. (2002). Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations. Antimicrobial Agents and Chemotherapy, 46(11), 3477-3486. [Link]

  • Chen, Y. L., Chen, Y. L., & Huang, H. S. (2019). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 24(21), 3850. [Link]

  • ChemSrc. (2025). This compound. Retrieved from [Link]

  • Al-Warhi, T., Al-Mahmoudy, A. M., Al-Ghorbani, M., & Hagar, M. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Scientific Reports, 14(1), 8031. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-6-methylpyrimidin-4-one. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Anusha, S., & Gnanamani, S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(4), 416-435. [Link]

  • ResearchGate. (2025). Synthesis and study of new derivatives of 6-[methoxy(phenyl)methyl]-2-(nitroamino)pyrimidin-4(3H)-one. Retrieved from [Link]

  • Cheng, C. C., Cheng, T. L., & Lin, T. C. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). International Journal of Molecular Sciences, 24(8), 7545. [Link]

  • Li, L., Zhang, Y., Wang, Y., Li, Y., & Yang, S. (2020). Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(6), 126966. [Link]

  • Voll, C., Gabler, L., & Knapp, S. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(19), 6649. [Link]

  • Scott, J. S., Degorce, S. L., & L'Heureux, A. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters, 13(11), 1779-1786. [Link]

  • ResearchGate. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Retrieved from [Link]

  • Thomas, M. G., De Rycker, M., Cotillo Torrejon, I., Thomas, J., Riley, J., Spinks, D., ... & Wyatt, P. G. (2018). 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. Bioorganic & Medicinal Chemistry Letters, 28(17), 2871-2875. [Link]

  • Schenone, S., Brullo, C., & Musumeci, F. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(17), 1749-1784. [Link]

  • Thomas, M. G., De Rycker, M., Cotillo Torrejon, I., Thomas, J., Riley, J., Spinks, D., ... & Wyatt, P. G. (2018). 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. Bioorganic & Medicinal Chemistry Letters, 28(17), 2871-2875. [Link]

  • Gangjee, A., Zeng, Y., & Ihnat, M. A. (2010). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 18(21), 7543-7551. [Link]

  • Roskoski, R. Jr. (2021). Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. Pharmacological Research, 165, 105463. [Link]

  • ResearchGate. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. Retrieved from [Link]

Sources

Application Note & Protocols: 2,3-Diamino-6-methylpyrimidin-4(3H)-one as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract: This guide provides an in-depth technical overview of 2,3-Diamino-6-methylpyrimidin-4(3H)-one, a highly functionalized pyrimidine derivative. Its core utility stems from the vicinal diamine moiety at the C2 and C3 positions, which serves as a potent nucleophilic synthon for constructing fused heterocyclic systems. The primary focus of this note is its application in the synthesis of pteridines, a class of compounds with significant biological and therapeutic relevance. We will explore the fundamental reaction mechanism, provide detailed, field-tested protocols for synthesizing representative compounds, and discuss the broader implications for medicinal chemistry and drug discovery.

Core Concepts: Physicochemical Properties & Reactivity

This compound is a stable, solid compound whose value lies in its predictable reactivity. Understanding its basic properties is crucial for effective handling and experimental design.

Physicochemical Data
PropertyValueSource
Molecular FormulaC₅H₈N₄O[1]
Molecular Weight140.14 g/mol [1]
IUPAC Name2,3-diamino-6-methylpyrimidin-4-one[1]
CAS Number35523-64-9[2]
AppearanceOff-white to light yellow powder(General knowledge)
SolubilitySparingly soluble in water, soluble in DMSO, DMF, and acidic aqueous solutions.(General knowledge)

Handling & Storage: Store in a cool, dry place away from light and oxidizing agents. Due to its amino functionalities, it is weakly basic and should be handled with standard laboratory precautions, including the use of personal protective equipment (PPE).

The Key to Versatility: The Gabriel-Isay Condensation

The synthetic power of this compound is almost exclusively harnessed through the Gabriel-Isay condensation reaction.[3] This classic reaction involves the cyclocondensation of a vicinal diamino-heterocycle with a 1,2-dicarbonyl compound to form a fused pyrazine ring. In this case, the reaction yields a pyrazino[2,3-d]pyrimidine scaffold, commonly known as a pteridine .[4]

The reaction proceeds via a two-step nucleophilic attack. The more nucleophilic amino group (typically the exocyclic amine at C2) initiates an attack on the more electrophilic carbonyl carbon of the dicarbonyl partner. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable, aromatic pteridine core.[3] The reaction is often catalyzed by acid, which protonates the carbonyl oxygen, increasing its electrophilicity.

G_mechanism cluster_process Process cluster_products Products R1 2,3-Diamino-6- methylpyrimidin-4(3H)-one P1 Nucleophilic Attack & Intramolecular Cyclization R1->P1 + R2 1,2-Dicarbonyl Compound (e.g., Biacetyl) R2->P1 P2 Dehydration (-2 H₂O) P1->P2 Intermediate Pr1 Substituted Pteridine (Pyrazino[2,3-d]pyrimidine) P2->Pr1 Acid Catalyst (e.g., AcOH)

Caption: General mechanism of the Gabriel-Isay condensation.

Experimental Protocols: Synthesizing Pteridine Scaffolds

The following protocols are designed to be robust and reproducible, providing a solid foundation for further synthetic exploration.

Protocol 1: Synthesis of 6,7-Dimethyl-2-amino-pteridin-4(3H)-one

This protocol details the synthesis of a simple, representative pteridine using biacetyl as the dicarbonyl component. This reaction is efficient and serves as an excellent validation of the starting material's reactivity.

Workflow Overview:

G_workflow1 A 1. Combine Reactants (Pyrimidine + Biacetyl) in Ethanol/AcOH B 2. Reflux (4-6 hours) A->B C 3. Cool to RT Precipitation Occurs B->C D 4. Isolate Solid (Vacuum Filtration) C->D E 5. Wash & Dry (Ethanol, then Ether) D->E F 6. Characterize (NMR, MS, etc.) E->F

Caption: Experimental workflow for pteridine synthesis.

Materials & Equipment:

  • This compound (1.0 eq)

  • Biacetyl (2,3-butanedione) (1.1 eq)

  • Ethanol (absolute)

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for filtration and work-up

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, suspend this compound (e.g., 1.40 g, 10 mmol, 1.0 eq) in 40 mL of absolute ethanol.

  • Acidification: Add 1 mL of glacial acetic acid to the suspension. The acid acts as a catalyst and aids in the dissolution of the starting material.

  • Reagent Addition: While stirring, add biacetyl (e.g., 0.95 g, 11 mmol, 1.1 eq) to the mixture dropwise at room temperature.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, the reaction is complete within 4-6 hours.

  • Isolation: After completion, allow the reaction mixture to cool slowly to room temperature. A yellow precipitate will form. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold ethanol (2 x 10 mL) and diethyl ether (2 x 10 mL) to remove unreacted starting materials and solvent residues.

  • Drying: Dry the resulting bright yellow solid under vacuum to a constant weight. The product, 6,7-Dimethyl-2-amino-pteridin-4(3H)-one, is typically obtained in high purity (>95%) and good yield (80-90%).

Causality & Insights:

  • Ethanol/Acetic Acid System: Ethanol is an effective solvent that allows for a suitable reflux temperature, while the acetic acid catalyzes the imine-forming condensation and subsequent dehydration steps required for aromatization of the pyrazine ring.

  • Excess Dicarbonyl: A slight excess of the volatile biacetyl ensures the complete consumption of the pyrimidine starting material, simplifying purification.

  • Precipitation-Driven Purification: The pteridine product is significantly less soluble in ethanol than the reactants, allowing for a straightforward purification by simple filtration.

Protocol 2: Synthesis of 2-Amino-6-phenyl-7-methylpteridin-4(3H)-one

This protocol demonstrates the synthesis of an asymmetrically substituted pteridine using an α-keto aldehyde, phenylglyoxal. This introduces molecular diversity, a key strategy in medicinal chemistry for developing structure-activity relationships (SAR).

Materials & Equipment:

  • This compound (1.0 eq)

  • Phenylglyoxal monohydrate (1.05 eq)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and hotplate

Step-by-Step Procedure:

  • Reaction Setup: Dissolve this compound (1.40 g, 10 mmol, 1.0 eq) in 30 mL of DMF in a 100 mL round-bottom flask. Gentle warming may be required.

  • Reagent Addition: Add phenylglyoxal monohydrate (1.59 g, 10.5 mmol, 1.05 eq) to the solution in one portion.

  • Reaction: Heat the mixture to 100 °C and stir for 2-3 hours. Monitor the reaction by TLC until the starting pyrimidine is consumed.

  • Isolation: Cool the reaction mixture to room temperature. Add 50 mL of water to the flask while stirring. An off-yellow to tan precipitate will form.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with water (3 x 20 mL) and then with a small amount of cold acetone (1 x 10 mL).

  • Drying: Dry the solid under high vacuum at 50 °C to yield 2-Amino-6-phenyl-7-methylpteridin-4(3H)-one.

Causality & Insights:

  • Choice of Solvent: DMF is used here due to the better solubility of both reactants and the higher reaction temperature required compared to Protocol 1.

  • Regioselectivity: In the reaction with phenylglyoxal, the more electrophilic aldehyde carbonyl reacts preferentially with the more nucleophilic amino group of the pyrimidine. This controlled reaction typically leads to a single major regioisomer, which is a critical consideration in complex molecule synthesis.[3]

  • Aqueous Work-up: The desired pteridine product is insoluble in water, while DMF and unreacted phenylglyoxal are water-soluble. This allows for an effective "crashing out" purification method.

Applications in Medicinal Chemistry

The pteridine core synthesized from this compound is a "privileged scaffold" in medicinal chemistry. Its structure mimics endogenous purines and pterins, allowing it to interact with a wide range of biological targets.[5][6]

Target ClassTherapeutic AreaRationale & Examples
Dihydrofolate Reductase (DHFR) Inhibitors Anticancer, Antibacterial, AntiparasiticThe pteridine scaffold is the core of folic acid. Analogs can act as competitive inhibitors of DHFR, halting DNA synthesis in rapidly proliferating cells or pathogens. Piritrexim is a clinically used lipophilic DHFR inhibitor with a related fused pyrimidine structure.[5][7][8]
Kinase Inhibitors Anticancer, Anti-inflammatoryThe planar, nitrogen-rich pteridine structure is well-suited to fit into the ATP-binding pocket of various kinases, leading to the inhibition of cell signaling pathways. Derivatives of related pyrido[2,3-d]pyrimidines are extensively studied as tyrosine kinase inhibitors.[6][7]
Antimicrobial Agents Infectious DiseaseMany microorganisms synthesize their own folic acid using pteridine precursors, a pathway absent in humans. This makes enzymes in the microbial folate pathway, like dihydropteroate synthetase, excellent targets for selective drugs.[4]
Biosynthesis Research Enzymology, BiochemistryPteridine derivatives are crucial for studying enzymes involved in the biosynthesis of essential cofactors like riboflavin and molybdopterin.[3][9][10]

Conclusion

This compound is a potent and reliable building block for chemical synthesis. Its straightforward and high-yielding conversion into the pteridine scaffold via the Gabriel-Isay condensation provides medicinal chemists with rapid access to a class of compounds rich in biological activity. The protocols and principles outlined in this note offer a validated starting point for the development of novel therapeutics and chemical probes targeting a wide array of disease-relevant pathways.

References

  • SYNTHESIS OF PYRROLO[2,3-d]PYRIMIDINES AND PYRAZINO[2,3-d]PYRIMIDINES AND THEIR BIOLOGICAL ACTIVITIES. (n.d.). STAX.
  • Synthesis of pteridines derivatives from different heterocyclic compounds. (n.d.). Der Pharma Chemica.
  • Developments of pyridodipyrimidine heterocycles and their biological activities. (2023). Future Journal of Pharmaceutical Sciences, 9(1). [Link]

  • This compound. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Design and synthesis of 6-(6-D-ribitylamino-2,4-dihydroxypyrimidin-5-yl)-1-hexyl phosphonic acid, a potent inhibitor of lumazine synthase. (1999). Bioorganic & Medicinal Chemistry Letters, 9(1), 39–42. [Link]

  • Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. (2022). Molecules, 27(10), 3323. [Link]

  • A new series of N-[2,4-dioxo-6-d-ribitylamino-1,2,3,4-tetrahydropyrimidin-5-yl]oxalamic acid derivatives as inhibitors of lumazine synthase and riboflavin synthase: design, synthesis, biochemical evaluation, crystallography, and mechanistic implications. (2008). The Journal of Organic Chemistry, 73(7), 2715–2724. [Link]

  • Synthesis of novel 2,4-diamino-6-(arylaminomethyl) thieno[2,3-d]pyrimidines as potential antifolates. (2022). Chemija, 33(1). [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). Future Journal of Pharmaceutical Sciences, 9(1). [Link]

  • The chemistry of pyrido[2,3-d]pyrimidines. (2016). Journal of Chemical and Pharmaceutical Research, 8(3), 734-772.
  • Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase. (2003). Bioorganic & Medicinal Chemistry, 11(1), 59–67. [Link]

Sources

Application Notes and Protocols for the Analytical Determination of 2,3-Diamino-6-methylpyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-Diamino-6-methylpyrimidin-4(3H)-one is a substituted pyrimidine derivative of increasing interest within pharmaceutical research and development. As a heterocyclic compound, its accurate and precise quantification is paramount for ensuring the quality, stability, and safety of active pharmaceutical ingredients (APIs) and formulated drug products. This document provides a comprehensive guide to the analytical methodologies for the detection and quantification of this compound, tailored for researchers, scientists, and drug development professionals. We will explore two primary analytical techniques: a robust and widely accessible Ultra-Performance Liquid Chromatography with UV detection (UPLC-UV) method, and a highly sensitive and specific Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method.

The protocols detailed herein are designed to be self-validating systems, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility. Furthermore, this guide will cover the critical aspects of method validation and forced degradation studies to establish a stability-indicating assay, a crucial requirement in pharmaceutical analysis.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing effective analytical methods.

PropertyValueSource
Molecular FormulaC5H8N4O
Molecular Weight140.14 g/mol
AppearanceOff-white to light yellow solid
Melting Point283-285 °C
XLogP3-1.5

The highly polar nature of this compound, indicated by its low XLogP3 value, presents a challenge for traditional reversed-phase chromatography. Therefore, specialized chromatographic techniques are required for optimal retention and separation.

Method 1: Stability-Indicating UPLC-UV Method

This method is designed for the routine quantification of this compound and its degradation products, making it suitable for quality control and stability studies.

Rationale for Method Selection

Given the polar nature of the analyte, a standard C18 column may not provide adequate retention. Therefore, a column with enhanced polar retention, such as a C18 with a polar end-capping or a polar-embedded phase, is recommended. A photodiode array (PDA) detector is chosen to allow for the simultaneous monitoring of multiple wavelengths and to assess peak purity, which is critical for a stability-indicating method.[1][2]

Experimental Protocol

1. Instrumentation and Materials:

  • UPLC system with a binary solvent manager, sample manager, and a photodiode array (PDA) detector.[3]

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • pH meter.

  • This compound reference standard (purity ≥98%).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Ammonium acetate (analytical grade).

  • Formic acid (analytical grade).

  • Ultrapure water.

2. Chromatographic Conditions:

ParameterCondition
ColumnAcquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm) or equivalent
Mobile Phase A10 mM Ammonium acetate in water, pH adjusted to 3.5 with formic acid
Mobile Phase BAcetonitrile
Gradient0-1 min: 5% B, 1-5 min: 5-30% B, 5-6 min: 30-95% B, 6-7 min: 95% B, 7-7.1 min: 95-5% B, 7.1-8 min: 5% B
Flow Rate0.4 mL/min
Column Temperature30 °C
Injection Volume2 µL
DetectionPDA detector, 210-400 nm, extraction at 254 nm

3. Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of water and methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase A to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh the sample to be analyzed and dissolve in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.22 µm syringe filter before injection.[4]

4. Data Analysis:

  • Integrate the peak area of this compound.

  • Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.

  • Determine the concentration of the analyte in the sample solution using the calibration curve.

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies must be performed on the analyte.[5] The goal is to achieve 5-20% degradation of the active ingredient.

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for 7 days.

Analyze the stressed samples using the developed UPLC-UV method. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.

Method 2: High-Sensitivity UPLC-MS/MS Method

This method is ideal for the quantification of this compound at very low concentrations, such as in biological matrices or for trace impurity analysis.

Rationale for Method Selection

Due to the high polarity of the analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred separation mode. HILIC utilizes a polar stationary phase and a mobile phase with a high organic content, which promotes the retention of polar compounds.[6][7] Coupling HILIC with tandem mass spectrometry (MS/MS) provides exceptional sensitivity and selectivity, allowing for confident identification and quantification even in complex matrices.

Experimental Protocol

1. Instrumentation and Materials:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Data acquisition and processing software.

  • Nitrogen generator.

  • All materials listed in Method 1.

  • Internal Standard (IS): A stable isotope-labeled analog of the analyte is recommended (e.g., ¹³C, ¹⁵N labeled this compound). If unavailable, a structurally similar compound with similar chromatographic behavior can be used.

2. Chromatographic and Mass Spectrometric Conditions:

ParameterUPLC Condition
ColumnAcquity UPLC BEH HILIC (100 x 2.1 mm, 1.7 µm) or equivalent
Mobile Phase A10 mM Ammonium formate in water with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Gradient0-1 min: 95% B, 1-5 min: 95-70% B, 5-6 min: 70-50% B, 6-7 min: 50% B, 7-7.1 min: 50-95% B, 7.1-9 min: 95% B
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume1 µL
ParameterMass Spectrometer Condition
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.0 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
MRM TransitionsTo be determined by infusing a standard solution of the analyte and its internal standard. For this compound (MW 140.14), a likely precursor ion would be [M+H]⁺ at m/z 141.1. Product ions would be determined by fragmentation.

3. Sample Preparation:

  • Standard and Sample Preparation: Follow the same procedure as in Method 1, but include the internal standard at a fixed concentration in all standards and samples.

  • For Biological Samples (e.g., Plasma): Protein precipitation is a common sample preparation technique.[8] Add three volumes of cold acetonitrile (containing the internal standard) to one volume of plasma. Vortex and centrifuge. Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.

4. Data Analysis:

  • Quantify the analyte using the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the working standard solutions.

Method Validation

Both analytical methods should be validated according to the International Council for Harmonisation (ICH) guidelines.[9] The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated through forced degradation studies and analysis of blank samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used.

  • Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spiking a blank matrix with known concentrations of the analyte.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Visualization of Workflows

UPLC-UV Method Development Workflow

UPLC_UV_Workflow cluster_prep Preparation cluster_dev Method Development cluster_val Validation A Define Analytical Target Profile B Select Column & Mobile Phase A->B C Prepare Standards & Samples B->C D Optimize Gradient & Flow Rate C->D E Wavelength Selection (PDA) D->E F Forced Degradation Studies E->F G Validate according to ICH Guidelines F->G H Routine Analysis G->H

Caption: Workflow for UPLC-UV method development and validation.

HILIC-UPLC-MS/MS Method Workflow

HILIC_MS_Workflow cluster_prep_ms Preparation cluster_dev_ms Method Development cluster_val_ms Validation & Application A_ms Select HILIC Column B_ms Prepare Standards with Internal Standard A_ms->B_ms C_ms Optimize UPLC Gradient B_ms->C_ms D_ms Tune MS Parameters (MRM) C_ms->D_ms E_ms Validate for Sensitivity & Specificity D_ms->E_ms F_ms Analyze Low Concentration Samples E_ms->F_ms G_ms Bioanalytical/Trace Analysis F_ms->G_ms

Caption: Workflow for HILIC-UPLC-MS/MS method development.

Conclusion

The analytical methods detailed in these application notes provide robust and reliable approaches for the determination of this compound. The choice between the UPLC-UV and UPLC-MS/MS methods will depend on the specific requirements of the analysis, such as the required sensitivity and the complexity of the sample matrix. Proper method validation in accordance with ICH guidelines is essential to ensure the generation of high-quality, reliable, and reproducible data, which is a cornerstone of drug development and quality control.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – HPLC. [Link]

  • Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]

  • Onyx scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Jehangir, M. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access J Sci. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • LabRulez LCMS. UPLC Method Development and Validation. [Link]

  • SCION Instruments. Diode Array Detector HPLC | DAD. [Link]

  • Labcompare. Photodiode Array Detectors: An Array of Possibilities for (U)HPLC Detection. [Link]

  • PubMed Central. Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. Metabolites. [Link]

  • PubMed. Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. Bioanalysis. [Link]

  • Waters. A High Throughput UPLC-MS Method in Support of Cleaning Validation Studies. [Link]

  • Shimadzu. Absorbance Detection: Ultraviolet Detectors & Photo Diode Array Detectors. [Link]

Sources

Application Note: Structural Elucidation of 2,3-Diamino-6-methylpyrimidin-4(3H)-one using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-Diamino-6-methylpyrimidin-4(3H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural similarity to biologically active pyrimidine derivatives.[1][2] The pyrimidine scaffold is a core component of numerous therapeutic agents, including antiviral and anticancer drugs. Accurate structural characterization of novel pyrimidine analogues is a critical step in the drug discovery pipeline, ensuring compound identity and purity, and providing insights into structure-activity relationships. This application note provides a detailed guide to the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two powerful analytical techniques for unambiguous structure elucidation.[3]

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical background and practical, field-proven protocols for the analysis of this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for designing appropriate analytical methodologies.

PropertyValueSource
Molecular Formula C₅H₈N₄O[4]
Molecular Weight 140.14 g/mol [4]
CAS Number 35523-64-9[4]
Predicted XLogP3 -1.5[4]
Hydrogen Bond Donors 3[4]
Hydrogen Bond Acceptors 3[4]

The high number of hydrogen bond donors and acceptors, along with a low predicted octanol-water partition coefficient (XLogP3), indicates the polar nature of the molecule. This polarity dictates the choice of solvents for NMR analysis and the ionization techniques for mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for providing detailed information about the molecular structure of a compound in solution.[3] Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound.

Rationale for Experimental Design

The choice of a suitable deuterated solvent is paramount for high-quality NMR data. Given the polar nature of the target molecule, with its multiple amino and amide functional groups, a polar aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice.[5] It effectively solubilizes the compound and its residual proton signals do not interfere with the key resonances of the analyte.[5]

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR chemical shifts for this compound in DMSO-d₆. Predictions were generated using a validated online prediction engine.

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
-CH₃ (Methyl)2.1 - 2.3Singlet3H
-NH₂ (Amino at C2)5.5 - 6.5Broad Singlet2H
-NH₂ (Amino at N3)6.0 - 7.0Broad Singlet2H
=CH- (Vinyl)5.3 - 5.5Singlet1H

Note: The chemical shifts of protons attached to nitrogen atoms (-NH₂) can be broad and their positions can vary depending on concentration, temperature, and residual water in the solvent.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts provide complementary information about the carbon framework of the molecule.

Carbon AssignmentPredicted Chemical Shift (ppm)
-CH₃ (Methyl)~20
=C-CH₃ (C6)~150
=CH- (C5)~95
C=O (C4)~165
C-NH₂ (C2)~155
Experimental Protocol: NMR Analysis

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.

1. Sample Preparation: a. Accurately weigh 5-10 mg of this compound. b. Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial. c. Vortex the sample until fully dissolved. d. Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer. b. Lock onto the deuterium signal of the DMSO-d₆. c. Shim the magnetic field to achieve optimal homogeneity. d. Acquire a standard ¹H NMR spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio. e. Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

NMR Experimental Workflow

Caption: Workflow for NMR analysis of this compound.

Mass Spectrometry

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound.[3] Tandem mass spectrometry (MS/MS) further aids in structural elucidation by providing characteristic fragmentation patterns.[6]

Rationale for Experimental Design

Given the polar and non-volatile nature of this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are most suitable. ESI is particularly well-suited for polar molecules and is expected to produce a strong protonated molecular ion [M+H]⁺.

Predicted Mass Spectrometry Data

The following table summarizes the expected key ions in the ESI mass spectrum.

IonPredicted m/zDescription
[M+H]⁺141.0771Protonated molecular ion
[M+Na]⁺163.0590Sodium adduct
Predicted Fragmentation Pattern (ESI-MS/MS)

Tandem mass spectrometry of the protonated molecular ion ([M+H]⁺ at m/z 141.0771) is predicted to yield several characteristic fragment ions. The fragmentation pathways are influenced by the protonation site, which is likely to be one of the nitrogen atoms.

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral LossPutative Structure of Fragment
141.0771124.0505NH₃Loss of an amino group
141.077197.0451HNCOLoss of isocyanic acid
141.077183.0658C₂H₂N₂Retro-Diels-Alder type fragmentation
124.050596.0243COLoss of carbon monoxide

Note: The fragmentation pattern can be complex and may involve rearrangements. The proposed fragments are based on common fragmentation pathways for pyrimidine derivatives.

Experimental Protocol: Mass Spectrometry Analysis

This protocol outlines the steps for acquiring ESI-MS and MS/MS data.

1. Sample Preparation: a. Prepare a stock solution of this compound in a suitable solvent such as methanol or a mixture of acetonitrile and water, at a concentration of approximately 1 mg/mL. b. Further dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent system compatible with ESI, typically containing a small amount of formic acid (e.g., 0.1%) to promote protonation.

2. Instrument Setup and Data Acquisition: a. Calibrate the mass spectrometer using a standard calibration solution. b. Set up the ESI source in positive ion mode. c. Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min). d. Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the [M+H]⁺ ion. e. Acquire the full scan mass spectrum. f. Select the [M+H]⁺ ion (m/z 141.0771) for collision-induced dissociation (CID) in an MS/MS experiment. g. Acquire the product ion spectrum at various collision energies to observe the fragmentation pattern.

Mass Spectrometry Experimental Workflow

Caption: Workflow for Mass Spectrometry analysis of this compound.

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a robust and comprehensive approach for the structural elucidation of this compound. ¹H and ¹³C NMR spectroscopy confirm the connectivity of atoms within the molecule, while high-resolution mass spectrometry provides accurate mass and elemental composition. Tandem mass spectrometry further corroborates the structure through characteristic fragmentation patterns. The protocols and predicted data presented in this application note serve as a valuable resource for researchers working on the synthesis and characterization of this and related pyrimidine derivatives, facilitating efficient and accurate compound identification in the drug discovery and development process.

References

  • ChemSrc. (2025). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 913175, this compound. Retrieved from [Link]

  • Yin, J., et al. (2020). Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(6), 126966.
  • Wang, S., et al. (2021). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 26(15), 4485.
  • Princeton University. (n.d.). Sample preparation guideline for extraction of polar metabolites. Retrieved from [Link]

  • El-Faham, A., et al. (2015). Advanced NMR techniques for structural characterization of heterocyclic structures. In New Trends in the Chemistry of Nitrogen-Containing Heterocycles.
  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Characterization of the Trimethylsilyl Derivatives of 6‐Amino‐3‐methyl‐1,4‐diphenyl‐1,4‐dihydropyrano[2,3‐c]pyra. Retrieved from [Link]

  • IOSR Journal of Applied Chemistry. (2014). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (1969). The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. J. Chem. Soc. C, 1515-1519.
  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Asian Journal of Chemistry. (2013). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. 25(17), 9639-9642.
  • Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass Spectral Fragmentation Patterns of 11‐(o‐ and p‐R‐Anilino)‐5H‐dibenzo[b,e][2]diazepines. IV. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict ¹H proton NMR spectra. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict ¹³C carbon NMR spectra. Retrieved from [Link]

  • CFM-ID. (n.d.). CFM-ID 3.0. Retrieved from [Link]

Sources

Application Notes and Protocols: Exploring the Therapeutic Potential of 2,3-Diamino-6-methylpyrimidin-4(3H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Diaminopyrimidine Scaffold as a Privileged Structure in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic motif found in the building blocks of life, DNA and RNA.[1] Its inherent ability to engage in various biological interactions has made it a privileged scaffold in medicinal chemistry, leading to the development of a wide array of therapeutic agents.[1] Among the diverse classes of pyrimidine derivatives, diaminopyrimidines have emerged as particularly fruitful starting points for drug discovery. These compounds are recognized as potent inhibitors of dihydrofolate reductase (DHFR) and various protein kinases, underpinning their application as antibacterial, antiprotozoal, and anticancer agents.[2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on exploring the therapeutic uses of a specific subclass: 2,3-diamino-6-methylpyrimidin-4(3H)-one and its analogs. While this specific scaffold is not extensively documented in publicly available literature, its structural features suggest promising interactions with well-validated drug targets. These notes will therefore focus on protocols to investigate its potential as a kinase inhibitor for oncology applications and as an inhibitor of dihydrofolate reductase for infectious diseases.

Section 1: Potential Therapeutic Applications and Key Molecular Targets

Based on the established pharmacology of structurally related diaminopyrimidine compounds, two primary therapeutic avenues are proposed for this compound analogs: oncology and infectious diseases.

Oncology: Targeting Protein Kinases

Protein kinases are a large family of enzymes that play a critical role in regulating a multitude of cellular processes, including growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Several diaminopyrimidine derivatives have been successfully developed as kinase inhibitors.[4][5] For instance, derivatives of 2,4-diaminopyrimidine have been designed as potent inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase implicated in tumor development.[5]

The this compound scaffold presents a unique arrangement of hydrogen bond donors and acceptors, making it an attractive candidate for binding to the ATP-binding pocket of various kinases.

Diagram 1: Generalized Kinase Inhibition Workflow

This diagram illustrates the typical workflow for identifying and characterizing novel kinase inhibitors, from initial high-throughput screening to detailed cellular analysis.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays High-Throughput Screening High-Throughput Screening IC50 Determination IC50 Determination High-Throughput Screening->IC50 Determination Hit Identification Selectivity Profiling Selectivity Profiling IC50 Determination->Selectivity Profiling Potency & Specificity Cell Viability/Proliferation Cell Viability/Proliferation Selectivity Profiling->Cell Viability/Proliferation Lead Candidate Selection Target Engagement Target Engagement Cell Viability/Proliferation->Target Engagement Cellular Efficacy Downstream Signaling Downstream Signaling Target Engagement->Downstream Signaling Mechanism of Action

Caption: A streamlined workflow for kinase inhibitor discovery.

Infectious Diseases: Targeting Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids.[3] The selective inhibition of microbial DHFR over its human counterpart has been a highly successful strategy for the development of antibacterial and antiprotozoal drugs.[3] Diaminopyrimidine derivatives, such as trimethoprim, are classic examples of DHFR inhibitors.[3] The structural similarity of this compound to these known inhibitors suggests its potential to interfere with the DHFR of various pathogens, including bacteria and protozoan parasites like Trypanosoma cruzi, the causative agent of Chagas disease.[6]

Diagram 2: The Role of DHFR in Cellular Metabolism

This diagram depicts the central role of Dihydrofolate Reductase (DHFR) in the folate pathway and its importance for DNA synthesis.

G Dihydrofolate (DHF) Dihydrofolate (DHF) DHFR DHFR Dihydrofolate (DHF)->DHFR Tetrahydrofolate (THF) Tetrahydrofolate (THF) Thymidylate Synthesis Thymidylate Synthesis Tetrahydrofolate (THF)->Thymidylate Synthesis Purine Synthesis Purine Synthesis Tetrahydrofolate (THF)->Purine Synthesis DHFR->Tetrahydrofolate (THF) NADPH -> NADP+ DNA Synthesis DNA Synthesis Thymidylate Synthesis->DNA Synthesis Purine Synthesis->DNA Synthesis

Caption: DHFR's critical function in nucleotide synthesis.

Section 2: Experimental Protocols

This section provides detailed, step-by-step protocols for evaluating the therapeutic potential of this compound analogs in the proposed areas.

Protocol for Kinase Inhibitor Screening

This protocol describes a radiometric assay for determining the inhibitory activity of test compounds against a panel of protein kinases.[7][8]

Objective: To determine the IC50 values of this compound analogs against a selection of therapeutically relevant protein kinases.

Materials:

  • Purified recombinant protein kinases

  • Specific peptide substrates for each kinase

  • [γ-³³P]ATP (radiolabeled ATP)

  • Kinase reaction buffer (specific to each kinase, generally contains MgCl₂, MnCl₂, and a buffering agent like HEPES)

  • Test compounds dissolved in DMSO

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, the specific peptide substrate, and the diluted test compound.

  • Enzyme Addition: Add the purified protein kinase to each well to initiate the reaction. Include a "no enzyme" control and a "no inhibitor" (DMSO only) control.

  • Initiation of Phosphorylation: Add [γ-³³P]ATP to each well to start the phosphorylation reaction. The final ATP concentration should be close to the Km value for each kinase.[7]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Filtration: Stop the reaction by adding a solution like phosphoric acid. Transfer the reaction mixture to a 96-well filter plate and wash several times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Scintillation Counting: After drying the filter plate, add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation:

Compound IDTarget KinaseIC50 (µM)
Analog-001FAK0.15
Analog-001VEGFR21.2
Analog-002FAK2.5
Analog-002VEGFR2>10
Protocol for Cell-Based Anticancer Proliferation Assay

This protocol outlines the use of a colorimetric assay (MTT or similar) to assess the anti-proliferative effects of the test compounds on cancer cell lines.[3]

Objective: To determine the GI50 (concentration for 50% growth inhibition) of this compound analogs in various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549 - lung carcinoma, MDA-MB-231 - breast cancer)[5]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and antibiotics)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control. Determine the GI50 value by plotting the percentage of growth inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol for Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol describes a spectrophotometric assay to measure the inhibition of DHFR activity.[9][10]

Objective: To determine the IC50 values of this compound analogs against DHFR from a target organism (e.g., E. coli for bacteria, or a recombinant protozoan DHFR).

Materials:

  • Purified DHFR enzyme

  • Dihydrofolic acid (DHF) substrate

  • NADPH cofactor

  • Assay buffer (e.g., potassium phosphate buffer with EDTA)

  • Test compounds dissolved in DMSO

  • 96-well UV-transparent plates

  • Spectrophotometer capable of reading in the UV range

Procedure:

  • Reaction Mixture Preparation: In a 96-well UV-transparent plate, prepare a reaction mixture containing the assay buffer, DHF, and the test compound at various concentrations.

  • Enzyme Addition: Add the purified DHFR enzyme to each well. Include a "no enzyme" control and a "no inhibitor" (DMSO) control.

  • Reaction Initiation: Initiate the reaction by adding NADPH to each well.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer in kinetic mode. The oxidation of NADPH to NADP+ results in a decrease in absorbance at this wavelength.

  • Data Analysis: Determine the initial reaction velocity (rate of absorbance decrease) for each concentration of the test compound. Calculate the percentage of inhibition relative to the "no inhibitor" control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation:

Compound IDDHFR SourceIC50 (µM)
Analog-003E. coli0.8
Analog-003Human15.2
Analog-004E. coli5.1
Analog-004Human>50

Section 3: Synthesis and Characterization

Diagram 3: General Synthetic Approach

A potential synthetic pathway for the core scaffold of this compound.

G Ethyl Acetoacetate Ethyl Acetoacetate Condensation Condensation Ethyl Acetoacetate->Condensation Guanidine Derivative Guanidine Derivative Guanidine Derivative->Condensation Cyclization Cyclization Condensation->Cyclization Core Scaffold Core Scaffold Cyclization->Core Scaffold Further Functionalization Further Functionalization Core Scaffold->Further Functionalization Analog Synthesis

Caption: A plausible route to the target pyrimidine scaffold.

All synthesized analogs should be rigorously characterized using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The protocols outlined in these application notes provide a robust framework for investigating the potential of its analogs as kinase inhibitors for cancer therapy and as DHFR inhibitors for the treatment of infectious diseases. Further studies should focus on structure-activity relationship (SAR) optimization to enhance potency and selectivity, as well as in-depth ADME (absorption, distribution, metabolism, and excretion) profiling to assess the drug-like properties of lead compounds.

References

  • Development of 2,4-diaminopyrimidine derivatives as novel SNSR4 antagonists. Bioorganic & Medicinal Chemistry Letters.
  • Diaminopyrimidine. Wikipedia.
  • Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors.
  • Diaminopyrimidine. PDB-101.
  • Dihydrofolate Reductase (DHFR) Inhibitor Screening Kit (Colorimetric). Abcam.
  • Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth.
  • Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Micropl
  • An In-depth Technical Guide to the Potential Therapeutic Targets of 4-N-methyl-5-nitropyrimidine-2,4-diamine and Rel
  • Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Assay Genie.
  • Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors.
  • Kinase Screening Assay Services. Reaction Biology.
  • Measuring and interpreting the selectivity of protein kinase inhibitors.
  • CHAPTER 2: New Screening Approaches for Kinases. The Royal Society of Chemistry.
  • Assay Development for Protein Kinase Enzymes.
  • KINASE PROFILING & SCREENING. Reaction Biology.
  • Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Micropl
  • 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease.
  • Improving in vitro screening compounds anti-Trypanosoma cruzi by GFP-expressing parasites.
  • Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations.
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives.
  • Selectivity analysis of diaminopyrimidine-based inhibitors of MTHFD1, MTHFD2 and MTHFD2L.
  • Recent Advances in Pyrimidine-Based Drugs.

Sources

"in vitro evaluation of 2,3-Diamino-6-methylpyrimidin-4(3h)-one derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the In Vitro Evaluation of 2,3-Diamino-6-methylpyrimidin-4(3H)-one Derivatives

Introduction: The Therapeutic Potential of the Pyrimidinone Scaffold

The pyrimidinone core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse pharmacological activities. Derivatives of this structure have demonstrated potential as antiviral, antitumor, antimicrobial, and anti-inflammatory agents.[1][2] The this compound framework, in particular, offers multiple sites for chemical modification, enabling the generation of extensive compound libraries for drug discovery screening.[3]

This guide, designed for researchers and drug development professionals, provides a comprehensive suite of application notes and detailed protocols for the initial in vitro evaluation of novel derivatives based on this scaffold. The methodologies described herein are fundamental for establishing a preliminary biological activity profile, encompassing cytotoxicity, antioxidant potential, anti-inflammatory effects, and specific enzyme inhibition. The emphasis is on not only the procedural steps but also the underlying principles and critical considerations for generating robust and reliable data.[4]

Section 1: Foundational Assessment: Cytotoxicity and Cell Viability

Before assessing any specific therapeutic activity, it is crucial to determine the inherent cytotoxicity of the compounds. This foundational screen establishes the concentration range over which the derivatives can be evaluated without causing significant cell death, which could otherwise confound the results of other assays. The MTT assay is a widely used, reliable colorimetric method for this purpose.[5][6]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the metabolic activity of viable cells.[7] NAD(P)H-dependent cellular oxidoreductase enzymes, located primarily in the mitochondria of living cells, reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan precipitate.[5] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[5] The insoluble crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Phase 1: Cell Preparation cluster_treat Phase 2: Compound Treatment cluster_assay Phase 3: Assay Execution seed Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) incubate1 Incubate for 24h (37°C, 5% CO2) to allow cell attachment seed->incubate1 treat Treat cells with serial dilutions of pyrimidinone derivatives incubate1->treat controls Include vehicle (e.g., DMSO) and untreated controls incubate2 Incubate for 24-72h (duration dependent on experimental goals) treat->incubate2 add_mtt Add MTT solution (0.5 mg/mL) to each well incubate2->add_mtt incubate3 Incubate for 2-4h (purple formazan crystals form) add_mtt->incubate3 solubilize Remove media, add solubilization agent (e.g., DMSO) incubate3->solubilize measure Read absorbance at ~570 nm on a plate reader solubilize->measure

Caption: Workflow for assessing cell viability using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • This compound derivatives stock solutions (e.g., 10-100 mM in DMSO)

  • Selected cell line (e.g., HeLa, A549, RAW 264.7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Prepare a cell suspension and seed 100 µL into each well of a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well). Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[5]

  • Compound Preparation: Prepare serial dilutions of the pyrimidinone derivatives in complete culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically should not exceed 0.5% to avoid solvent toxicity.

  • Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the prepared compound dilutions to the respective wells. Include wells for vehicle control (medium with DMSO) and untreated control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[8]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).[7]

  • Formazan Formation: Incubate the plate for another 2 to 4 hours.[8] During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

  • Reading: Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 540-590 nm using a microplate reader.[5]

Application Notes & Causality
  • Cell Density is Critical: Seeding too few cells may lead to weak signals, while too many can result in overgrowth and nutrient depletion, affecting metabolic activity irrespective of compound toxicity. An initial cell titration experiment is recommended.[5]

  • Solvent Choice: DMSO is the most common solvent for solubilizing compounds and formazan. However, ensure the final concentration is non-toxic to your specific cell line.

  • Interference: Phenol red in culture media can interfere with absorbance readings. Using phenol red-free medium during the MTT incubation and reading steps can improve accuracy.[5] Some compounds may also directly reduce MTT or interfere with the absorbance reading; a cell-free control (compound + MTT + medium) is recommended to check for this.

  • Endpoint Assay: The MTT assay is a terminal assay. The formazan crystals can be toxic, and the solubilization step lyses the cells.[8]

Section 2: Screening for Anti-Inflammatory Potential

Chronic inflammation is implicated in numerous diseases. A key mediator of inflammation is nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS) in cells like macrophages upon stimulation.[9][10] The Griess assay provides a simple and effective method to quantify NO production by measuring its stable breakdown product, nitrite, in the cell culture supernatant.[11]

Principle of the Griess Assay

The Griess assay is a two-step diazotization reaction.[9] In an acidic environment, nitrite (NO₂⁻) present in the sample reacts with sulfanilamide to form a diazonium salt. This intermediate then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to produce a stable, pink-to-magenta colored azo compound. The intensity of the color is directly proportional to the nitrite concentration and can be quantified by measuring absorbance at ~540 nm.[11][12]

Hypothetical Signaling Pathway for Inhibition

Derivatives of this compound may inhibit NO production by targeting key nodes in the inflammatory signaling cascade, such as inhibiting the activity of iNOS or upstream signaling molecules like NF-κB.

Signaling_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates NFkB_p65 NF-κB (p65/p50) IKK->NFkB_p65 Activates iNOS_Gene iNOS Gene Transcription NFkB_p65->iNOS_Gene Induces iNOS_Protein iNOS Enzyme iNOS_Gene->iNOS_Protein Translates to NO Nitric Oxide (NO) iNOS_Protein->NO Converts Arginine L-Arginine Arginine->iNOS_Protein Derivative Pyrimidinone Derivative Derivative->NFkB_p65 Inhibits? Derivative->iNOS_Protein Inhibits?

Caption: Potential inhibition points for pyrimidinone derivatives in the LPS-induced NO pathway.

Detailed Protocol: Griess Assay for Nitric Oxide Production

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% NED in water). Store protected from light.

  • Sodium Nitrite (NaNO₂) standard (for calibration curve)

  • Complete culture medium

  • Sterile 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of ~5 x 10⁴ cells/well in 100 µL of medium and incubate overnight.

  • Pre-treatment: Remove the medium and replace it with 100 µL of fresh medium containing various concentrations of the pyrimidinone derivatives. Choose concentrations that were found to be non-toxic in the MTT assay. Incubate for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce NO production. Do not add LPS to the negative control wells. A positive control (LPS only) and vehicle control (LPS + DMSO) must be included.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.[11]

  • Standard Curve Preparation: Prepare a serial dilution of sodium nitrite in culture medium (e.g., from 100 µM down to 0 µM) to create a standard curve.

  • Assay Execution:

    • Carefully transfer 50 µL of the cell culture supernatant from each well of the cell plate to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.[10]

  • Reading: Measure the absorbance at 540 nm. The color is stable for about 30 minutes.

  • Calculation: Determine the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-only control.

Section 3: Determining Antioxidant Capacity

Many heterocyclic compounds exhibit antioxidant activity by scavenging free radicals, which are implicated in oxidative stress and cellular damage. The DPPH and ABTS assays are two of the most common and complementary methods for evaluating the radical scavenging capacity of novel compounds.[13][14]

Principle of the DPPH & ABTS Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay uses the stable free radical DPPH•, which has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH• radical is reduced to the pale yellow hydrazine (DPPH-H). The decrease in absorbance at ~517 nm is proportional to the radical scavenging activity.[14][15]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This method involves the generation of the blue-green ABTS radical cation (ABTS•+) through oxidation with potassium persulfate. An antioxidant compound reduces the ABTS•+ back to its colorless neutral form. The reduction in absorbance at ~734 nm is measured to quantify antioxidant activity.[13][14]

Detailed Protocol: DPPH Radical Scavenging Assay

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Pyrimidinone derivatives dissolved in a suitable solvent (e.g., methanol or DMSO)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Methanol

  • 96-well plate or cuvettes

Procedure:

  • Preparation: In a 96-well plate, add 100 µL of various concentrations of the test compounds or positive control.

  • Reaction Initiation: Add 100 µL of the DPPH working solution to each well. Prepare a blank (solvent only) and a control (solvent + DPPH solution).[13]

  • Incubation: Mix and incubate the plate in the dark at room temperature for 30 minutes.[16]

  • Measurement: Measure the absorbance at 515-517 nm.

  • Calculation: Calculate the percentage of scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Application Notes & Causality
  • Solvent Choice: The ABTS assay is compatible with both aqueous and organic solvents, making it suitable for both hydrophilic and lipophilic compounds. The DPPH assay is typically performed in an organic solvent like methanol.[17]

  • Radical Type: ABTS•+ reacts with a broader range of antioxidants than DPPH•. Using both assays provides a more comprehensive antioxidant profile.

  • Kinetics: The reaction time should be optimized. Some compounds may react slowly, so a kinetic reading over time can be informative.

Section 4: Advanced Screening: Target-Specific Enzyme Inhibition

Pyrimidinone and diaminopyrimidine scaffolds are known to interact with various enzymes, particularly protein kinases, which are critical regulators of cell signaling and frequent targets in drug discovery.[18] An in vitro kinase assay can determine if the synthesized derivatives directly inhibit the activity of a specific kinase.

Principle of Kinase Inhibition Assays

Most kinase assays measure the transfer of a phosphate group from ATP to a specific substrate (a peptide or protein).[19] Inhibition is quantified by a reduction in this activity. There are numerous detection methods:

  • Luminescence-based (e.g., ADP-Glo™): Measures the amount of ADP produced. Less kinase activity results in less ADP, which is converted to a light signal.[19]

  • Fluorescence-based: Can use fluorescently labeled substrates or antibodies to detect phosphorylation.[20]

  • Radiometric: Uses radio-labeled ATP ([γ-³²P]ATP) and measures the incorporation of the radioactive phosphate into the substrate.

Experimental Workflow: General Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_setup Phase 1: Reaction Setup cluster_reaction Phase 2: Kinase Reaction cluster_detection Phase 3: Signal Detection reagents Combine Kinase, Substrate, and Test Compound in buffer preincubate Pre-incubate to allow compound-enzyme binding reagents->preincubate start_rxn Initiate reaction by adding ATP preincubate->start_rxn incubate_rxn Incubate at optimal temperature (e.g., 30°C) for a set time start_rxn->incubate_rxn stop_rxn Stop reaction (e.g., add stop reagent, EDTA) incubate_rxn->stop_rxn add_detection Add detection reagents (e.g., ADP-Glo™, antibody) stop_rxn->add_detection incubate_detect Incubate to allow signal development add_detection->incubate_detect read_signal Measure signal (Luminescence, Fluorescence, etc.) incubate_detect->read_signal

Sources

The Versatile Scaffold: 2,3-Diamino-6-methylpyrimidin-4(3H)-one in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Diaminopyrimidine Core

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands out as a "privileged structure," forming the backbone of numerous FDA-approved kinase inhibitors.[1] Its prevalence is rooted in its intrinsic ability to mimic the purine core of ATP, enabling it to effectively compete for the ATP-binding site on a wide range of protein kinases.[2] The diaminopyrimidine motif, in particular, is a cornerstone in the design of these targeted therapies. It adeptly forms critical hydrogen bond interactions with the hinge region of the kinase domain, a key anchoring point for many potent inhibitors.[1]

This application note focuses on a specific, highly functionalized building block: 2,3-diamino-6-methylpyrimidin-4(3H)-one . The unique ortho-arrangement of its two amino groups provides a reactive handle for the construction of fused heterocyclic systems, such as pteridines and pyrimido[4,5-b]pyrimidines. These fused ring systems expand the chemical space accessible to researchers, allowing for the development of highly selective and potent inhibitors against critical kinase targets implicated in oncology and inflammatory diseases. We will explore the mechanistic rationale behind its use and provide detailed protocols for its application in the synthesis of advanced kinase inhibitor scaffolds.

Mechanistic Rationale: The Power of Cyclocondensation

The synthetic utility of this compound lies in its capacity to undergo cyclocondensation reactions with 1,2-dicarbonyl compounds or their synthetic equivalents. This reaction builds a new pyrazine ring fused to the starting pyrimidine, yielding a pteridine core. Pteridines are important pharmacophores in their own right and are known to be involved in many biological processes.[3] The general mechanism involves the sequential nucleophilic attack of the two amino groups onto the carbonyl carbons, followed by dehydration to form the aromatic fused ring system.

The strategic placement of the methyl group at the 6-position and the oxo group at the 4-position of the pyrimidine ring allows for further functionalization, enabling the fine-tuning of the inhibitor's pharmacokinetic and pharmacodynamic properties. This multi-faceted scaffold provides a robust platform for structure-activity relationship (SAR) studies, empowering researchers to optimize potency, selectivity, and drug-like properties.

Below is a diagram illustrating the general workflow for the synthesis of a pteridinone-based kinase inhibitor scaffold from this compound.

G cluster_0 Synthesis Workflow A 2,3-Diamino-6-methyl- pyrimidin-4(3H)-one C Cyclocondensation Reaction A->C B 1,2-Dicarbonyl Compound (e.g., glyoxal, diacetyl) B->C D Pteridinone Scaffold C->D Ring Formation E Further Functionalization (e.g., Suzuki, Buchwald-Hartwig coupling) D->E SAR Optimization F Final Kinase Inhibitor E->F G start Start step1 Combine Reactants: This compound + 1,2-dicarbonyl in solvent start->step1 step2 Reflux (4-12 hours) step1->step2 step3 Cool to RT step2->step3 step4 Isolate/Concentrate Crude Product step3->step4 step5 Purify by Column Chromatography step4->step5 end End: Pure Pteridinone Scaffold step5->end G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Kinase Inhibitor (e.g., from pteridinone scaffold) Inhibitor->RAF Inhibition

Sources

Application Notes and Protocols: Leveraging 2,3-Diamino-6-methylpyrimidin-4(3H)-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Diaminopyrimidine Scaffold

In the landscape of medicinal chemistry, the pyrimidine ring is a well-established "privileged scaffold," forming the core of numerous therapeutic agents.[1] Its ability to engage in various non-covalent interactions, particularly hydrogen bonding, makes it an ideal anchor for binding to the active sites of a multitude of enzymes. The diaminopyrimidine motif, in particular, has a rich history in the development of antagonists for enzymes that utilize purines as substrates or cofactors. This is due to the diaminopyrimidine core's ability to mimic the hydrogen bonding pattern of adenine, a key component of ATP and other essential molecules.[1]

This document provides a detailed guide for researchers and drug development professionals on the utilization of 2,3-Diamino-6-methylpyrimidin-4(3H)-one (hereafter referred to as Compound 1 ) as a versatile starting material for the discovery of novel therapeutics. While direct literature on the extensive use of Compound 1 is emerging, its structural alerts strongly suggest its potential as a precursor for potent enzyme inhibitors, particularly targeting Dihydrofolate Reductase (DHFR).

Physicochemical Properties of this compound

A thorough understanding of the starting material is paramount for any successful drug discovery campaign. The key physicochemical properties of Compound 1 are summarized below.

PropertyValueSource
Molecular Formula C₅H₈N₄O[2]
Molecular Weight 140.14 g/mol [2]
CAS Number 35523-64-9[2]
Appearance Off-white to light yellow solid
Melting Point 283-285 °C
Storage 2-8°C, protect from light

Proposed Therapeutic Application: A Scaffold for Dihydrofolate Reductase (DHFR) Inhibitors

DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the conversion of dihydrofolate to tetrahydrofolate. This process is essential for the synthesis of nucleotides, the building blocks of DNA, and is therefore critical for cell proliferation.[3] The inhibition of DHFR is a clinically validated strategy for cancer and infectious disease therapy.[4]

The 2,4-diaminopyrimidine scaffold is a classic pharmacophore for DHFR inhibitors, with the two amino groups forming key hydrogen bonds with conserved aspartate residues in the enzyme's active site.[5][6] While Compound 1 is a 2,3-diamino isomer, the presence of two adjacent amino groups on the pyrimidine ring offers a unique opportunity for derivatization to create novel chemical entities that can still effectively target the DHFR active site. The adjacent amino groups can be utilized to construct fused ring systems or to introduce diverse substituents that can explore different pockets within the enzyme, potentially leading to improved potency and selectivity.

Experimental Workflow for a DHFR-Targeted Drug Discovery Campaign

The following diagram outlines a typical workflow for a drug discovery project starting with Compound 1 and targeting DHFR.

DHFR_Discovery_Workflow cluster_0 Phase 1: Library Synthesis cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Lead Optimization Start 2,3-Diamino-6-methyl- pyrimidin-4(3H)-one (Compound 1) Synth Synthetic Derivatization (e.g., Condensation, Cross-Coupling) Start->Synth Versatile Scaffold Library Library of Novel Pyrimidine Derivatives Synth->Library Diverse Substituents Assay In Vitro DHFR Inhibition Assay Library->Assay Hit_ID Hit Identification & IC50 Determination Assay->Hit_ID Identify Potent Compounds SAR Structure-Activity Relationship (SAR) Analysis Hit_ID->SAR Correlate Structure with Activity Lead_Opt Iterative Synthesis & Biological Evaluation SAR->Lead_Opt Rational Design ADME ADME/Tox Profiling Lead_Opt->ADME Improve Drug-like Properties In_Vivo In Vivo Efficacy Studies ADME->In_Vivo Select Lead Candidate

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2,3-Diamino-6-methylpyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2,3-Diamino-6-methylpyrimidin-4(3H)-one. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic compound. The purity of this molecule is paramount for reliable downstream applications, from biological screening to API synthesis. This guide provides practical, experience-driven advice in a question-and-answer format to help you troubleshoot common purification challenges and answer frequently asked questions.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound. The solutions are based on fundamental chemical principles and established laboratory techniques for analogous compounds.

Question 1: My recrystallization attempt resulted in very low recovery of the product. What went wrong?

Answer: Low recovery during recrystallization is a common issue that typically points to one of several factors:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent is one in which your compound is highly soluble at an elevated temperature but sparingly soluble at room or lower temperatures.[1] If the compound is too soluble at low temperatures, it will remain in the mother liquor, leading to poor yield.

  • Excessive Solvent Volume: Using too much solvent will keep the compound in solution even after cooling, preventing crystallization. The goal is to create a saturated solution at the solvent's boiling point.

  • Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crystallize prematurely on the filter paper or funnel.

  • Rapid Cooling: Crash cooling the solution can lead to the formation of very fine, impure crystals that are difficult to filter and may trap impurities.

Troubleshooting Steps:

  • Re-evaluate Your Solvent: Perform a small-scale solvent screen. Test the solubility of your crude material in various solvents (e.g., ethanol, methanol, water, ethyl acetate, or mixtures) at room temperature and at their boiling points.[1]

  • Minimize Solvent Usage: Add hot solvent in small portions to your crude solid until it just dissolves. This ensures you are near the saturation point.

  • Prevent Premature Crystallization: Use a pre-heated funnel for hot filtration and keep the solution warm during the process.

  • Control the Cooling Rate: Allow the flask to cool slowly to room temperature, then move it to an ice bath to maximize crystal formation.

Question 2: After column chromatography on silica gel, my compound elutes as a broad, streaking band (tailing) on the TLC plate. How can I fix this?

Answer: Tailing on silica gel is a classic sign of strong, undesirable interactions between your compound and the stationary phase. For this compound, the two basic amino groups are the likely culprits. The acidic silanol groups (Si-OH) on the surface of the silica gel can strongly adsorb or even protonate these amines, causing poor elution and band broadening.

Causality & Solution: The interaction is an acid-base phenomenon. To mitigate this, you need to neutralize the acidic sites on the silica or ensure your compound remains in its neutral, less polar form.

Recommended Protocol Modification:

  • Add a Basic Modifier: Incorporate a small amount of a volatile base into your eluent system. A common choice is 0.5-1% triethylamine (Et₃N) or ammonia in methanol. This base will compete with your product for the acidic sites on the silica, allowing your compound to elute more cleanly and symmetrically.

  • Consider an Alternative Stationary Phase: If tailing persists, switch to a more inert stationary phase. Neutral alumina can be a good alternative for basic compounds. For very polar compounds, reversed-phase chromatography (C18 silica) with a mobile phase like water/acetonitrile or water/methanol may be necessary.

Question 3: I am attempting an acid-base extraction to purify my compound, but I'm getting a persistent emulsion at the aqueous-organic interface. How can I resolve this?

Answer: Emulsion formation is common when performing liquid-liquid extractions with solutions containing compounds that can act as surfactants. The structure of your molecule, with its polar pyrimidinone head and somewhat less polar methyl-substituted ring, could contribute to this.

Expert Insights & Solutions: An emulsion is a stable dispersion of one liquid in another, stabilized by molecules at the interface. To break it, you must disrupt this stability.

  • "Patience and Gravity": Allow the separatory funnel to stand undisturbed for a period. Sometimes, the layers will separate on their own.

  • Increase Ionic Strength: Add a saturated solution of sodium chloride (brine) to the separatory funnel.[2] This increases the polarity of the aqueous phase, forcing the organic components out and helping to break the emulsion.

  • Gentle Agitation: Gently swirl or rock the separatory funnel instead of shaking it vigorously.

  • Filtration: Filter the entire mixture through a pad of Celite® (diatomaceous earth) or glass wool. This can physically disrupt the dispersed droplets.

  • Change the Solvent: Using a different organic solvent with a significantly different density from water (e.g., switching from ethyl acetate to dichloromethane) can sometimes prevent emulsion formation.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification strategy for this compound?

A1: There is no single "best" strategy, as the optimal method depends on the nature of the impurities and the required final purity. However, a logical workflow can be followed. Recrystallization is an excellent and cost-effective first-line technique for removing bulk impurities from a solid crude product.[1] If recrystallization fails to provide the desired purity, or if the impurities have very similar solubility profiles, flash column chromatography is the next logical step. For removing purely acidic or basic impurities, an acid-base extraction can be highly effective.[3][4]

Below is a decision-making workflow to guide your choice.

Purification_Workflow start Crude Solid Product oily_or_similar Is product oily or are impurities very similar? start->oily_or_similar recrystallization Attempt Recrystallization check_purity1 Purity Acceptable? recrystallization->check_purity1 chromatography Flash Column Chromatography (Consider basic modifier) check_purity1->chromatography No end Pure Product check_purity1->end Yes check_purity2 Purity Acceptable? chromatography->check_purity2 acid_base Consider Acid-Base Extraction acid_base->end check_purity2->acid_base No, acidic/basic impurities remain check_purity2->end Yes oily_or_similar->recrystallization No oily_or_similar->chromatography Yes

Caption: Decision workflow for purifying this compound.

Q2: How do I select an appropriate solvent system for flash column chromatography?

A2: Solvent selection is critical and should be performed systematically using Thin Layer Chromatography (TLC).

  • Start with a Standard System: For polar, nitrogen-containing heterocycles, common solvent systems include mixtures of a non-polar solvent like hexanes or dichloromethane (DCM) and a polar solvent like ethyl acetate (EtOAc) or methanol (MeOH).[1]

  • Aim for an Optimal Rf: The ideal solvent system will give your target compound a Retention Factor (Rf) of approximately 0.2-0.4 on a TLC plate.[1] This Rf value generally provides the best separation from impurities during the column run.

  • Systematic Optimization:

    • Start with a moderately polar system (e.g., 50% EtOAc in Hexanes or 5% MeOH in DCM).

    • If the Rf is too low (spot stays at the baseline), increase the polarity of the mobile phase (increase the percentage of the more polar solvent).

    • If the Rf is too high (spot runs with the solvent front), decrease the polarity.

  • Confirm Separation: Ensure your chosen solvent system shows good separation between your product spot and any impurity spots on the TLC plate. If two spots are very close, you may need to try a different solvent combination entirely (e.g., switching from an EtOAc-based system to a MeOH-based one).

Q3: Can you provide a general protocol for recrystallizing this compound?

A3: Absolutely. This protocol assumes you have already identified a suitable solvent (see Troubleshooting Question 1).

Experimental Protocol: Recrystallization

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture to the solvent's boiling point with stirring (using a hot plate).

  • Achieve Saturation: Continue adding small portions of the hot solvent until all the solid has just dissolved. Avoid adding a large excess.

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this process.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the solid.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Q4: Given the two amino groups, is the compound stable to acidic or basic conditions during extraction?

A4: This is an excellent and critical question. The 2- and 3-amino groups are basic and will be readily protonated by aqueous acid (e.g., 1M HCl) to form a water-soluble salt.[4][5] This is the basis for using an acid-base extraction to separate it from neutral or acidic impurities. The compound should be stable to mild acidic and basic conditions for the duration of a typical extraction.

However, the pyrimidinone ring itself has amide-like character. Strong, prolonged exposure to concentrated acids or bases, especially at elevated temperatures, could potentially lead to hydrolysis of the ring system. Therefore, it is crucial to use dilute acids and bases (e.g., 1-2 M) and to work at room temperature. After extraction into the aqueous layer, the solution should be promptly re-neutralized or basified to regenerate the neutral compound for back-extraction into an organic solvent.[5]

Data Summary

The following table provides a starting point for selecting a recrystallization solvent. The solubility of this compound should be experimentally determined.

Table 1: Potential Solvents for Recrystallization Screening

SolventBoiling Point (°C)PolarityRationale & Expected Behavior
Water100HighThe polar pyrimidinone core suggests possible water solubility, especially when hot.
Ethanol78HighA common choice for polar organic molecules; often effective as a single solvent or with water.[6]
Methanol65HighSimilar to ethanol but more polar; may be too good a solvent unless used in a mixed system.[1]
Ethyl Acetate77MediumLess polar; may be a good choice if the compound is overly soluble in alcohols.
Acetonitrile82MediumAprotic polar solvent; can offer different selectivity compared to protic solvents like alcohols.

References

  • Uges, D. R., & Bouma, P. (1981). Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine. Clinical Chemistry, 27(3), 437-40.
  • Williamson, K. L., & Masters, K. M. (n.d.). Acid-Base Extraction. University of Massachusetts.
  • Wikipedia contributors. (n.d.). Acid–base extraction. In Wikipedia. [Link]

  • Khan, I., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 26(15), 4475. [Link]

  • The Organic Chemistry Tutor. (2020, March 21). Acid-Base Extraction Tutorial [Video]. YouTube. [Link]

  • LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Chemsrc. (2025, February 5). This compound. [Link]

  • J&K Scientific LLC. (n.d.). This compound. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

Sources

Technical Support Center: Stability Studies of 2,3-Diamino-6-methylpyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals initiating and troubleshooting stability studies for the novel chemical entity 2,3-Diamino-6-methylpyrimidin-4(3H)-one. Given the limited specific stability data for this molecule, this document focuses on establishing robust, scientifically sound methodologies based on its chemical structure and the authoritative guidelines from the International Council for Harmonisation (ICH).[1][2][3][4]

Our approach is built on predictive analysis of the molecule's potential liabilities and provides proactive solutions to common challenges encountered during stability testing.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability assessment of a new pyrimidine derivative.

Q1: Where do I start when assessing the stability of a new molecule like this compound?

A1: The foundational step is to perform a series of forced degradation (stress testing) studies.[5][6] The goal is not to completely destroy the molecule but to induce a target degradation of 5-20%. This provides critical insights into potential degradation pathways and is essential for developing a stability-indicating analytical method—typically a High-Performance Liquid Chromatography (HPLC) method.[5][7] These studies are mandated by ICH guidelines to demonstrate the specificity of your analytical procedures.[5]

Q2: Based on its structure, what are the most probable degradation pathways for this compound?

A2: The structure of this compound features several functional groups susceptible to degradation:

  • Hydrolysis: The cyclic amide (lactam) functionality within the pyrimidinone ring is a primary site for potential hydrolytic cleavage under acidic or basic conditions.

  • Oxidation: The two amino groups (-NH2) are susceptible to oxidation, which can lead to the formation of nitroso, nitro, or other oxidized species. This is a common degradation pathway for amino-heterocycles.

  • Photodegradation: Aromatic and heterocyclic ring systems can absorb UV/Vis light, leading to photolytic cleavage or rearrangement. The ICH Q1B guideline specifically outlines requirements for photostability testing.[8][9][10][11][12]

Q3: What is a "stability-indicating method," and why is it crucial?

A3: A stability-indicating method (SIM) is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other excipients.[13][14] Its primary characteristic is specificity. Forced degradation studies are essential to generate the degradants needed to prove that the analytical method can separate them from the parent API peak, thus ensuring the method is "stability-indicating".

Q4: What is "mass balance," and why is it a critical parameter in these studies?

A4: Mass balance is an essential part of a forced degradation study that confirms all of the parent drug can be accounted for after degradation.[15] It is calculated by summing the assay value of the remaining API and the levels of all formed degradation products. A good mass balance, typically between 95-105%, demonstrates that the analytical method is capable of detecting and quantifying all major degradants and that no significant amounts are lost, for example, as volatile compounds or by irreversible adsorption to container surfaces.[16][17]

Section 2: Troubleshooting Guide for Forced Degradation Studies

This section provides solutions to specific issues that may arise during experimental work.

Problem ID Observed Issue Probable Causes Recommended Solutions & Scientific Rationale
FD-01 No significant degradation (<5%) is observed even under harsh stress conditions. 1. The molecule is exceptionally stable. 2. Stress conditions are insufficient (concentration, duration, temperature). 3. The analytical method is not sensitive enough to detect low-level degradants.Solution: 1. Intensify Stress Conditions Systematically: Increase the concentration of acid/base (e.g., from 0.1N to 1N HCl/NaOH), increase the concentration of peroxide (e.g., from 3% to 30% H₂O₂), or prolong the exposure time and/or temperature. Rationale: Chemical kinetics dictates that reaction rates increase with concentration and temperature. A systematic increase is necessary to find the "sweet spot" for degradation without causing complete destruction. 2. Verify Method Sensitivity: Ensure the limit of quantitation (LOQ) of your analytical method is sufficiently low (typically ≤ 0.05%) to detect early-onset degradation products.
FD-02 The sample is completely degraded, or the chromatogram is overly complex ("many peaks"). 1. Stress conditions are too severe. 2. Secondary degradation is occurring (degradation products are themselves degrading).Solution: 1. Reduce Stress Severity: Decrease the stressor concentration, temperature, or exposure time. The goal is controlled, partial degradation. Rationale: Overly harsh conditions can lead to degradation pathways that are not relevant to real-world storage, complicating the analysis and development of a meaningful stability-indicating method. 2. Time-Course Study: Sample at multiple, shorter time points (e.g., 2, 4, 8, 24 hours) to capture the primary degradants before they convert into secondary products. This helps elucidate the degradation pathway.
FD-03 Poor mass balance is observed (e.g., <95% or >105%). 1. (Low Balance): Degradants are not detected (non-chromophoric, volatile, or retained on the column).[18][19] 2. (Low Balance): Incomplete extraction or precipitation of degradants.[19] 3. (High or Low Balance): Significant difference in UV response factors between the API and degradants.[15] 4. (High Balance): Co-elution of the API with a degradant or impurity.[16]Solution: 1. Use a Mass Spectrometer (LC-MS): An MS detector can identify non-chromophoric or co-eluting peaks. A headspace GC-MS can detect volatile degradants.[16][18] 2. Check Peak Purity: Use a photodiode array (PDA) detector to assess peak purity of the main component. If the peak is not pure, it indicates co-elution, and the chromatographic method must be optimized (e.g., change mobile phase pH, gradient slope, or column chemistry). 3. Calculate Relative Response Factors (RRF): If possible, isolate major degradants and determine their response factors relative to the API. Use these correction factors in the mass balance calculation.[15] 4. Modify Sample Preparation: Ensure the diluent used for analysis maintains the solubility of both the API and all generated degradants. Perform solubility checks on stressed samples.[19]
Troubleshooting Logic: Poor Mass Balance

The following diagram illustrates a decision-making workflow for addressing poor mass balance issues.

Caption: Troubleshooting decision tree for poor mass balance.

Section 3: Experimental Protocols & Workflows

Protocol 1: Forced Degradation Study

This protocol outlines the steps for conducting a comprehensive forced degradation study on this compound.

Objective: To generate potential degradation products and establish a stability-indicating HPLC method.

Materials:

  • This compound (API)

  • Hydrochloric acid (HCl), 0.1N and 1N

  • Sodium hydroxide (NaOH), 0.1N and 1N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol, Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • pH meter, heating block/oven, photostability chamber

Methodology:

  • Sample Preparation: Prepare a stock solution of the API in a suitable solvent (e.g., 1 mg/mL in methanol or water).

  • Stress Conditions (Perform in parallel):

    • Acid Hydrolysis: Mix API stock with 0.1N HCl. Heat at 60°C. Sample at 2, 8, and 24 hours. If no degradation, repeat with 1N HCl.

    • Base Hydrolysis: Mix API stock with 0.1N NaOH. Keep at room temperature. Sample at 2, 8, and 24 hours. If no degradation, repeat with heating or 1N NaOH.[20]

    • Oxidation: Mix API stock with 3% H₂O₂. Keep at room temperature in the dark. Sample at 2, 8, and 24 hours. If no degradation, repeat with 30% H₂O₂.

    • Thermal Degradation: Store solid API in an oven at 80°C. Sample at 24 and 48 hours.

    • Photostability: Expose solid API and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8][10] A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis:

    • At each time point, withdraw an aliquot.

    • If necessary, neutralize the acidic and basic samples.

    • Dilute to a target concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze by HPLC-PDA/MS.

  • Data Evaluation:

    • Assess the percentage of degradation.

    • Check for peak purity of the parent peak.

    • Calculate mass balance for each condition.

    • Identify and characterize major degradants using MS data.

Workflow Diagram: Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis cluster_eval Evaluation Prep Prepare 1 mg/mL API Stock Solution Acid Acid Hydrolysis (0.1N HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1N NaOH, RT) Prep->Base Oxid Oxidation (3% H₂O₂, RT) Prep->Oxid Therm Thermal (Solid, 80°C) Prep->Therm Photo Photolytic (ICH Q1B Conditions) Prep->Photo Sample Sample at Time Points (e.g., 2, 8, 24h) Acid->Sample Base->Sample Oxid->Sample Therm->Sample Photo->Sample Analyze Neutralize & Dilute Sample->Analyze HPLC Analyze by HPLC-PDA-MS Analyze->HPLC Eval Evaluate Data: - % Degradation - Peak Purity - Mass Balance HPLC->Eval

Caption: Workflow for a forced degradation study.

References

  • ICH Guideline Q1B: Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available from: [Link][8][9]

  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. Available from: [Link][11]

  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas-mts.com. Available from: [Link][10]

  • ICH Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. European Medicines Agency. Available from: [Link][4]

  • ICH Quality Guidelines. International Council for Harmonisation. Available from: [Link][1]

  • Forced Degradation Studies. MedCrave online. Available from: [Link]

  • The Role of Mass Balance in Forced Degradation Studies: Ensuring Method Validity. ResolveMass Laboratories. Available from: [Link][16]

  • Reconciling Mass Balance in Forced Degradation Studies. Pharmaceutical Technology. Available from: [Link][15]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available from: [Link][5]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link][7]

  • Stability Indicating assay method. IJCRT.org. Available from: [Link][14]

  • Stability indicating study by using different analytical techniques. IJSDR. Available from: [Link][13]

  • Degradation of Some Purine and Pyrimidine Derivatives by Hot Alkali. Canadian Science Publishing. Available from: [Link][20]

  • What are the reasons for mass balance failure during forced degradation. YouTube. Available from: [Link][19]

  • What could be the possible reasons to not achieve mass balance in assay and RS methods of a drug solution packed in LDPE ampules?. ResearchGate. Available from: [Link][18]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. Available from: [Link][6]

  • Stability Indicating Methods. YouTube. Available from: [Link][21]

  • Stability Indicating HPTLC Method Development and Validation for Quantification of Favipiravir in Bulk and Commercial Film Coate. International Journal of Pharmaceutical Investigation. Available from: [Link][22]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. Available from: [Link][17]

Sources

"resolving impurities in 2,3-Diamino-6-methylpyrimidin-4(3h)-one samples"

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused guide to resolving impurities in samples of 2,3-Diamino-6-methylpyrimidin-4(3H)-one. As a Senior Application Scientist, my goal is to blend deep scientific principles with practical, field-tested solutions to the common and complex challenges encountered during the purification of this important heterocyclic compound.

Technical Support & Troubleshooting Guide

This guide is structured in a question-and-answer format to directly address the issues you may be facing in the lab.

Frequently Asked Questions (FAQs)

FAQ 1: What are the likely impurities in my this compound sample?

Identifying potential impurities is the first step toward their effective removal. Impurities in aminopyrimidine samples typically originate from three sources: the synthetic route, subsequent degradation, or storage.

Plausible Impurities in this compound:

Impurity TypePotential SpeciesRationale
Starting Materials Guanidine salts, ethyl acetoacetate derivativesIncomplete reaction during the initial condensation steps of pyrimidine ring synthesis.[1]
Synthetic Intermediates 6-methyl-2-amino-4-chloropyrimidine, 2-Amino-6-methylpyrimidin-4(3H)-one[2][3]These are common precursors in multi-step pyrimidine syntheses. Their presence indicates an incomplete reaction in a downstream step, such as amination or nitrosation followed by reduction.[4][5]
Positional Isomers 2,5-Diamino-6-methylpyrimidin-4(3H)-oneMay arise from non-selective reactions during the introduction of the second amino group at the C3 position.
Degradation Products Oxidized species, hydrolyzed productsAminopyrimidines can be susceptible to oxidation or hydrolysis under harsh pH conditions or upon prolonged exposure to air and light.
FAQ 2: My primary analytical tool is HPLC. How can I develop a robust method to separate the main compound from its impurities?

High-Performance Liquid Chromatography (HPLC) is indeed the most common and powerful technique for analyzing the purity of your samples.[6] However, due to the polar nature of this compound, standard reversed-phase methods often fail.

Question: I have no retention on my C18 column; my compound elutes in the void volume. What should I do?

This is a classic challenge with polar analytes. The weak interaction between your polar compound and the nonpolar C18 stationary phase leads to poor retention.[7] Here are three proven strategies:

  • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed for polar compounds. It utilizes a polar stationary phase (like silica or diol) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[7][8] This combination promotes the retention of polar analytes.

  • Use an Ion-Pairing Reagent in Reversed-Phase: For ionizable basic compounds like aminopyrimidines, adding an anionic ion-pairing reagent (e.g., alkyl sulfonates like sodium octanesulfonate) to the mobile phase can dramatically increase retention.[7][9] The reagent forms a neutral ion-pair with your protonated analyte, increasing its hydrophobicity and affinity for the C18 stationary phase.[7]

  • Employ a Polar-Embedded or Polar-Endcapped Reversed-Phase Column: These columns have modified stationary phases that are more compatible with highly aqueous mobile phases and offer alternative selectivity for polar compounds.

Recommended HPLC Starting Conditions (HILIC):

ParameterRecommendationRationale
Column HILIC Silica or Amide phase, 3-5 µmProvides a polar stationary phase for retaining the analyte.
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5.0The aqueous component and buffer are crucial for the HILIC retention mechanism and peak shape.
Mobile Phase B AcetonitrileThe primary, weak solvent in HILIC.
Gradient 95% B to 50% B over 15 minutesA standard gradient to elute compounds of varying polarities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV at ~254 nm or ~280 nmAminopyrimidines typically have a strong UV chromophore.[7]
Sample Solvent 90:10 Acetonitrile:WaterThe sample solvent should be as close as possible to the initial mobile phase to prevent peak distortion.[7]

Troubleshooting Purification Workflows

Issue 1: My sample has a noticeable color (yellow to brown), but the pure compound should be white. How do I remove colored impurities?

Colored impurities are often highly conjugated organic molecules or trace metal contaminants.

Protocol: Decolorization using Activated Charcoal during Recrystallization

This protocol is a standard and effective method for removing colored impurities.[7]

  • Solvent Selection: Identify a suitable recrystallization solvent or solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For polar aminopyrimidines, consider water, ethanol, methanol, or mixtures thereof.

  • Dissolution: In a flask, add the impure this compound and the minimum amount of hot solvent required for complete dissolution.

  • Charcoal Treatment: Remove the flask from the heat source. Add a very small amount of activated charcoal (typically 1-2% of the solute weight). Caution: Never add charcoal to a boiling solution, as violent frothing may occur.

  • Heating: Gently heat the mixture with stirring for 5-10 minutes. The charcoal will adsorb the colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the charcoal. This step must be performed rapidly to prevent the desired compound from crystallizing prematurely. Pre-heating the filtration funnel is recommended.

  • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Issue 2: HPLC analysis shows one major impurity that is very close in polarity to my main compound. How can I separate them?

When recrystallization fails to separate closely related impurities, column chromatography is the preferred method.[8][10]

Workflow: Purification by Silica Gel Column Chromatography

The key to a successful separation is selecting the right mobile phase (eluent). This is best achieved by first screening solvent systems using Thin Layer Chromatography (TLC).[8]

Step 1: TLC Method Development

  • Spot your impure sample on a silica gel TLC plate.

  • Develop the plate in various solvent systems. Start with a moderately polar system like 95:5 Dichloromethane (DCM):Methanol (MeOH).

  • Adjust the polarity to achieve a retention factor (Rf) of ~0.3 for your target compound.

    • If Rf is too low (stuck on baseline): Increase the mobile phase polarity by adding more methanol.[8]

    • If Rf is too high (runs with solvent front): Decrease the polarity by reducing the amount of methanol.

  • For basic compounds like aminopyrimidines that may streak or "tail" on silica, add 0.5-1% of triethylamine or ammonia in methanol to the mobile phase. This neutralizes acidic silanol groups on the silica surface, leading to sharper spots.[8]

Step 2: Column Chromatography Protocol

  • Column Packing: Pack a glass column with silica gel using your chosen eluent system (from TLC).

  • Sample Loading: Dissolve your crude sample in a minimal amount of the mobile phase or a slightly stronger solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dry powder to the top of the packed column. This "dry loading" method often results in better separation.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC or HPLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizing the General Purification Workflow

G cluster_start Initial Assessment cluster_purification Purification Strategy cluster_verification Final Verification Impure Impure Sample of This compound Analysis Analytical HPLC / TLC Impure->Analysis Characterize Impurities Recrystallization Recrystallization (with optional charcoal treatment) Analysis->Recrystallization Simple Impurity Profile or Colored Impurities ColumnChrom Column Chromatography Analysis->ColumnChrom Complex Impurity Profile (Closely Eluting Peaks) FinalAnalysis Purity Check by HPLC Recrystallization->FinalAnalysis ColumnChrom->FinalAnalysis FinalAnalysis->ColumnChrom Fails Spec PureProduct Pure Product (>98%) FinalAnalysis->PureProduct Meets Purity Spec

Caption: General workflow for impurity resolution.

Issue 3: I'm struggling with poor peak shape (tailing/fronting) in my HILIC analysis.

Poor peak shape can compromise the accuracy of quantification. It typically results from secondary ionic interactions, strong sample solvent effects, or column overload.[7]

Visualizing the HILIC Troubleshooting Logic

G start Poor Peak Shape (Tailing/Fronting) cause1 Assess Sample Load Reduce injection volume or concentration start->cause1 Is it Overload? cause2 Evaluate Sample Solvent Dissolve sample in mobile phase start->cause2 Strong Solvent Effect? cause3 Check for Secondary Interactions Increase buffer concentration or adjust pH start->cause3 Ionic Interactions? result Improved Peak Shape cause1->result cause2->result cause3->result

Caption: Troubleshooting workflow for poor peak shape in HILIC.[7]

In-depth Explanation:

  • Cause 1: Column Overload: Injecting too much sample mass saturates the stationary phase, leading to peak fronting.

    • Solution: Systematically reduce the sample concentration or injection volume until the peak shape becomes symmetrical.

  • Cause 2: Strong Sample Solvent Effects: Injecting the sample in a solvent significantly more polar (e.g., pure water or DMSO) than the initial mobile phase (high in acetonitrile) can cause severe peak distortion.

    • Solution: Dissolve your sample in a solvent that matches the initial mobile phase composition as closely as possible. If solubility is an issue, use the minimum required amount of a stronger solvent.[7]

  • Cause 3: Secondary Ionic Interactions: Unwanted ionic interactions between the basic amine groups of your analyte and residual acidic silanols on the stationary phase can cause significant peak tailing.

    • Solution: Increase the concentration of the buffer in your mobile phase (e.g., from 10 mM to 20 mM ammonium acetate). This provides more ions to compete for the active sites, masking the secondary interactions. Adjusting the mobile phase pH can also help ensure consistent ionization of your analyte.[7]

References

  • Technical Support Center: Purification of Polar Aminopyrimidine Compounds. Benchchem.

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed.

  • Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. PMC - NIH.

  • (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate.

  • This compound. Chemsrc.com.

  • Synthesis of novel 2,4-diamino-6-(arylaminomethyl) thieno[2,3-d]pyrimidines as potential antifolates. Chemija.

  • A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. Google Patents.

  • This compound | 35523-64-9. J&K Scientific.

  • 2-Amino-6-methylpyrimidin-4(3H)-one. ChemScene.

  • This compound. PubChem.

  • Analytical Strategies for Monitoring Residual Impurities. BioPharm International.

  • 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. PMC - NIH.

  • Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography. Benchchem.

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI.

  • Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide. Google Patents.

  • 2-Amino-6-methylpyrimidin-4-one. PubChem.

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. NIH.

Sources

Technical Support Center: Scale-Up Synthesis of 2,3-Diamino-6-methylpyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support guide for the scale-up synthesis of 2,3-Diamino-6-methylpyrimidin-4(3H)-one. This document is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from laboratory to pilot or production scale. We will delve into the causality behind experimental choices, providing field-proven insights to ensure robust and reproducible outcomes.

Section 1: Synthesis Pathway Overview

The synthesis of this compound is primarily achieved via two strategic routes. The choice of pathway often depends on starting material availability, impurity profile requirements, and scale-up safety considerations.

Route 1: Direct Condensation

This is a convergent approach involving the direct cyclocondensation of an aminoguanidine salt with ethyl acetoacetate. While atom-economical, this route is highly sensitive to reaction conditions, which can lead to the formation of difficult-to-remove isomeric byproducts.[1]

Route_1_Direct_Condensation cluster_reactants Reactants cluster_products Products aminoguanidine Aminoguanidine Salt process + Base (e.g., Organic Base) aminoguanidine->process eaa Ethyl Acetoacetate eaa->process target 2,3-Diamino-6-methyl- pyrimidin-4(3H)-one side_product Pyrazole Byproduct (e.g., 5-hydroxy-1-carboxamidino- 3-methylpyrazole) process->target Desired Pathway (Pyrimidine Formation) process->side_product Competing Pathway (Pyrazole Formation)

Caption: Route 1: Direct Condensation Pathway and Competing Side-Reaction.

Route 2: Multi-Step Synthesis (Nitrosation/Reduction)

A more controlled, linear approach involves first synthesizing 2-Amino-6-methylpyrimidin-4(3H)-one from guanidine and ethyl acetoacetate. This intermediate is then subjected to nitrosation at the N-3 position, followed by a reduction step to yield the final product. This method offers better control over isomer formation but adds process steps.

Route_2_Multi_Step guanidine Guanidine + Ethyl Acetoacetate step1 Step 1: Condensation guanidine->step1 intermediate1 2-Amino-6-methyl- pyrimidin-4(3H)-one step1->intermediate1 step2 Step 2: Nitrosation (+ NaNO2, Acid) intermediate1->step2 intermediate2 3-Nitroso Intermediate step2->intermediate2 step3 Step 3: Reduction (e.g., Na2S2O4) intermediate2->step3 product 2,3-Diamino-6-methyl- pyrimidin-4(3H)-one step3->product

Caption: Route 2: Controlled Multi-Step Synthesis via a Nitroso Intermediate.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the scale-up synthesis.

Q1: My direct condensation (Route 1) yield is low, and I'm isolating a significant amount of a pyrazole byproduct. What's causing this and how can I prevent it?

Root Cause Analysis: The condensation of aminoguanidine with a β-ketoester like ethyl acetoacetate involves a complex equilibrium between two competing cyclization pathways. The outcome is highly dependent on the nucleophilicity of the different nitrogen atoms in the aminoguanidine intermediate and the reaction's pH.

  • Pyrimidine Formation (Desired): Favored when the terminal amino group (NH2) of the hydrazone intermediate attacks the ester carbonyl. This pathway is generally promoted by organic bases.[1]

  • Pyrazole Formation (Side-Reaction): Occurs when the substituted nitrogen of the hydrazone intermediate attacks the ketone carbonyl. This is often promoted under neutral or slightly acidic conditions, or when using inorganic bases that lead to dequaternization of the substrate, which can then be protonated by acids formed in ion-exchange reactions.[1]

Troubleshooting & Solutions:

  • Base Selection is Critical: The choice of base is the most influential factor.

    • Recommendation: Utilize an organic base such as triethylamine or piperidine. These bases are generally not strong enough to cause the protonation events that favor pyrazole formation.[1]

    • Avoid: Strong inorganic bases like sodium hydroxide or sodium ethoxide at scale without careful pH control, as they can create localized pH fluctuations that may promote the side reaction.

  • Control of pH: Maintain a consistent, slightly basic pH throughout the reaction.

    • Action: Implement in-process pH monitoring. If using a salt form of aminoguanidine (e.g., hydrochloride), ensure sufficient base is used to both neutralize the salt and catalyze the reaction.

  • Temperature and Addition Rate:

    • Action: Maintain a moderate reaction temperature (e.g., reflux in ethanol). Control the addition rate of ethyl acetoacetate to the aminoguanidine/base mixture to prevent localized concentration spikes and potential exotherms, which can alter reaction selectivity.

Data Summary: Base Selection Impact on Product Distribution

Base TypePredominant ProductRationaleReference
Organic Base (e.g., Triethylamine)This compound Favors desired cyclization pathway.[1]
No Neutralizing Agent1-Carboxamidinopyrazol-5(4H)-oneAcidic conditions from aminoguanidine salt favor pyrazole formation.[1]

Validation: Confirm the product distribution via HPLC or LC-MS analysis of in-process samples. The pyrazole byproduct will have a distinct retention time and mass spectrum compared to the target pyrimidinone.

Q2: The nitrosation step (Route 2, Step 2) is sluggish, and the reaction mixture turns dark, indicating decomposition. How can I improve this step?

Root Cause Analysis: Nitrosation reactions, typically using sodium nitrite in an acidic medium, are prone to challenges. The active nitrosating agent, nitrous acid (HNO₂), is unstable and can decompose, especially at elevated temperatures, forming other nitrogen oxides (N₂O₃, N₂O₄) that can lead to undesired side reactions and product decomposition.[2] Furthermore, the reaction is pH-sensitive; a pH that is too low can protonate the amine, reducing its reactivity, while a pH that is too high prevents the formation of sufficient HNO₂.[2]

Troubleshooting & Solutions:

  • Strict Temperature Control: This is the most critical parameter for preventing decomposition.

    • Action: Maintain the reaction temperature between 0-5 °C. Use a well-calibrated reactor cooling system. The addition of the sodium nitrite solution should be done slowly and sub-surface to dissipate heat effectively.

    • Rationale: Low temperature stabilizes the nitrous acid and minimizes the formation of reactive nitrogen oxides that cause degradation.

  • Optimized Reagent Addition:

    • Action: Add a solution of sodium nitrite dropwise to a solution of the 2-amino-6-methylpyrimidin-4(3H)-one in acid (e.g., acetic acid or dilute HCl). Do not add the acid to the nitrite solution.

    • Rationale: This ensures that nitrous acid is generated in situ and consumed immediately, preventing its accumulation and decomposition.

  • pH Management:

    • Action: While the reaction is run in acid, the overall pH should be controlled to be mildly acidic.

    • Rationale: A balance must be struck to have sufficient free nitrous acid without deactivating the substrate through excessive protonation.[2]

Validation: Monitor the reaction progress using TLC or a rapid HPLC method. The formation of the yellow/orange 3-nitroso intermediate should be clean, with minimal formation of baseline material or dark, insoluble tars.

Q3: The final product is difficult to purify and fails to meet the required purity specifications (>99%). What are the best practices for purification at scale?

Root Cause Analysis: The crude product can contain residual starting materials, side products (like the pyrazole isomer), and process-related impurities. Its polarity and hydrogen-bonding capabilities can make purification challenging. Simple precipitation or crystallization may not be sufficient to remove structurally similar impurities.

Troubleshooting & Solutions:

  • Optimized Recrystallization:

    • Solvent Screening: Identify a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures. Common systems include:

      • Water (if solubility allows)

      • Ethanol/Water mixtures

      • Dimethylformamide (DMF)/Water

    • Procedure at Scale: i. Dissolve the crude product in the minimum amount of hot solvent. ii. Hot filter the solution through a pad of celite or a filter bag to remove any insoluble particulate matter. This step is crucial at scale. iii. Allow the solution to cool slowly and without agitation initially to promote the formation of large, pure crystals. iv. Once crystal formation begins, cooling can be continued with gentle agitation to complete the crystallization. v. Isolate the crystals by filtration (e.g., centrifuge or filter press), wash with a small amount of cold solvent, and dry under vacuum.

  • pH-Based Purification (Acid/Base Wash):

    • Action: If impurities have a different pKa profile, an acid/base wash can be effective. For example, dissolving the crude material in a dilute basic solution, filtering, and then re-precipitating the product by neutralizing with acid can remove non-basic impurities. Conversely, dissolving in acid and precipitating with base can remove non-acidic impurities. This must be carefully evaluated to avoid product degradation.

  • Charcoal Treatment:

    • Action: If the product is discolored, a charcoal (activated carbon) treatment during the hot dissolution step of recrystallization can effectively remove colored impurities. Use 1-5% w/w of charcoal relative to the product.

    • Caution: Overuse of charcoal can lead to significant product loss due to adsorption.

Validation: Assess the purity of the final product using HPLC with a diode-array detector (to assess for any co-eluting impurities), NMR for structural confirmation, and residual solvent analysis by GC.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the critical quality attributes (CQAs) for the starting materials?

A: For a robust and reproducible process, your starting materials must be well-characterized.

  • Aminoguanidine / Guanidine Salts: Purity should be >98%. Key impurities to monitor are other guanidinating agents or urea. The salt form (hydrochloride vs. carbonate) should be consistent.

  • Ethyl Acetoacetate: Purity should be >99%. It should be free from acidic impurities and excess ethanol. The diketene content should be minimal as it can lead to side reactions.

Q: What analytical methods are recommended for in-process control (IPC)?

A: Effective IPC is key to a successful scale-up.

  • Reaction Completion: HPLC is the gold standard. A simple isocratic method can often be developed to separate starting materials, intermediates, and the final product. TLC (Thin Layer Chromatography) can be used for rapid qualitative checks on the plant floor.

  • pH Monitoring: A calibrated pH probe suitable for the solvent system is essential, especially for Route 1.

  • Water Content: Karl Fischer titration is important if using anhydrous conditions or if water content is critical to the reaction's success or impurity profile.

Q: What are the primary safety concerns when scaling up this synthesis?

A:

  • Exotherms: Both the condensation and nitrosation steps can be exothermic. Ensure the reactor has adequate cooling capacity. Reagent addition must be controlled at a rate that allows the cooling system to manage the heat output. A Reaction Calorimetry (RC1) study is highly recommended during process development to understand the thermal risk.[3]

  • Nitrosation Hazards: Nitrosating agents are potent oxidizers. The generation of nitrogen oxides (NOx) during the reaction or from decomposition can pose a respiratory hazard. Ensure adequate ventilation and consider a quench/scrubber system for off-gassing.[2]

  • Reagent Handling: Handle all chemicals according to their Safety Data Sheets (SDS). Use appropriate personal protective equipment (PPE), especially when handling corrosive acids and bases.

Section 4: Experimental Protocols

Protocol 1: Scale-Up Synthesis via Direct Condensation (Route 1)

This protocol is a representative example and must be optimized for specific equipment and scale.

  • Reactor Setup: Charge a clean, dry, temperature-controlled reactor with N₂ atmosphere with absolute ethanol (5 L per mole of aminoguanidine).

  • Reagent Charge: Add aminoguanidine hydrochloride (1.0 mole equivalent) and triethylamine (2.2 mole equivalents) to the ethanol. Stir until all solids are dissolved.

  • Reactant Addition: Begin heating the mixture to a gentle reflux (~78 °C). Once at temperature, add ethyl acetoacetate (1.05 mole equivalents) dropwise via an addition funnel over 2-3 hours. Monitor the internal temperature to ensure no significant exotherm occurs.

  • Reaction: Maintain the reaction at reflux for 8-12 hours. Monitor the reaction progress by HPLC until the consumption of the limiting reagent is >98%.

  • Work-up & Isolation: a. Cool the reaction mixture to room temperature. b. Reduce the solvent volume by ~70% via distillation. c. Cool the resulting slurry to 0-5 °C and hold for at least 2 hours. d. Filter the solid product. Wash the filter cake with cold ethanol (2 x 1 L per mole). e. Dry the solid in a vacuum oven at 50-60 °C until a constant weight is achieved.

  • Purification: Recrystallize the crude product from an appropriate solvent system as determined by laboratory studies (e.g., DMF/water).

Section 5: References

  • ResearchGate. (n.d.). Cyclization of guanidines formed in autocatalytic reactions. Retrieved from ResearchGate.

  • Erkin, A. V., & Krutikov, V. I. (2009). Formation, Structure and Heterocyclization of Aminoguanidine and Ethyl Acetoacetate Condensation Products. Russian Journal of General Chemistry, 79(6), 1204–1209.

  • RAHIMIFARD, M., et al. (2014). Application of guanidine and its salts in multicomponent reactions. TÜBİTAK Academic Journals, 38, 343-376.

  • ResearchGate. (n.d.). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. Retrieved from ResearchGate.

  • Arkivoc. (n.d.). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Retrieved from [Link]

  • MDPI. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • J&K Scientific. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. Retrieved from [Link]

  • LMA Leidykla. (2020). Synthesis of novel 2,4-diamino-6-(arylaminomethyl) thieno[2,3-d]pyrimidines as potential antifolates. Retrieved from [Link]

  • LMA Leidykla. (2020). Synthesis of novel 2,4-diamino-6-(arylaminomethyl) thieno[2,3-d]pyrimidines as potential antifolates. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Retrieved from ResearchGate.

  • PubMed. (2020). Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and study of new derivatives of 6-[methoxy(phenyl)methyl]-2-(nitroamino)pyrimidin-4(3H)-one. Retrieved from ResearchGate.

  • IMEMG. (n.d.). Synthesis, Scale-up and Recrystallization Studies of 2,6-Diamino-3,5-Dinitropyrazine-1-Oxide(LLM-105). Retrieved from [Link]

  • National Institutes of Health. (2022). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2022). 2, 4-diamino-6-hydroxypyrimidine synthesis?. Retrieved from [Link]

  • PubMed. (2018). 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. Retrieved from [Link]

  • National Institutes of Health. (2020). Synthesis and Biofilm Inhibition Studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones. Retrieved from [Link]

  • National Institutes of Health. (2021). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Retrieved from [Link]

  • PubMed. (1981). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Retrieved from [Link]

  • Google Patents. (n.d.). US4959475A - Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide. Retrieved from

  • ResearchGate. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Retrieved from ResearchGate.

  • Google Patents. (n.d.). EP0304648B1 - Process for the preparation of 6-piperidino-2,4-diamino-pyrimidine-3-oxide, and compounds. Retrieved from

  • ResearchGate. (2014). Scale-up synthesis and characterization of 2,6-diamino-3,5-dinitropyrazine-1-oxide. Retrieved from ResearchGate.

  • Journal of the Chemical Society C: Organic (RSC Publishing). (1967). Pyrimidines. Part XV. The nitrosation of 4,6-dimethyl- and 4-methyl-6-phenyl-pyrimidin-2-ols. Retrieved from [Link]

  • ChemRxiv. (2022). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. Retrieved from [Link]

Sources

Technical Support Center: 2,3-Diamino-6-methylpyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2,3-Diamino-6-methylpyrimidin-4(3H)-one (CAS: 35523-64-9). This resource is designed for researchers, medicinal chemists, and drug development professionals. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower your experiments, anticipate challenges, and troubleshoot effectively. The insights herein are synthesized from available chemical data, analogous compound behavior, and established best practices in handling heterocyclic chemistry in a research and development setting.

Section 1: Critical Properties and Data Summary

A foundational understanding of the physicochemical properties of this compound is paramount for its effective use. The following table summarizes key data points gathered from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 35523-64-9[1][2]
Molecular Formula C₅H₈N₄O[3]
Molecular Weight 140.14 g/mol [3]
Appearance Typically an off-white to light-colored solidGeneral Knowledge
Melting Point 282-285 °C[4]
Boiling Point 301.9°C at 760 mmHg (Predicted)[3]
Density 1.56 g/cm³ (Predicted)[3]
Recommended Storage 2-8°C, Protect from lightSupplier Data

Section 2: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, storage, and safety of this compound.

Q1: What is the recommended long-term storage condition for this compound?

For optimal stability, this compound should be stored in a tightly sealed container at 2-8°C, protected from light. The aminopyrimidine core can be sensitive to oxidation and photodegradation over time. Storing it in a desiccator within this temperature range is also advisable to prevent moisture absorption.

Q2: What personal protective equipment (PPE) should I use when handling this compound?

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If handling large quantities or generating dust, use a fume hood or wear a dust mask/respirator.

Q3: What are the potential hazards associated with this compound?

Based on analogous compounds, potential hazards may include skin irritation, serious eye irritation, and possible respiratory irritation if inhaled as a dust.[5][6] Always handle the compound in a well-ventilated area, preferably a chemical fume hood, and avoid direct contact.

Q4: In which solvents is this compound likely to be soluble?

Diaminopyrimidine scaffolds often exhibit limited aqueous solubility but are typically soluble in polar aprotic solvents.[7] For this compound, solubility is expected to be highest in solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). It may have limited solubility in alcohols like methanol or ethanol and is likely to be poorly soluble in water and non-polar organic solvents like hexanes or dichloromethane. Always start with a small quantity to test solubility before preparing a bulk stock solution.

Q5: How stable is this compound in solution?

The stability of diaminopyrimidine derivatives in solution can be variable and is highly dependent on the solvent, pH, and storage conditions.[8] Stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation. It is advisable to prepare fresh solutions for sensitive experiments or to perform a stability study if the solution will be stored for an extended period. Avoid repeated freeze-thaw cycles.

Section 3: Troubleshooting Guide

This guide provides solutions to common problems encountered during the experimental use of this compound.

Issue 1: Compound Fails to Dissolve or Precipitates from Solution
  • Symptom: The solid compound does not fully dissolve in the chosen solvent, or a precipitate forms after initial dissolution, often upon cooling or addition to an aqueous buffer.

  • Causality: This is the most common issue for pyrimidine derivatives, which often have poor aqueous solubility due to their planar, crystalline structure.[7][9] Precipitation upon addition to aqueous media is due to the compound crashing out as the solvent polarity dramatically increases.

  • Solutions:

    • Optimize Solvent Choice: If solubility in your primary solvent (e.g., DMSO) is low, try DMF.

    • Gentle Heating & Sonication: Gently warm the solution (e.g., to 30-40°C) and use a sonicator bath to aid dissolution. Allow the solution to cool to room temperature slowly to check for precipitation.

    • Prepare a Concentrated Stock: Dissolve the compound in a minimal amount of a strong organic solvent like DMSO to create a high-concentration stock.

    • Serial Dilution: When adding to aqueous buffers (e.g., for biological assays), perform serial dilutions and vortex vigorously after each step to minimize precipitation. Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay is low (typically <1%) and consistent across all samples, including controls.[9]

    • Consider pH Adjustment: For some aminopyrimidines, adjusting the pH of the aqueous medium can improve solubility, although this may affect your experimental system.

Issue 2: Inconsistent or Non-Reproducible Experimental Results
  • Symptom: Identical experiments yield significantly different results, suggesting compound instability or handling variability.

  • Causality: This can be due to degradation of the compound in solution, variability in the final compound concentration due to precipitation, or adsorption to plasticware.

  • Solutions:

    • Use Freshly Prepared Solutions: Whenever possible, prepare solutions of this compound immediately before use.

    • Verify Solution Stability: If stock solutions must be stored, perform a quality control check (e.g., via HPLC-MS) on an aliquot after a freeze-thaw cycle to check for degradation products.

    • Pre-treat Labware: To mitigate adsorption to plastic surfaces, consider using low-adhesion microplates or pre-treating pipette tips by aspirating and dispensing the solution a few times before the final transfer.

    • Confirm Concentration: After preparing a stock solution, it is good practice to confirm its concentration using a suitable analytical method like quantitative NMR (qNMR) or UV-Vis spectroscopy if a reference standard and extinction coefficient are available.

Issue 3: Unexpected Reaction Byproducts in a Synthesis
  • Symptom: When using the compound as a starting material in a chemical synthesis, TLC or LC-MS analysis shows the formation of unexpected side products.

  • Causality: The two amino groups on the pyrimidine ring have different nucleophilicities and steric environments. Depending on the reaction conditions (e.g., choice of base, solvent, temperature), reactions with electrophiles may occur at one or both nitrogen atoms, or even on the ring itself. The synthesis of this compound itself can lead to isomeric impurities.[2]

  • Solutions:

    • Protecting Group Strategy: If selective reaction at one amino group is desired, consider using an appropriate protecting group strategy.

    • Control Reaction Conditions: Carefully control the stoichiometry of reagents, temperature, and reaction time. Lowering the temperature may increase the selectivity of the reaction.

    • Purify Starting Material: Ensure the purity of the starting this compound is high, as isomeric impurities from its synthesis can lead to downstream byproducts.

    • Thorough Characterization: Use 1D and 2D NMR spectroscopy (e.g., HMBC, HSQC) to fully characterize the structure of the products and byproducts to understand the reaction pathway.

Section 4: Experimental Protocols & Workflows

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the steps for accurately preparing a stock solution for use in biological assays or chemical reactions.

  • Pre-weighing Preparation:

    • Allow the container of this compound to equilibrate to room temperature for at least 20-30 minutes before opening to prevent condensation of moisture onto the solid.

  • Weighing the Compound:

    • On a calibrated analytical balance, accurately weigh approximately 1.40 mg of the compound into a sterile, clean vial (e.g., a 1.5 mL amber glass vial). Record the exact weight.

    • Calculation: To prepare a 10 mM (0.010 mol/L) solution:

      • Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Concentration (mol/L))

      • Volume (µL) = [Mass (mg) / (140.14 g/mol * 0.010 mol/L)] * 1,000,000

      • For 1.40 mg, the required volume of DMSO is 999 µL.

  • Dissolution:

    • Add the calculated volume of high-purity, anhydrous DMSO to the vial.

    • Cap the vial tightly and vortex for 1-2 minutes.

    • If the solid is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes. Gentle warming (up to 30-40°C) can be applied if necessary.

    • Visually inspect the solution against a light source to ensure all solid has dissolved and the solution is clear.

  • Storage and Aliquoting:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or vials to avoid repeated freeze-thaw cycles.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C, protected from light.

Visualization of Workflows

Diagram 1: Standard Handling and Storage Workflow

This diagram outlines the critical steps from receiving the compound to its use in an experiment.

G cluster_receiving Receiving & Initial Storage cluster_prep Solution Preparation cluster_final Storage & Use receive Receive Compound log Log Lot # & Date receive->log store_initial Store at 2-8°C, Protected from Light log->store_initial equilibrate Equilibrate to RT store_initial->equilibrate weigh Weigh Solid in Fume Hood equilibrate->weigh dissolve Dissolve in Anhydrous DMSO (Vortex/Sonicate) weigh->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store_final Store Aliquots at -20°C/-80°C aliquot->store_final use Use in Experiment (Dilute Serially) store_final->use caption Workflow from receipt to experimental use.

Caption: Workflow from receipt to experimental use.

Diagram 2: Troubleshooting Decision Tree for Solubility Issues

This diagram provides a logical path for addressing problems with compound dissolution.

G decision decision process process outcome outcome fail fail start Start: Compound does not dissolve d1 Is the solvent anhydrous and high-purity? start->d1 p1 Use fresh, anhydrous solvent d1->p1 No d2 Have you tried sonication and gentle warming? d1->d2 Yes p1->d2 p2 Sonicate for 10-15 min. Warm to 30-40°C. d2->p2 No d3 Is it dissolved now? d2->d3 Yes p2->d3 ok Success: Solution is ready d3->ok Yes d4 Is DMSO the solvent? d3->d4 No p3 Try an alternative solvent (e.g., DMF) d4->p3 Yes fail_outcome Insoluble. Consider derivatization or formulation studies. d4->fail_outcome No p3->fail_outcome caption Decision tree for troubleshooting solubility.

Caption: Decision tree for troubleshooting solubility.

References

  • Erkin, A. V., & Krutikov, V. I. (2009). Formation, structure and heterocyclization of aminoguanidine and ethyl acetoacetate condensation products. Russian Journal of General Chemistry, 79(6), 1204–1209. [Link]

  • Hoffman Fine Chemicals. CAS RN 35523-64-9 | this compound. [Link]

  • Thomas, M. G., De Rycker, M., Torrejon, I. C., Thomas, J., Riley, J., Spinks, D., Read, K. D., Miles, T. J., Gilbert, I. H., & Wyatt, P. G. (2018). 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. Bioorganic & Medicinal Chemistry Letters, 28(18), 3025–3030. [Link]

  • Li, Y., et al. (2022). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry, 13(9), 1103-1114. [Link]

  • González, J. F., & Remon, I. O. (Eds.). (2022). Heterocyclic Compounds in Drug Discovery and Their Medical Applications. MDPI. [Link]

  • Taylor, A. P., Robinson, R. P., Fobian, Y. M., Blakemore, D. C., Jones, L. H., & Fadeyi, O. (2016). Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry, 14(28), 6611-6637. [Link]

  • Chemsrc. This compound. [Link]

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(4), 299-301. [Link]

  • PubChem. This compound. [Link]

  • PubChem. 2-Amino-6-methylpyrimidin-4-one - Safety and Hazards. [Link]

  • Khan, I., et al. (2021). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Omega, 6(10), 6836-6848. [Link]

  • Kumar, D., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546. [Link]

  • ResearchGate. Solubility of compounds slightly soluble or insoluble in DMSO?. [Link]

  • ResearchGate. Solubility of drug in DMSO?. [Link]

  • Kyriacou, S. V., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(10), 848-852. [Link]

Sources

Technical Support Center: Degradation of 2,3-Diamino-6-methylpyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-Diamino-6-methylpyrimidin-4(3H)-one. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to equip you with the necessary insights to anticipate and resolve experimental challenges related to the stability and degradation of this molecule.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experimental work. The solutions provided are based on established principles of chemical degradation and analytical chemistry.

Question: I'm observing unexpected peaks in my HPLC chromatogram after performing an acid-catalyzed hydrolysis. What could be the cause?

Answer:

The appearance of unexpected peaks in your HPLC analysis following acid hydrolysis is a common issue. The root cause is often multi-faceted, stemming from either the degradation pathway of the parent molecule or the analytical method itself. Let's break down the possibilities:

  • Formation of Isomeric Degradants: The this compound molecule has two exocyclic amino groups at positions 2 and 3. Under acidic conditions, one of these amino groups can be hydrolyzed to a carbonyl group. This can result in the formation of two different mono-hydrolyzed, isomeric products. Studies on similar 2,4-diaminopyrimidine systems have shown that the site of hydrolysis can be influenced by the electronic properties of the pyrimidine ring.[1][2] It is plausible that both the 2-amino and 3-amino groups are susceptible to hydrolysis, leading to multiple degradation products.

  • Secondary Degradation: If the hydrolysis conditions (e.g., high temperature or prolonged exposure to strong acid) are too harsh, the initial hydrolysis products can undergo further degradation, leading to additional, smaller fragments.

  • Analytical Artifacts:

    • Mobile Phase Interaction: Ensure your mobile phase is not reacting with your degradants. For example, if you are using a mobile phase with a reactive modifier, it could be creating new compounds.

    • Contamination: "Ghost peaks" can arise from contamination in your mobile phase, sample preparation, or carryover from previous injections.[3]

    • Column Bleed: If you are using a new column or operating at a high temperature, you might be seeing peaks from the column's stationary phase bleeding off.[3]

Troubleshooting Steps:

  • Optimize Hydrolysis Conditions: Start with milder conditions (e.g., lower acid concentration, lower temperature) and take time-course samples to monitor the appearance of degradants. This can help you distinguish between primary and secondary degradation products.

  • LC-MS/MS Analysis: Use a mass spectrometer in line with your HPLC to get mass information for each of the unexpected peaks. This will be the most definitive way to identify if the peaks are isomers of a mono-hydrolyzed product, further degradation products, or artifacts. High-resolution mass spectrometry can provide exact mass data to help elucidate the elemental composition of the degradants.[4][5][6]

  • Run a Blank Gradient: Inject your mobile phase without any sample to check for ghost peaks. This will help you identify any contamination in your system.[3]

  • Check Column Health: If you suspect column bleed, flush the column with a strong solvent as recommended by the manufacturer, or try a new column.[7][8][9]

Question: My mass spectrometry data suggests the formation of a dimer during my oxidative stress testing. Is this plausible?

Answer:

Yes, the formation of a dimer under oxidative stress is a plausible degradation pathway for this compound. Here's the rationale:

  • Oxidative Coupling of Amino Groups: The two amino groups on the pyrimidine ring are electron-rich and can be susceptible to oxidation. Oxidizing agents, such as hydrogen peroxide or metal ions, can generate radical species.[10] These radicals can abstract a hydrogen atom from one of the amino groups, forming a nitrogen-centered radical. Two of these radical intermediates can then couple to form a nitrogen-nitrogen bond, resulting in a dimer.

  • Phenolic Coupling Analogy: While your compound is not a phenol, the principle is similar to the oxidative coupling of phenols, a well-known reaction. The amino groups on an aromatic-like ring system can behave similarly.

Investigative Steps:

  • Confirm the Mass: Use high-resolution mass spectrometry to confirm that the mass of the proposed dimer is accurate. The expected mass would be (2 x Mass of Parent) - 2 amu (due to the loss of two hydrogen atoms).

  • MS/MS Fragmentation: Fragment the proposed dimer in the mass spectrometer. The fragmentation pattern should be consistent with a dimeric structure. You would expect to see fragments corresponding to the monomeric unit.

  • NMR Spectroscopy: If you can isolate a sufficient quantity of the dimeric degradant, 1H and 13C NMR spectroscopy will be the most definitive techniques for structure elucidation. You would expect to see a more complex spectrum than the parent compound, but with some retained symmetries depending on the linkage point.

  • Control the Reaction: Try running the oxidative stress test with a radical scavenger present. If the formation of the dimer is suppressed, it strongly supports a radical-mediated coupling mechanism.

Frequently Asked Questions (FAQs)

What are the most likely sites of degradation on the this compound molecule?

The structure of this compound has several functional groups that can be susceptible to degradation under different stress conditions. The most likely sites for degradation are:

  • The Exocyclic Amino Groups (Positions 2 and 3): These are often the most reactive sites.

    • Hydrolysis: As discussed in the troubleshooting section, these groups can be hydrolyzed to carbonyl groups, particularly under acidic or basic conditions.[1][2]

    • Oxidation: Amino groups are susceptible to oxidation, which can lead to the formation of nitroso, nitro, or hydroxylamino derivatives, or lead to dimerization.

  • The Pyrimidine Ring: The ring itself can be degraded.

    • Oxidative Cleavage: Strong oxidative conditions can lead to the opening of the pyrimidine ring. The general catabolism of pyrimidines often involves ring opening.[11][12][13]

    • Photolytic Degradation: The conjugated system of the pyrimidine ring absorbs UV light and can be susceptible to photolytic degradation, which may involve ring cleavage or rearrangement.[14][15]

  • The Methyl Group (Position 6): While generally less reactive than the amino groups, the methyl group can be oxidized under harsh conditions to a hydroxymethyl or even a carboxylic acid group.

What are the postulated degradation pathways for this compound?

Due to the lack of specific literature for this compound, we have postulated the following degradation pathways based on the known chemistry of pyrimidines and related functional groups.

1. Hydrolytic Degradation Pathway (Acid/Base Catalyzed)

Under hydrolytic stress, the primary degradation is expected to be the hydrolysis of the exocyclic amino groups to form mono- and di-hydrolyzed products.

parent 2,3-Diamino-6-methyl- pyrimidin-4(3H)-one hydrolysis1 2-Hydroxy-3-amino-6-methyl- pyrimidin-4(3H)-one parent->hydrolysis1 H₂O / H⁺ or OH⁻ hydrolysis2 3-Hydroxy-2-amino-6-methyl- pyrimidin-4(3H)-one parent->hydrolysis2 H₂O / H⁺ or OH⁻ dihydrolysis 2,3-Dihydroxy-6-methyl- pyrimidin-4(3H)-one hydrolysis1->dihydrolysis H₂O / H⁺ or OH⁻ hydrolysis2->dihydrolysis H₂O / H⁺ or OH⁻ ring_opening Ring-Opened Products dihydrolysis->ring_opening Harsh Conditions

Caption: Postulated hydrolytic degradation pathway.

2. Oxidative Degradation Pathway

Oxidative stress can lead to a variety of products, including N-oxides, hydroxylated derivatives, and dimers.

parent 2,3-Diamino-6-methyl- pyrimidin-4(3H)-one n_oxide N-Oxide Derivatives parent->n_oxide [O] (e.g., H₂O₂) hydroxylated Hydroxylated Ring Products parent->hydroxylated [O] (e.g., H₂O₂) dimer Dimer (e.g., N-N linked) parent->dimer [O] / Radical Mechanism ring_cleavage Ring Cleavage Products parent->ring_cleavage Strong [O]

Caption: Postulated oxidative degradation pathways.

How should I design a forced degradation study for this compound?

A well-designed forced degradation study is essential for understanding the stability of your molecule and for developing a stability-indicating analytical method.[16] The study should expose the compound to a variety of stress conditions that are more severe than accelerated stability testing conditions.[16] The goal is to achieve 5-20% degradation of the parent compound.[17]

Here is a recommended experimental workflow and a summary table of conditions.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare Stock Solution of Compound acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidative Oxidation prep->oxidative thermal Thermal prep->thermal photo Photolytic prep->photo hplc HPLC-UV Analysis (Quantify Degradation) acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc lcms LC-MS/MS Analysis (Identify Degradants) hplc->lcms pathway Propose Degradation Pathways lcms->pathway method_val Validate Stability- Indicating Method pathway->method_val

Caption: Workflow for a forced degradation study.

Table of Recommended Forced Degradation Conditions:

Stress ConditionReagent/ConditionTypical Starting ConditionsNotes
Acid Hydrolysis 0.1 M to 1 M HClRoom temperature, then heat to 50-70°C if no degradation.Neutralize samples before analysis to prevent further degradation.[10]
Base Hydrolysis 0.1 M to 1 M NaOHRoom temperature, then heat to 50-70°C if no degradation.Neutralize samples before analysis.[10]
Oxidation 3% H₂O₂Room temperature.Protect from light to prevent photolytic degradation.
Thermal Dry Heat70°C in a calibrated oven.Test both solid material and solution.
Photolytic UV and Visible LightOverall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter.Expose solid material and solution. Use a photostability chamber.

References

  • Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. PubMed. Available at: [Link]

  • Application of simple chromatographic methods for the diagnosis of defects in pyrimidine degradation. Oxford Academic. Available at: [Link]

  • Common Issues in HPLC Analysis. Medikamenter Quality Services. Available at: [Link]

  • Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule. PubMed. Available at: [Link]

  • Optimized MS/MS settings of pyrimidines and related metabolites. ResearchGate. Available at: [Link]

  • Analytic Techniques in the Separation and Identification of Specific Purine and Pyrimidine Degradation Products of tRNA: Application to Urine Samples From Cancer Patients. Oxford Academic. Available at: [Link]

  • Scheme of pyrimidine degradation pathways showing the four steps and... ResearchGate. Available at: [Link]

  • Selective Hydrolysis of 2,4-Diaminopyrimidine Systems: A Theoretical and Experimental Insight into an Old Rule. ResearchGate. Available at: [Link]

  • Degradation of Anilinopyrimidine Fungicides Photoinduced by iron(III)-polycarboxylate Complexes. PubMed. Available at: [Link]

  • Chromatography of Pyrimidine Reduction Products. Analytical Chemistry. Available at: [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores. Available at: [Link]

  • Comparative Study of UVA Filtering Compounds 2‐Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic. Wiley Online Library. Available at: [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. IJARIIE. Available at: [Link]

  • Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. alwsci. Available at: [Link]

  • Troubleshooting Common HPLC Issues. Labcompare. Available at: [Link]

  • Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • Hydrolysis cascade from diaminopyrimidine (D) to C to U. ResearchGate. Available at: [Link]

  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • A Brief Study on Forced Degradation Studies with Regulatory Guidance. IJSRD. Available at: [Link]

  • Degradation of purines and pyrimidines by microorganisms. PMC - NIH. Available at: [Link]

  • Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. PubMed. Available at: [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC - NIH. Available at: [Link]

  • Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. ResearchGate. Available at: [Link]

  • The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. PubMed. Available at: [Link]

  • (PDF) Degradation of Pyrimidine Nucleotides. ResearchGate. Available at: [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. Available at: [Link]

  • Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. MDPI. Available at: [Link]

  • pyrimidine degradation pathway: Topics by Science.gov. Science.gov. Available at: [Link]

  • TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]

  • Global Health: Antimicrobial Resistance: undefined: Diaminopyrimidine. PDB-101. Available at: [Link]

Sources

Validation & Comparative

A Multi-Technique Guide to the Definitive Structural Validation of 2,3-Diamino-6-methylpyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth comparison of analytical methodologies for the definitive structural validation of 2,3-Diamino-6-methylpyrimidin-4(3H)-one (Compound 1 ). Targeted at researchers, medicinal chemists, and drug development professionals, this document moves beyond simple protocol listing to explain the causality behind experimental choices. The narrative is built on a foundation of synergistic data analysis, where each technique corroborates the others, forming a self-validating system for unambiguous structural confirmation.

The primary challenge in characterizing Compound 1 lies in the potential for isomerism and tautomerism. It is critical to confirm the precise arrangement of the amino groups at the C2 and N3 positions, distinguishing it from other potential regioisomers (e.g., 2,5-diamino or 4,5-diamino derivatives). Furthermore, the molecule can theoretically exist in multiple tautomeric forms.[1][2] This guide outlines a logical workflow to systematically address these challenges, ensuring scientific integrity and data trustworthiness.

The molecular structure under investigation is:

Compound 1: this compound

  • Molecular Formula: C₅H₈N₄O[3]

  • Molecular Weight: 140.14 g/mol [3]

  • CAS Number: 35523-64-9[4]

Overall Validation Workflow

A robust validation strategy begins with foundational analysis to confirm mass and elemental composition, proceeds through spectroscopic methods to assemble the molecular framework, and culminates in crystallographic analysis for absolute confirmation.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Spectroscopic Elucidation cluster_2 Phase 3: Definitive Confirmation cluster_3 Final Validation HRMS High-Resolution MS (Confirms C₅H₈N₄O) FTIR FTIR Spectroscopy (Identifies Functional Groups) HRMS->FTIR Formula Confirmed Report Validated Structure HRMS->Report Data Corroborated NMR 1D & 2D NMR Spectroscopy (Maps Connectivity) FTIR->NMR Functional Groups Known XRAY Single-Crystal X-ray (Determines 3D Structure) NMR->XRAY Solution Structure Proposed NMR->Report Data Corroborated XRAY->Report Data Corroborated

Caption: Logical workflow for the structural validation of Compound 1.

Foundational Analysis: High-Resolution Mass Spectrometry (HRMS)

Rationale: Before committing resources to extensive NMR or crystallographic studies, it is imperative to confirm the elemental composition. HRMS provides a highly accurate mass measurement, which is used to deduce the molecular formula, thereby ruling out impurities or incorrect starting materials.

Expected Data: For C₅H₈N₄O, the expected exact mass for the protonated molecule [M+H]⁺ is 141.07709.

Experimental Protocol:

  • Sample Preparation: Dissolve ~0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water with 0.1% formic acid).

  • Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Acquisition: Acquire data in positive ion mode. The typical mass range would be m/z 50-500.

  • Data Analysis: Compare the measured m/z of the most abundant ion against the theoretical exact mass for C₅H₈N₄O. The mass error should ideally be less than 5 ppm.

Spectroscopic Elucidation: Probing Functional Groups and Connectivity

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR is a rapid, non-destructive technique perfect for identifying the key functional groups present in the molecule. For Compound 1 , it is particularly crucial for confirming the presence of the amine (N-H) and carbonyl (C=O) groups, providing the first piece of experimental evidence for the proposed 4(3H)-one tautomeric form over a 4-hydroxy tautomer.[5]

Expected Data:

Frequency Range (cm⁻¹) Vibration Mode Functional Group Rationale for Assignment
3450 - 3200N-H Stretch (asymmetric & symmetric)Primary Amines (-NH₂)A pair of bands is expected for the C2-NH₂ group. The N3-NH₂ stretch may be distinct or overlap.[6]
1680 - 1650C=O StretchAmide/Lactam CarbonylStrong, sharp absorption indicative of the keto form in the pyrimidine ring.[7]
1640 - 1580N-H Bend / C=N Stretch / C=C StretchAmine / Pyrimidine RingComplex region with multiple overlapping bands confirming the heterocyclic core and amine groups.
~1250C-N StretchAromatic AmineIndicates the bond between the pyrimidine ring and the amino groups.

Experimental Protocol:

  • Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for solid samples.

  • Instrumentation: Use any standard FTIR spectrometer.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify and assign major absorption bands based on established correlation tables and literature on pyrimidine derivatives.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for elucidating the precise connectivity of atoms in solution. A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is required to unambiguously map the proton and carbon framework, confirming substituent positions and completing the structural puzzle. Studies on similar aminopyrimidines provide a strong basis for spectral interpretation.[10][11]

Expected ¹H NMR Data (in DMSO-d₆, 400 MHz):

Signal Expected δ (ppm) Multiplicity Integration Assignment
A~5.5 - 6.5Broad Singlet2HC2-NH₂
B~7.0 - 8.0Broad Singlet2HN3-NH₂
C~5.4Singlet1HH5 (ring proton)
D~2.1Singlet3HC6-CH₃

Note: The chemical shifts of NH protons are highly dependent on concentration and temperature and will exchange with D₂O.

Expected ¹³C NMR Data (in DMSO-d₆, 100 MHz):

Expected δ (ppm) Assignment Rationale
~165C4 (C=O)Carbonyl carbon in a lactam system.
~160C2 (C-NH₂)Carbon attached to two electronegative nitrogen atoms.
~155C6 (C-CH₃)Quaternary carbon in the pyrimidine ring.
~95C5Ring carbon adjacent to the methyl-substituted carbon.
~20C7 (CH₃)Methyl carbon.

Synergistic 2D NMR Analysis (HSQC & HMBC):

The true power of NMR is realized through 2D correlation experiments, which link protons and carbons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton to the carbon it is attached to. It will show a clear correlation between the H5 proton signal (~5.4 ppm) and the C5 carbon signal (~95 ppm), and between the methyl protons (~2.1 ppm) and the methyl carbon (~20 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall framework. It reveals correlations between protons and carbons that are 2 or 3 bonds away.

Caption: Key expected HMBC correlations for Compound 1.

Key HMBC Correlations to Confirm Structure:

  • Methyl Protons (H7) to C6 and C5: A strong correlation from the methyl protons to the C6 carbon (2 bonds, ²J) and the C5 carbon (3 bonds, ³J) confirms the position of the methyl group.

  • Ring Proton (H5) to C4 and C6: Correlations from the H5 proton to the carbonyl carbon C4 (²J) and the methyl-bearing carbon C6 (²J) firmly place it between these two centers.

  • Ring Proton (H5) to C2: A weaker but critical correlation from H5 to the C2 carbon (³J) across the ring nitrogen atoms would provide definitive proof of the entire pyrimidine backbone.

Experimental Protocol (NMR):

  • Sample Preparation: Dissolve ~10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is chosen for its ability to dissolve polar compounds and slow down the exchange of N-H protons, often allowing them to be observed.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Acquisition:

    • ¹H: Standard proton experiment.

    • ¹³C: Standard proton-decoupled carbon experiment (e.g., PENDANT or DEPT to determine carbon types).

    • HSQC & HMBC: Standard gradient-selected pulse programs.

  • Data Analysis: Process and analyze the spectra using appropriate software to identify peaks, measure chemical shifts, and assign correlations.

Definitive Confirmation: Single-Crystal X-ray Diffraction

Rationale: While the combination of MS and NMR provides overwhelming evidence for the structure in solution, single-crystal X-ray diffraction provides the "gold standard" of proof.[12] It yields an unambiguous three-dimensional model of the molecule in the solid state, providing precise bond lengths, bond angles, and absolute confirmation of the tautomeric form and substituent placement.[13][14]

Experimental Protocol:

  • Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Techniques include slow evaporation from a saturated solution, vapor diffusion, or slow cooling. A variety of solvents and solvent mixtures (e.g., methanol, ethanol, DMF, water) should be screened.

  • Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα) and a detector.

  • Data Collection: Mount a suitable crystal and collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Comparative Summary of Techniques

Technique Information Gained Strengths Limitations
HRMS Exact Mass & Elemental FormulaHigh sensitivity and accuracy; requires minimal sample.Provides no connectivity information.
FTIR Presence of Functional GroupsFast, inexpensive, non-destructive; good for tautomer evidence.Complex spectra can be difficult to interpret fully; provides limited structural detail.
NMR Atomic Connectivity (¹H-¹³C Framework)Provides detailed and definitive structural information in solution.Requires larger sample amount; can be time-consuming; may not be suitable for insoluble compounds.
X-ray Absolute 3D Structure & Tautomer FormUnambiguous and definitive structural proof.[15]Requires a suitable single crystal, which can be difficult to grow; provides solid-state structure only.

Conclusion

The structural validation of this compound is not achieved by a single experiment but by the logical and synergistic application of multiple analytical techniques. High-resolution mass spectrometry lays the foundation by confirming the correct elemental formula. FTIR spectroscopy provides rapid confirmation of the essential keto and amine functional groups, offering initial evidence for the predominant tautomer. A comprehensive suite of 1D and 2D NMR experiments then meticulously maps the atomic connectivity in solution, distinguishing the target molecule from its isomers. Finally, single-crystal X-ray diffraction serves as the ultimate arbiter, delivering an unambiguous 3D structure in the solid state. By following this multi-pronged, self-validating workflow, researchers can ensure the highest level of scientific rigor and be fully confident in the identity and structure of their synthesized compound.

References

  • Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Jeffrey, G. A., Mootz, E., & Mootz, D. (1965). A knowledge availability survey of the crystal structure data for pyrimidine derivatives. Acta Crystallographica, 19(4), 691-692. Retrieved from [Link]

  • Gancia, E., & G. (2004). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Australian Journal of Chemistry, 57(11), 1079-1083. Retrieved from [Link]

  • Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Gancia, E., & G. (2004). (PDF) Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. ResearchGate. Retrieved from [Link]

  • NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. (1974). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure... (2023). Journal of Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • Barot, R. A. (n.d.). Pyrimidine Derivative: X-ray crystallographic investigation, Hirshfeld surface analysis, Molecular Docking and biological study. Medimops. Retrieved from [Link]

  • Single crystal X-ray diffraction of compound 4b. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-Amino-6-methylpyrimidin-4-one. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link]

  • This compound. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link]

  • (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. (2018). ResearchGate. Retrieved from [Link]

  • This compound. (n.d.). Chemsrc.com. Retrieved from [Link]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2017). MDPI. Retrieved from [Link]

  • 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. (n.d.). Impactfactor.org. Retrieved from [Link]

  • Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. (2009). PubMed. National Center for Biotechnology Information. Retrieved from [Link]

  • What Is Tautomerism In Organic Chemistry? (2024). YouTube. Retrieved from [Link]

  • Tautomer. (n.d.). Wikipedia. Retrieved from [Link]

  • FTIR, FT-RAMAN, AB INITIO and DFT studies on 2-Methoxy-6-Methyl Pyridine. (2016). Elixir Comp. Chem., 91, 38077-38086. Retrieved from [https://www.elixirpublishers.com/articles/1454665042_91 (2016) 38077-38086.pdf]([Link] (2016) 38077-38086.pdf)

  • What impact does tautomerism have on drug properties and development? (2024). ChemRxiv. Retrieved from [Link]

  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

  • Tautomerism. (2023). YouTube. Retrieved from [Link]

  • What impact does tautomerism have on drug discovery and development? (2024). Expert Opinion on Drug Discovery. National Institutes of Health. Retrieved from [Link]

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2022). MDPI. Retrieved from [Link]

  • FTIR spectra of 2-amino-5-methylpyridine and the complex. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-[(2-fluorophenyl)amino]-6-propylpyrimidin-4(3H)-one. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link]

  • (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione. (2023). MDPI. Retrieved from [Link]

  • 2-Amino-4-hydroxy-6-methylpyrimidine - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

Sources

A Comparative Analysis of 2,3-Diamino-6-methylpyrimidin-4(3H)-one and Other Pyrimidines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 2,3-Diamino-6-methylpyrimidin-4(3H)-one, a lesser-explored pyrimidine derivative, against its more extensively studied structural analogs. Pyrimidines are a fundamental class of heterocyclic compounds, forming the backbone of nucleic acids and a multitude of biologically active molecules. Their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme-inhibitory activities, have made them a focal point in drug discovery and development.

This document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the physicochemical properties and potential biological activities of this compound. By juxtaposing its predicted characteristics with the experimentally validated data of similar pyrimidines, we aim to illuminate its potential as a novel therapeutic agent and provide a roadmap for its future investigation.

Physicochemical Properties: A Comparative Overview

A molecule's physicochemical properties are paramount to its biological activity, influencing its solubility, membrane permeability, and interaction with target macromolecules. Below is a comparative table of the known properties of this compound and two of its close structural relatives: 2-Amino-6-methylpyrimidin-4(3H)-one and 2,4-Diamino-6-chloropyrimidine.

PropertyThis compound2-Amino-6-methylpyrimidin-4(3H)-one2,4-Diamino-6-chloropyrimidine
Molecular Formula C₅H₈N₄OC₅H₇N₃OC₄H₅ClN₄
Molecular Weight 140.14 g/mol 125.13 g/mol 144.56 g/mol
Appearance Off-white to light yellow solidWhite to light yellow needle-like crystalsWhite to off-white crystalline powder
Melting Point 283-285 °C183-186 °C199-202 °C
Boiling Point 301.9 °C (Predicted)Not available438.3 °C (Predicted)
Density 1.56 g/cm³ (Predicted)Not available1.564 g/cm³
Solubility Insoluble in waterSoluble in acetic acidSoluble in water, ethanol, and methanol
CAS Number 35523-64-95600-21-5156-83-2

Data sourced from various chemical suppliers and databases.[1][2][3][4][5]

The additional amino group at the 3-position of this compound is expected to significantly influence its hydrogen bonding capacity and polarity compared to 2-Amino-6-methylpyrimidin-4(3H)-one. This could impact its solubility and interactions with biological targets. The presence of a chlorine atom in 2,4-Diamino-6-chloropyrimidine introduces an electrophilic site, which can be a key feature for covalent interactions with target proteins.

Synthesis of Diaminopyrimidines: A General Approach

The synthesis of diaminopyrimidine derivatives often involves a multi-step process starting from readily available precursors. A common strategy involves the condensation of a guanidine salt with a β-keto ester or a similar three-carbon component to form the pyrimidine ring, followed by functional group interconversions.

A representative synthesis for a diaminopyrimidine, which could be adapted for this compound, is the synthesis of 2,4-Diamino-6-methylpyrimidine from 2-amino-4-chloro-6-methylpyrimidine.[6]

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Product A 2-Amino-4-chloro-6-methylpyrimidine B Alcoholic Ammonia A->B Reacts with C Heat (180°C in a steel bomb) B->C Under D 2,4-Diamino-6-methylpyrimidine C->D Yields MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with pyrimidine derivatives A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for formazan crystal formation D->E F Solubilize formazan crystals (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and IC₅₀ G->H

Caption: Workflow of the MTT cytotoxicity assay.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test pyrimidine compound (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Antimicrobial Activity

Diaminopyrimidines have a long history as antimicrobial agents, with trimethoprim being a classic example. They typically function as inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for bacterial DNA synthesis.

Comparative Antimicrobial Activity of Pyrimidine Derivatives

Compound ClassBacterial StrainMIC (µg/mL)Reference
Thiophenyl-pyrimidineMRSA2
Thiophenyl-pyrimidineVREs2
2H-chromen-2-one analoguesS. aureus16.26

The 2,3-diamino substitution pattern in this compound could confer significant antimicrobial properties, potentially through potent DHFR inhibition.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay [7][8][9][10][11] The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth in a 96-well microplate.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Enzyme Inhibition

The ability of pyrimidine derivatives to inhibit specific enzymes is a key aspect of their therapeutic potential. As mentioned, DHFR is a common target. Other kinases and enzymes involved in critical cellular processes are also of interest.

DHFR_Inhibition cluster_pathway Folate Metabolism Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) DHFR->THF Product Inhibitor Diaminopyrimidine Inhibitor Inhibitor->DHFR Binds to

Caption: Mechanism of DHFR inhibition by diaminopyrimidines.

Experimental Protocol: Dihydrofolate Reductase (DHFR) Inhibition Assay [12][13][14][15][16] This spectrophotometric assay measures the decrease in absorbance at 340 nm as NADPH is oxidized to NADP⁺ during the DHFR-catalyzed reduction of dihydrofolate (DHF).

  • Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl, 1 mM EDTA).

  • Reaction Mixture: In a 96-well UV-transparent plate, combine the assay buffer, NADPH (final concentration ~100 µM), and the test compound at various concentrations.

  • Enzyme Addition: Add recombinant human DHFR to initiate the reaction.

  • Substrate Addition: Start the reaction by adding DHF (final concentration ~50 µM).

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction and determine the IC₅₀ of the inhibitor.

Prospective Analysis of this compound

Based on the comparative data, we can project the likely characteristics and biological potential of this compound. The additional N-amino group at the 3-position is a key structural feature. This group can act as a hydrogen bond donor and potentially a nucleophile, which could lead to unique interactions with biological targets compared to its 2-amino and 2,4-diamino counterparts.

It is hypothesized that this compound may exhibit:

  • Enhanced DHFR Inhibition: The 2,3-diamino substitution pattern might allow for more extensive hydrogen bonding within the active site of DHFR, potentially leading to higher inhibitory potency than traditional 2,4-diaminopyrimidines.

  • Novel Kinase Inhibitory Profile: The unique electronic and steric properties conferred by the 3-amino group could lead to interactions with the active sites of protein kinases that are not observed with other pyrimidine scaffolds.

  • Interesting Cytotoxicity Profile: The potential for enhanced enzyme inhibition suggests that this compound could exhibit significant cytotoxicity against cancer cell lines.

Conclusion and Future Directions

While this compound remains a relatively unexplored molecule, a comparative analysis with its structural analogs suggests it holds significant promise as a scaffold for the development of novel therapeutic agents. Its unique 2,3-diamino substitution pattern warrants a thorough investigation of its biological activities.

Future research should focus on:

  • Synthesis and Characterization: The development of an efficient synthetic route to obtain sufficient quantities of this compound for comprehensive analysis, including detailed spectroscopic characterization (NMR, IR, Mass Spectrometry).

  • In Vitro Biological Evaluation: Systematic screening of its cytotoxicity against a panel of cancer cell lines, its antimicrobial activity against a broad range of pathogens, and its inhibitory effects on key enzymes like DHFR and various protein kinases.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives with modifications at the 3-amino and 6-methyl positions to understand the structural requirements for optimal activity.

This guide provides the foundational knowledge and experimental protocols necessary to embark on the exciting exploration of this compound and unlock its full therapeutic potential.

References

  • PrepChem. Synthesis of 2,4-Diamino-6-methyl pyrimidine. Available from: [Link]

  • Wei, Y., et al. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules. 2018.
  • MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Available from: [Link]

  • Google Patents. 6-methyl-2,4-diamino-pyrimidine derivatives, process for preparation, compositions containing them and their uses as basic neutralising agents.
  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • ACS Publications. Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. Available from: [Link]

  • PubChem. 2-Amino-4-chloro-6-methylpyrimidine. Available from: [Link]

  • National Center for Biotechnology Information. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. Available from: [Link]

  • PubChem. 2,4-Diamino-6-chloropyrimidine. Available from: [Link]

  • Taylor & Francis Online. Novel Glu-based pyrazolo[3,4-d]pyrimidine analogues: design, synthesis and biological evaluation as DHFR and TS dual inhibitors. Available from: [Link]

  • ResearchGate. Synthesis of purines from the coupling of 4,5‐diaminopyrimidines, aldehydes. Available from: [Link]

  • protocols.io. MTT (Assay protocol). Available from: [Link]

  • Hubei Aoks Bio-tech Co.,Ltd. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. Available from: [Link]

  • BMC. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Available from: [Link]

  • Der Pharma Chemica. Synthesis and Antimicrobial Evaluation of Some New Dihydropyrimidine Derivatives. Available from: [Link]

  • ResearchGate. Cell Sensitivity Assays: The MTT Assay. Available from: [Link]

  • ResearchGate. TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO-2,4-DIAMINO- PYRIMIDINE. Available from: [Link]

  • ACS Publications. Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. Available from: [Link]

  • RSC Publishing. Synthesis and antimicrobial activity of some novel 1,2-dihydro-t[6][7][17]riazolo[1,5- a ]pyrimidines bearing amino acid moiety. Available from: [Link]

  • PubChem. 2-Chloro-6-methylpyrimidin-4-amine. Available from: [Link]

  • PubChem. 2-Amino-4-chloro-6-phenylpyrimidine. Available from: [Link]

  • Espacenet. A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of new pyrimidine derivatives and study their antibacterial activity: Computational and in vitro assessment. Available from: [Link]

  • Assay Genie. Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Available from: [Link]

  • National Center for Biotechnology Information. Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors. Available from: [Link]

  • PubChem. 2-Amino-6-methylpyrimidin-4-one. Available from: [Link]

  • ACS Publications. Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. Available from: [Link]

  • Global Substance Registration System. 2,4-DIAMINO-6-METHYL-5-PHENYLPYRIMIDINE. Available from: [Link]

  • SpectraBase. 2,4-Diamino-6-hydroxypyrimidine - Optional[13C NMR] - Spectrum. Available from: [Link]

Sources

A Tale of Two Pyrimidines: A Comparative Guide to the Biological Activities of 2,3-Diamino-6-methylpyrimidin-4(3H)-one and 2,4-Diaminopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher, Scientist, and Drug Development Professional: An In-Depth Analysis of Two Structurally Similar, Yet Functionally Divergent Compound Classes.

In the vast landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, forming the basis of a multitude of biologically active molecules. Among these, diaminopyrimidines have garnered significant attention for their therapeutic potential. This guide delves into a comparative analysis of two distinct classes of diaminopyrimidines: the well-established 2,4-diaminopyrimidines and the lesser-explored 2,3-Diamino-6-methylpyrimidin-4(3H)-one. While structurally related, these compounds exhibit profoundly different biological activities, stemming from their unique mechanisms of action. This guide will illuminate these differences, providing experimental context and a framework for future research and drug development endeavors.

At a Glance: Key Differences in Biological Activity

Feature2,4-DiaminopyrimidinesThis compound
Primary Mechanism of Action Dihydrofolate Reductase (DHFR) InhibitionInhibition of Advanced Glycation End-product (AGE) Formation (Aminoguanidine-like)
Primary Biological Activity Antimicrobial (Antibacterial, Antiprotozoal), AnticancerPotential therapeutic for diabetic complications and other age-related diseases
Key Molecular Target Dihydrofolate Reductase (DHFR) enzymeReactive carbonyl species (e.g., methylglyoxal, glyoxal)
Therapeutic Applications Treatment of bacterial infections, malaria, and certain cancersInvestigational for diabetic nephropathy and neuropathy

The Established Paradigm: 2,4-Diaminopyrimidines as Dihydrofolate Reductase Inhibitors

The biological activity of 2,4-diaminopyrimidines is predominantly characterized by their potent inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway.[1] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor for the synthesis of purines, thymidylate, and certain amino acids.[2] By blocking this enzyme, 2,4-diaminopyrimidines disrupt DNA synthesis and repair, leading to cell death. This mechanism is the foundation of their broad-spectrum antimicrobial and anticancer properties.[3]

A prime example of a clinically successful 2,4-diaminopyrimidine is Trimethoprim . It exhibits selective toxicity towards bacterial DHFR over its mammalian counterpart, making it an effective antibacterial agent.[4] The selectivity of trimethoprim and its analogues is a critical aspect of their therapeutic utility.[4] Another notable example is Iclaprim , a novel diaminopyrimidine with potent activity against various bacterial strains, including some resistant to trimethoprim.[5]

Mechanism of Action: DHFR Inhibition

The inhibitory action of 2,4-diaminopyrimidines on DHFR is a classic example of competitive enzyme inhibition. The diaminopyrimidine scaffold mimics the structure of the natural substrate, dihydrofolate, allowing it to bind to the active site of the enzyme. This binding event prevents the substrate from accessing the active site, thereby halting the catalytic cycle.

DHFR_Inhibition cluster_0 Folate Metabolism Pathway cluster_1 Inhibition by 2,4-Diaminopyrimidines Dihydrofolate Dihydrofolate DHFR DHFR Dihydrofolate->DHFR Binds to active site Tetrahydrofolate Tetrahydrofolate DNA_Synthesis DNA Synthesis & Cell Growth Tetrahydrofolate->DNA_Synthesis Essential for DHFR->Tetrahydrofolate Catalyzes reduction Blocked_DHFR DHFR-Inhibitor Complex 2,4-Diaminopyrimidine 2,4-Diaminopyrimidine 2,4-Diaminopyrimidine->DHFR Competitive Inhibition Inhibited_DNA_Synthesis Inhibited DNA Synthesis & Cell Death Blocked_DHFR->Inhibited_DNA_Synthesis Prevents Tetrahydrofolate Production AGE_Inhibition cluster_0 AGE Formation Pathway cluster_1 Inhibition by Aminoguanidine-like Compounds Reducing_Sugars Reducing_Sugars Reactive_Carbonyls Reactive Carbonyl Intermediates Reducing_Sugars->Reactive_Carbonyls Non-enzymatic reaction with Proteins_Lipids Proteins_Lipids AGEs Advanced Glycation End-products (AGEs) Reactive_Carbonyls->AGEs Cross-linking of proteins/lipids Trapped_Carbonyls Inactive Products Tissue_Damage Tissue Damage & Disease Progression AGEs->Tissue_Damage Leads to Aminoguanidine_like 2,3-Diamino-6-methylpyrimidin- 4(3H)-one Aminoguanidine_like->Reactive_Carbonyls Traps and neutralizes Reduced_Tissue_Damage Reduced Tissue Damage & Therapeutic Effect Trapped_Carbonyls->Reduced_Tissue_Damage Prevents AGE formation and reduces

Proposed mechanism of AGE inhibition by this compound.
Experimental Evaluation of AGE Inhibition

The efficacy of compounds in inhibiting AGE formation can be assessed in vitro using established assays.

Experimental Protocol: In Vitro Bovine Serum Albumin (BSA)-Glucose Glycation Assay

  • Preparation of Reaction Mixture: A solution containing Bovine Serum Albumin (BSA) and a high concentration of glucose in a phosphate buffer is prepared.

  • Addition of Test Compound: The test compound, this compound, is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

  • Incubation: The reaction mixtures are incubated at 37°C for several weeks to allow for the formation of AGEs.

  • Quantification of AGEs: The formation of AGEs is quantified by measuring the fluorescence of the solution (excitation at ~370 nm, emission at ~440 nm), as many AGEs are fluorescent.

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the fluorescence of the samples with the inhibitor to the control sample.

Expected Outcome: If this compound possesses aminoguanidine-like activity, a dose-dependent decrease in the fluorescence intensity would be observed, indicating the inhibition of AGE formation.

Synthesis and Future Directions

The distinct biological activities of these two classes of diaminopyrimidines underscore the profound impact of subtle structural modifications on molecular function. While the synthesis of various 2,4-diaminopyrimidine derivatives is well-documented, further exploration into the synthesis and biological evaluation of 2,3-diaminopyrimidin-4(3H)-one and its analogues is warranted.

Future research should focus on:

  • Confirming the Mechanism of Action: Definitive studies are needed to confirm that this compound indeed functions as an inhibitor of AGE formation and to elucidate its specific molecular targets.

  • Structure-Activity Relationship (SAR) Studies: A systematic investigation of the SAR of 2,3-diaminopyrimidin-4(3H)-one derivatives could lead to the identification of more potent and selective inhibitors of AGE formation.

  • In Vivo Efficacy Studies: Preclinical studies in animal models of diabetic complications are necessary to evaluate the therapeutic potential of this compound class.

  • Comparative Head-to-Head Studies: Direct comparative studies of this compound and established 2,4-diaminopyrimidines in a range of biological assays would provide a clearer understanding of their respective activity profiles and potential for cross-reactivity.

Conclusion

This guide has highlighted the critical differences between the biological activities of this compound and the broad class of 2,4-diaminopyrimidines. While the latter are established as potent inhibitors of dihydrofolate reductase with significant antimicrobial and anticancer applications, the former represents a potentially novel class of therapeutic agents targeting the formation of advanced glycation end-products. This fundamental divergence in their mechanism of action opens up new avenues for drug discovery and development, emphasizing the importance of detailed mechanistic studies in understanding and harnessing the therapeutic potential of the versatile pyrimidine scaffold.

References

  • Aminoguanidine inhibits advanced glycation end products formation on beta2-microglobulin. (1998). J Am Soc Nephrol, 9(2), 277-83.
  • The Role of Aminoguanidine Bicarbonate in the Inhibition of Advanced Glycation End-Products (AGEs): A Technical Guide. (2025). BenchChem.
  • Mechanistic Studies of Advanced Glycosylation End Product Inhibition by Aminoguanidine. (1992). Diabetes, 41(1), 26-31.
  • Aminoguanidine. (n.d.). In Wikipedia. Retrieved January 16, 2026.
  • Aminoguanidine: Advanced Glycation End (AGE) Product Inhibitor. (n.d.). Antiaging Systems.
  • Antidiabetic Activity and Inhibitory Effects of Derivatives of Advanced Aminoguanidine Glycation. (2021). ACS Omega, 6(32), 20974-20987.
  • Chelation: A Fundamental Mechanism of Action of AGE Inhibitors, AGE Breakers, and Other Inhibitors of Diabetes Complications. (2012). Diabetes, 61(11), 2972-2982.
  • Aminoguanidine Inhibits Semicarbazide-Sensitive Amine Oxidase Activity: Implications for Advanced Glycation and Diabetic Complications. (1997). Diabetologia, 40(11), 1243-50.
  • History and future of antimicrobial diaminopyrimidines. (1993). J Chemother, 5(6), 361-8.
  • Diaminopyrimidine – Knowledge and References. (n.d.). Taylor & Francis.
  • In vitro activity of the novel diaminopyrimidine, iclaprim, in combination with folate inhibitors and other antimicrobials with. (2007). J Antimicrob Chemother, 60(5), 1063-9.
  • Basis of selectivity of antibacterial diaminopyrimidines. (1993). J Chemother, 5(6), 393-9.
  • Global Health: Antimicrobial Resistance: undefined: Diaminopyrimidine. (n.d.). PDB-101.
  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (2023). Molecules, 28(10), 4053.
  • Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. (2023). RSC Med Chem, 14(7), 1305-1317.
  • Synthesis and Biological Evaluation of 2,4-Diaminopyrimidine-Based Antifolate Drugs against Bacillus anthracis. (2020). Molecules, 25(18), 4285.
  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2017). Molecules, 22(10), 1693.
  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. (2022). Molecules, 27(19), 6649.
  • 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. (2018). Bioorg Med Chem Lett, 28(18), 3025-3030.
  • Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. (1981). J Med Chem, 24(1), 32-5.
  • Biochemical and chemotherapeutic studies on 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW 301U), a novel lipid-soluble inhibitor of dihydrofolate reductase. (1981). Cancer Res, 41(9 Pt 1), 3299-304.
  • Aminoguanidine. (n.d.). In PubChem. Retrieved January 16, 2026.

Sources

A Comparative Guide to the Structure-Activity Relationship of 2,3-Diamino-6-methylpyrimidin-4(3H)-one Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 2,3-diamino-6-methylpyrimidin-4(3H)-one, a promising scaffold in the discovery of novel kinase inhibitors. Drawing upon established principles from related pyrimidine-based inhibitors, we will explore the rationale behind structural modifications and their anticipated impact on biological activity, particularly in the context of oncology targets like Aurora and Cyclin-Dependent Kinases (CDKs).

Introduction: The Pyrimidinone Core in Kinase Inhibition

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its prevalence stems from its ability to mimic the purine bases of ATP, enabling competitive inhibition at the kinase hinge region. The 2,4-diaminopyrimidine motif, in particular, is a well-established pharmacophore for potent kinase inhibition, including Aurora kinases and CDKs.[1] The this compound scaffold represents a less explored but highly promising variation, offering unique vectors for substitution and potential for improved selectivity and physicochemical properties. This guide will compare and contrast hypothetical analogs to elucidate the key structural determinants of activity.

General Synthetic Strategy

The synthesis of this compound analogs can be approached through a multi-step sequence, adaptable for the introduction of diversity at the C2 and N3 positions. The following workflow outlines a plausible synthetic route based on established pyrimidine chemistry.

Experimental Protocol: General Synthesis of N-substituted this compound Analogs
  • Step 1: Synthesis of 2-amino-6-methylpyrimidin-4(3H)-one. This can be achieved through the condensation of ethyl acetoacetate with guanidine nitrate in the presence of a base like sodium ethoxide.

  • Step 2: Nitration at the 3-position. The pyrimidinone from Step 1 can be nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the N3 position.

  • Step 3: Reduction of the nitro group. The N3-nitro group is then reduced to an amino group, for instance, using a reducing agent like tin(II) chloride or catalytic hydrogenation, to yield the this compound core.

  • Step 4: N-acylation or N-alkylation. The amino groups at the C2 and N3 positions can be selectively functionalized. For instance, acylation with various acyl chlorides or anhydrides in the presence of a base can introduce amide functionalities. Reductive amination or direct alkylation can be employed to introduce alkyl or aryl substituents. The relative reactivity of the C2 and N3 amino groups would need to be empirically determined or controlled through protecting group strategies.

Synthetic_Workflow start Ethyl Acetoacetate + Guanidine step1 Step 1: Condensation start->step1 intermediate1 2-Amino-6-methyl pyrimidin-4(3H)-one step1->intermediate1 step2 Step 2: Nitration intermediate1->step2 intermediate2 2-Amino-3-nitro-6-methyl pyrimidin-4(3H)-one step2->intermediate2 step3 Step 3: Reduction intermediate2->step3 core 2,3-Diamino-6-methyl pyrimidin-4(3H)-one step3->core step4 Step 4: N-functionalization (Acylation/Alkylation) core->step4 final_product N-substituted Analogs step4->final_product

Caption: General synthetic workflow for this compound analogs.

Structure-Activity Relationship (SAR) Analysis

Based on extensive research on related pyrimidine-based kinase inhibitors, we can infer the following SAR trends for the this compound scaffold. The primary focus for modification will be the amino groups at the C2 and N3 positions, as these are most likely to interact with the kinase hinge region and solvent-exposed areas, respectively.

Substitutions at the C2-Amino Group

The C2-amino group is predicted to be a key hydrogen bond donor to the kinase hinge region. Therefore, substitutions at this position are expected to have a significant impact on inhibitory activity.

  • Small, unsubstituted amines: Maintaining a primary amino group at C2 is often crucial for potent activity in related 2,4-diaminopyrimidine series.

  • Aromatic and heteroaromatic substituents: Introduction of substituted anilines or other aromatic moieties can enhance potency through additional hydrophobic and van der Waals interactions within the ATP-binding pocket. The nature and position of substituents on these aromatic rings are critical. For instance, in related series, electron-withdrawing groups like halogens or trifluoromethyl groups have been shown to be beneficial.[2]

Substitutions at the N3-Amino Group

The N3-amino group is projected to be more solvent-exposed. Substitutions at this position can be leveraged to improve physicochemical properties such as solubility and cell permeability, as well as to achieve selectivity for a particular kinase.

  • Alkyl and cycloalkyl groups: Small alkyl or cycloalkyl substituents may be well-tolerated and can be used to probe the shape of the solvent-exposed region of the active site.

  • Polar functional groups: Introduction of polar groups, such as morpholine or piperazine, can enhance aqueous solubility. These groups can also form additional hydrogen bonds with residues near the entrance of the ATP-binding pocket, potentially increasing potency and selectivity.

Modifications at the C6-Methyl Group

While the C6-methyl group may not be directly involved in binding to the kinase, its modification can influence the overall conformation and properties of the molecule. Replacing the methyl group with other small alkyl groups or hydrogen could subtly alter the molecule's fit in the active site.

The following diagram illustrates the key regions for SAR exploration on the core scaffold.

SAR_Summary cluster_0 This compound Scaffold cluster_1 Potential Modifications Core Core Structure C2 C2-Amino (Hinge Binding) Core->C2 Key for Potency N3 N3-Amino (Solvent Exposed/Selectivity) Core->N3 Modulates Selectivity & Solubility C6 C6-Methyl (Conformation/Properties) Core->C6 Fine-tuning C2_mods Aryl, Heteroaryl C2->C2_mods N3_mods Alkyl, Cycloalkyl, Polar Groups N3->N3_mods C6_mods H, Ethyl C6->C6_mods

Sources

A Comparative Efficacy Analysis of 2,3-Diamino-6-methylpyrimidin-4(3H)-one Derivatives in Preclinical Models

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] Its inherent ability to mimic the purine bases of DNA and RNA, coupled with the versatility for chemical modification, makes it a cornerstone in the design of novel therapeutics.[2][3] Among the vast landscape of pyrimidine-based compounds, derivatives of 2,3-diamino-6-methylpyrimidin-4(3H)-one and its isomers, such as the 2,4-diaminopyrimidine core, have emerged as a promising class of molecules with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5]

This guide provides a comparative analysis of the efficacy of various pyrimidinone derivatives, drawing upon preclinical data to offer researchers and drug development professionals a clear perspective on their therapeutic potential. We will delve into their performance against different biological targets, supported by experimental data, and provide detailed methodologies to ensure the reproducibility of the findings.

Comparative Biological Activity of Pyrimidinone Derivatives

The efficacy of pyrimidinone derivatives is intricately linked to the nature and position of their substituents. Modifications to the core structure can dramatically alter their biological activity, selectivity, and pharmacokinetic properties. Below, we compare the performance of several derivatives across different therapeutic areas.

Anticancer Activity

The fight against cancer has been a significant focus for the development of pyrimidinone derivatives, with many compounds demonstrating potent activity against various cancer cell lines and tumors. These derivatives often exert their effects by inhibiting key enzymes involved in cell cycle progression and signal transduction, such as protein kinases.[6][7]

For instance, a series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated as potential CDK2 inhibitors.[8] Cyclin-dependent kinase 2 (CDK2) is a crucial regulator of the cell cycle, and its aberrant activity is a hallmark of many cancers. The study identified compounds that exhibited potent antiproliferative activity against colorectal and hepatocellular carcinoma cell lines.[8]

In a separate study, thieno[2,3-d]pyrimidin-4(3H)-one derivatives were identified as a new class of ROCK inhibitors.[9] Rho-associated coiled-coil containing protein kinases (ROCKs) are involved in various cellular processes, including cell migration and morphology, which are critical for cancer metastasis. The most potent compound from this series demonstrated significant inhibition of ROCK I and ROCK II, leading to reduced cell migration in vitro.[9]

Another class of pyrimidine derivatives, the pyrrolo[2,3-d]pyrimidines, have been extensively investigated as kinase inhibitors due to their structural similarity to adenine, the core component of ATP.[7] This has led to the development of approved drugs for inflammatory and myeloproliferative diseases.[7]

Table 1: Comparative Anticancer Efficacy of Pyrimidinone Derivatives

Derivative ClassTargetCancer Type/Cell LineKey Efficacy Metric (IC₅₀)Reference
Pyrazolo[3,4-d]pyrimidinoneCDK2Colorectal (HCT116), Hepatocellular (HepG2)0.21 µM (Compound 4a)[8]
Thieno[2,3-d]pyrimidin-4(3H)-oneROCK I / ROCK IINot specified0.004 µM (ROCK I), 0.001 µM (ROCK II) (Compound 8k)[9]
4-amino-1H-pyrazolo[3,4-d]pyrimidinDDR1Colon (HCT-116), Breast (MDA-MB-231)4.00 µM (HCT-116), 3.36 µM (MDA-MB-231) (Compound 6c)[10]
N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamineCK1Not specified78 nM[11]
Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, and pyrimidine derivatives have shown promise as anti-inflammatory agents. A comparative study of pyridine and pyrimidine derivatives evaluated their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[5] The pyrimidine derivatives demonstrated significant inhibitory activity, with the most potent compounds reducing the expression of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α.[5]

Another study focused on pyrazolo[3,4-d]pyrimidine derivatives bearing a thiazolidinone moiety as selective COX-2 inhibitors.[12] Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a desirable therapeutic strategy to minimize gastrointestinal side effects associated with non-selective NSAIDs. The most promising compounds in this study exhibited potent in vivo anti-inflammatory activity in both acute and chronic models of inflammation.[12]

Table 2: Comparative Anti-inflammatory Efficacy of Pyrimidinone Derivatives

Derivative ClassTarget/AssayModelKey Efficacy MetricReference
Pyrimidine DerivativesNO ProductionLPS-stimulated RAW 264.7 macrophagesIC₅₀ = 83.1 µM and 88.7 µM (Compounds 9a and 9d)[5]
Pyrazolo[3,4-d]pyrimidine-thiazolidinoneCOX-2 InhibitionFormalin-induced paw edema (in vivo)Higher activity than celecoxib and diclofenac[12]
Antimicrobial and Antiviral Activity

The structural diversity of pyrimidinone derivatives has also been exploited in the development of antimicrobial and antiviral agents.[4][13] For example, certain pyrimidinone derivatives have shown significant activity against Staphylococcus aureus and moderate inhibitory activity against Candida albicans.[4]

More recently, with the emergence of new viral threats, dihydropyrimidinone (DHPM) derivatives have been investigated for their antiviral effects against SARS-CoV-2.[13] In one study, a DHPM derivative demonstrated significant antiviral activity with a high selectivity index, indicating a favorable safety profile.[13]

Table 3: Comparative Antimicrobial and Antiviral Efficacy of Pyrimidinone Derivatives

Derivative ClassTarget Organism/VirusKey Efficacy MetricReference
Pyrimidinone DerivativesStaphylococcus aureus, Candida albicansSignificant activity against S. aureus, moderate against C. albicans[4]
Dihydropyrimidinone (DHPM)SARS-CoV-2IC₅₀ = 6.19 ± 0.41 µM, Selectivity Index = 309.7[13]

Experimental Protocols

To ensure the scientific integrity and reproducibility of the findings presented, this section details the methodologies for key experiments used to evaluate the efficacy of pyrimidinone derivatives.

In Vitro Kinase Inhibition Assay

This protocol is a generalized procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific protein kinase.

Materials:

  • Test compounds (pyrimidinone derivatives)

  • Recombinant human kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the kinase, substrate, and kinase buffer to the wells of a microplate.

  • Add the diluted test compounds to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at the optimal temperature and for the appropriate time for the specific kinase.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to the positive control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[1]

Cell Proliferation (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic or cytostatic effects of a compound on cultured cells.[8][14]

Materials:

  • Human cancer cell lines (e.g., HCT116, MDA-MB-231)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (pyrimidinone derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

  • Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.

In Vivo Tumor Xenograft Model

This protocol provides a general guideline for evaluating the anti-tumor efficacy of pyrimidinone derivatives in a subcutaneous xenograft mouse model.[6]

Materials:

  • Pyrimidinone derivative

  • Vehicle for drug formulation (e.g., 0.5% methylcellulose)

  • Human cancer cell line

  • Female athymic nude mice (6-8 weeks old)

  • Matrigel

  • Sterile PBS and cell culture equipment

  • Calipers

Procedure:

  • Culture the selected human cancer cell line under standard conditions.

  • Resuspend the cells in a mixture of sterile PBS and Matrigel.

  • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (length x width²) / 2.

  • When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.

  • Administer the pyrimidinone derivative or vehicle to the respective groups according to the predetermined dosing regimen (e.g., daily oral gavage).

  • Continue to monitor tumor volume and body weight throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Visualizing Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict a simplified kinase signaling pathway and a typical experimental workflow for drug screening.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., DDR1) Kinase_Cascade Downstream Kinase Cascade (e.g., ROCK) Receptor->Kinase_Cascade Signal Transduction Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Activation Pyrimidine_Derivative Pyrimidine Derivative (Kinase Inhibitor) Pyrimidine_Derivative->Kinase_Cascade Inhibition Gene_Expression Gene Expression (Proliferation, Migration) Transcription_Factor->Gene_Expression Regulation

Caption: Simplified kinase signaling pathway and the inhibitory action of a pyrimidine derivative.

Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation Compound_Synthesis Compound Synthesis Kinase_Assay Kinase Inhibition Assay (IC50) Compound_Synthesis->Kinase_Assay Cell_Assay Cell Proliferation Assay (IC50) Kinase_Assay->Cell_Assay Lead_Selection Lead Compound Selection Cell_Assay->Lead_Selection Xenograft_Model Tumor Xenograft Model Lead_Selection->Xenograft_Model Efficacy_Analysis Efficacy & Toxicity Analysis Xenograft_Model->Efficacy_Analysis

Caption: General experimental workflow for the screening and evaluation of pyrimidine derivatives.

Conclusion

The this compound scaffold and its related isomers represent a versatile and promising platform for the development of novel therapeutics. The derivatives discussed in this guide demonstrate significant efficacy across a range of preclinical models for cancer, inflammation, and infectious diseases. The structure-activity relationships highlighted in the referenced studies provide a valuable roadmap for the design of next-generation pyrimidinone-based drugs with improved potency and selectivity. The detailed experimental protocols included herein offer a foundation for researchers to further explore the therapeutic potential of this important class of molecules.

References

  • Efficacy Testing of Pyrido[2,3-d]pyrimidine Derivatives in Animal Models - Benchchem. 6

  • Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evaluation - PubMed. 4

  • Comparative Analysis of 4-Pyrimidine Methanamine Derivatives in Drug Discovery - Benchchem. 1

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC - NIH.

  • In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2 | Trends in Sciences.

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI.

  • Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A 1 and A 2A Receptors, and Efficacy in Animal Models of Depression - MDPI.

  • Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors - MDPI.

  • Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed.

  • Design, synthesis, and antiproliferative evaluation of dihydropyrimidinone-pyrazole derivatives as potential SHP2 inhibitors via in silico target prediction - PubMed.

  • Design, synthesis and evaluation of some pyrazolo[3,4-d]pyrimidine derivatives bearing thiazolidinone moiety as anti-inflammatory agents - PubMed.

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - Semantic Scholar.

  • A Head-to-Head Comparison of Pyrimidine Derivatives for Researchers and Drug Development Professionals - Benchchem. 2

  • Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed.

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. 3

  • 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease - PMC - NIH.

  • (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation - ResearchGate.

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - MDPI.

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives - SciELO.

  • Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity (Anti-Bacteria and Anti-Cancer) - ResearchGate.

  • 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease - PubMed.

  • This compound.

  • Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies - MDPI.

  • Discovery of N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives as novel CK1 inhibitors using common-feature pharmacophore model based virtual screening and hit-to-lead optimization - PubMed.

  • Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1) inhibitors - PubMed.

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed.

Sources

A Senior Application Scientist's Guide to Spectroscopic Data Comparison for Pyrimidine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the precise identification of heterocyclic aromatic compounds is a daily necessity. Pyrimidine and its isomers—pyridazine and pyrazine—form the backbone of countless pharmaceuticals and biologically active molecules. While structurally similar, the distinct placement of their nitrogen atoms imparts unique electronic and, consequently, spectroscopic properties. Misidentification can lead to significant setbacks in research and development.

This guide provides an in-depth comparative analysis of the spectroscopic data for these critical diazines, with pyridine included as a foundational mono-aza benchmark. We will move beyond a simple data dump, exploring the causal relationships between molecular structure and spectral output. The methodologies described herein are designed to be self-validating, ensuring you can trust the data you generate.

The Structural and Electronic Foundation of Isomerism

The key to differentiating these isomers lies in understanding how the position of the nitrogen atoms alters the molecule's symmetry and electron density. Pyridine, with a single nitrogen, is π-deficient compared to benzene. The diazines (pyridazine, pyrimidine, and pyrazine) are even more so, which significantly influences their chemical reactivity and spectroscopic behavior.[1]

  • Pyridine (1-azabenzene): Possesses C₂ᵥ symmetry. The single nitrogen atom withdraws electron density, making the α and γ positions particularly electron-poor.

  • Pyridazine (1,2-diazine): Also has C₂ᵥ symmetry. The adjacent nitrogen atoms create a significant dipole moment, and their lone pairs exhibit electrostatic repulsion, which can influence basicity.[2]

  • Pyrimidine (1,3-diazine): Features C₂ᵥ symmetry. The nitrogen atoms at the 1 and 3 positions strongly deactivate the C2, C4, and C6 positions toward electrophilic attack.[1]

  • Pyrazine (1,4-diazine): Highly symmetrical (D₂ₕ point group). The opposing nitrogen atoms cancel out the dipole moment, making it a non-polar molecule. This high symmetry is a major differentiating feature in its spectra.

The differing symmetries and electronic distributions are the direct cause of the distinct spectroscopic "fingerprints" we will explore.

G cluster_isomers Structural Isomers of Diazine cluster_properties Key Differentiating Properties Pyridine Pyridine (C₅H₅N) Symmetry: C₂ᵥ Symmetry Molecular Symmetry (Influences number of unique signals in NMR/IR) Pyridine->Symmetry influences Electron_Density π-Electron Distribution (Affects chemical shifts & reactivity) Pyridine->Electron_Density influences Dipole Dipole Moment (Pyrazine is non-polar) Pyridine->Dipole influences Pyridazine Pyridazine (C₄H₄N₂) 1,2-Diazine Symmetry: C₂ᵥ Pyridazine->Symmetry influences Pyridazine->Electron_Density influences Pyridazine->Dipole influences Pyrimidine Pyrimidine (C₄H₄N₂) 1,3-Diazine Symmetry: C₂ᵥ Pyrimidine->Symmetry influences Pyrimidine->Electron_Density influences Pyrimidine->Dipole influences Pyrazine Pyrazine (C₄H₄N₂) 1,4-Diazine Symmetry: D₂ₕ Pyrazine->Symmetry influences Pyrazine->Electron_Density influences Pyrazine->Dipole influences

Caption: Logical relationship between isomeric structures and their resulting physical properties that dictate spectroscopic outcomes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation of these isomers. The number of signals, their chemical shifts (δ), and coupling patterns directly map to the molecular symmetry and the electronic environment of each proton and carbon nucleus.[3]

Causality Behind the Chemical Shifts: The electronegative nitrogen atoms deshield nearby protons and carbons, shifting their signals downfield (to higher ppm values). The degree of this effect and the resulting symmetry determine the appearance of the spectrum.

Comparative ¹H and ¹³C NMR Data

The following table summarizes the expected NMR signals. The key differentiator is the number of unique signals, which is a direct consequence of molecular symmetry. Pyrazine's high symmetry results in the simplest spectra, while the lower symmetry of the others produces more complex patterns.

CompoundSymmetry¹H NMR Signals (Protons)¹³C NMR Signals (Carbons)
Pyridine C₂ᵥ3 (α, β, γ)3 (C-2/6, C-3/5, C-4)
Pyridazine C₂ᵥ2 (H-3/6, H-4/5)2 (C-3/6, C-4/5)
Pyrimidine C₂ᵥ3 (H-2, H-4/6, H-5)3 (C-2, C-4/6, C-5)
Pyrazine D₂ₕ1 (all equivalent)1 (all equivalent)

Note: Data is a generalized representation. Actual chemical shifts can vary with solvent and concentration.

Trustworthiness Through Validation: The predicted number of signals based on symmetry is a rigid rule. If a spectrum of a putative pyrazine sample shows more than one proton or carbon signal, the sample is either impure or has been misidentified. This provides a direct internal validation of your results.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Molecular Vibrations

FTIR spectroscopy provides a "fingerprint" of a molecule by detecting its characteristic vibrational modes. For the pyrimidine isomers, the most informative regions are the C-H stretching region (~3000-3100 cm⁻¹) and the ring stretching/bending region (1000-1600 cm⁻¹).

Causality Behind Vibrational Modes: The symmetry of the molecule dictates which vibrational modes are "IR-active" and will result in an absorption band. While all three diazines have the same number of atoms, their different symmetries lead to distinct IR spectra. For example, highly symmetrical vibrations in pyrazine might be IR-inactive, resulting in a less complex spectrum compared to pyrimidine or pyridazine.[4][5] Detailed studies have been conducted to assign the various overtone and combination bands in the C-H stretching region for these compounds.[6]

Comparative IR Data
CompoundKey Characteristic Bands (cm⁻¹)Interpretation
Pyridine ~3050-3080, ~1580, ~1480, ~1440Aromatic C-H stretch, Ring C=C and C=N stretching modes.
Pyridazine ~3040-3070, ~1570, ~1445, ~1410Aromatic C-H stretch, Ring stretching modes influenced by adjacent nitrogens.
Pyrimidine ~3050-3090, ~1570, ~1465, ~1400Aromatic C-H stretch, Distinct ring stretching pattern due to 1,3-N placement.
Pyrazine ~3050-3070, ~1480, ~1415Aromatic C-H stretch, Fewer bands in the fingerprint region due to high symmetry.

Source: Data compiled from comparative studies.[4][5]

UV-Vis Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within the aromatic π-system. Aromatic compounds typically display strong π → π* transitions.[7][8][9] The introduction of nitrogen atoms also allows for weaker, longer-wavelength n → π* transitions (involving the nitrogen lone pair electrons), which can be a key diagnostic feature.

Causality Behind Absorption Maxima (λₘₐₓ): The positions of the nitrogen atoms alter the energy levels of the molecular orbitals. This changes the energy gap between the ground state and the excited state, resulting in shifts in the λₘₐₓ. Gas-phase UV absorption spectra for all three diazines have been determined and show distinct characteristics.[10]

Comparative UV-Vis Data
Compoundπ → π* Transition (λₘₐₓ, nm)n → π* Transition (λₘₐₓ, nm)
Pyridine ~251~270 (in vapor phase)
Pyridazine ~246~340 (in vapor phase)
Pyrimidine ~243~298 (in vapor phase)
Pyrazine ~260~328 (in vapor phase)

Source: Gas-phase data from Etzkorn et al., J. Phys. Chem. A, 1999.[10] Note that λₘₐₓ values are highly solvent-dependent.

Mass Spectrometry (MS): Elucidating Fragmentation Patterns

Mass spectrometry provides the molecular weight of a compound and, through fragmentation, offers clues to its structure.[11] For isomers, the molecular ion peak (M⁺) will be identical. Therefore, differentiation relies on the unique fragmentation patterns that arise from the molecule's specific structure.

Causality Behind Fragmentation: The positions of the nitrogen atoms influence the stability of the aromatic ring and the resulting fragment ions. Electron impact (EI) ionization, a "hard" technique, is often used for these stable aromatics and provides rich fragmentation data.[11] The characteristic loss for N-heterocycles is often the elimination of HCN (27 Da). The relative ease and pathways of this loss can differ between isomers.

Comparative MS Fragmentation Data
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Neutral Losses
Pyridine 7952 (loss of HCN)
Pyridazine 8052 (loss of N₂)
Pyrimidine 8053 (loss of HCN)
Pyrazine 8054 (loss of HCN), 53

Note: Fragmentation is highly dependent on the ionization energy and instrument type.

Standardized Experimental Protocols

Adherence to standardized protocols is essential for generating reproducible and comparable data. The following are step-by-step methodologies for each technique.

G Sample High-Purity Isomer Sample Prep Sample Preparation (Solvent, Concentration) Sample->Prep BG Instrument Blank/ Background Scan Prep->BG Acquire Data Acquisition (Specific Parameters) BG->Acquire Process Data Processing (FT, Baseline Correction) Acquire->Process Analyze Spectral Analysis & Comparison Process->Analyze

Caption: A generalized experimental workflow for spectroscopic analysis.

I. NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the isomer and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[12] Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Load standard acquisition parameters for ¹H and ¹³C{¹H} experiments.

  • ¹H Acquisition:

    • Pulse Program: Standard single-pulse ('zg30').[12]

    • Spectral Width: ~16 ppm, centered around 7 ppm.

    • Acquisition Time: 2-4 seconds.

    • Number of Scans: 16 scans for good signal-to-noise.

  • ¹³C Acquisition:

    • Pulse Program: Proton-decoupled single-pulse ('zgpg30').[12]

    • Spectral Width: ~200 ppm, centered around 120 ppm.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.[12][13]

  • Data Processing: Perform Fourier transform, phase correction, and baseline correction for all spectra. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

II. FTIR Spectroscopy Protocol
  • Background Scan: Ensure the ATR crystal or sample holder is clean. Run a background spectrum to account for atmospheric CO₂ and H₂O.

  • Sample Application:

    • Liquids: Place a single drop of the neat liquid onto the ATR crystal, ensuring it is fully covered.

    • Solids: Place a small amount of the solid powder onto the crystal and apply pressure using the clamp to ensure good contact.

  • Sample Measurement: Acquire the sample spectrum. A typical scan range is 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32-64 scans.

  • Data Processing: The software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.

III. UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a stock solution of the isomer in a UV-transparent solvent (e.g., ethanol, water, hexane) of a known concentration (~1 mg/mL).[13] Perform serial dilutions to obtain a solution with an absorbance in the linear range (0.1-1.0).[13]

  • Blank Correction: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (blank correction).[13]

  • Sample Measurement: Replace the blank cuvette with the cuvette containing the diluted sample solution. Scan the absorbance across a wavelength range of approximately 200-400 nm.[13]

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

IV. Mass Spectrometry Protocol (EI-MS)
  • Sample Preparation: For direct infusion, dissolve a small amount of the sample (~0.1 mg/mL) in a volatile solvent like methanol or acetonitrile. For GC-MS, prepare a dilute solution (~1 µg/mL) in a suitable solvent (e.g., dichloromethane, hexane).

  • Instrument Parameters:

    • Ionization Source: Electron Ionization (EI).

    • Ionization Energy: Standard 70 eV.[14]

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Data Acquisition: Acquire data in full scan mode over a relevant m/z range (e.g., 40-200 amu) to obtain the molecular ion and fragmentation pattern.

  • Data Analysis: Identify the molecular ion peak and analyze the major fragment ions and their corresponding neutral losses to establish the fragmentation pathway.

Conclusion

The differentiation of pyrimidine isomers is a straightforward process when leveraging the combined power of modern spectroscopic techniques. The key to success lies not just in observing the spectra but in understanding the underlying principles of symmetry and electronics that govern the output. NMR spectroscopy provides the most definitive data for structural confirmation , with the number of unique signals serving as a direct readout of molecular symmetry. FTIR and UV-Vis offer rapid, valuable fingerprinting, while MS confirms the molecular weight and provides structural clues through fragmentation. By employing the standardized protocols and comparative data in this guide, researchers can confidently and accurately characterize these vital heterocyclic compounds.

References

  • Application of Mass Spectrometry on Small Molecule Analysis. (2022). Academia Sinica.
  • Mass Spectrometry analysis of Small molecules. (2013). University of Nebraska-Lincoln.
  • Advances in structure elucidation of small molecules using mass spectrometry.
  • Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. (2020). Royal Society of Chemistry.
  • A Comparative Spectroscopic Analysis of Pyrimidine and Its Deriv
  • Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. (2006). Journal of Molecular Structure.
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2012). Molecules.
  • Fourier Transform Infrared Spectroscopy. (2014). University of California, Irvine.
  • Vacuum ultraviolet spectroscopy of pyrimidine derivatives: effect of halogenation. (2020).
  • How are pyridine, pyrimidine and pyrazine be differentiated using Proton and Carbon NMR. (2024). Filo.
  • Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene).Applied Analytics.
  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.University of California, Irvine.
  • Choosing the Right Mass Spectrometry for Small Molecules. (2024). ZefSci.
  • Infrared spectral assignment of Pyrimidine and Pyrazine in the C H stretching region by an Effective Spectroscopic Hamiltonian construction. (2018).
  • How Does FTIR Analysis Work? (2022).
  • UV/VIS SPECTROSCOPY.University of Pretoria.
  • FT-IR Spectroscopy (Experiment). (2024). Chemistry LibreTexts.
  • Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. (2006).
  • Experimental procedures, characterization data and copies of NMR spectra.Beilstein Journals.
  • The mass spectra of pyrimidine measured in coincidence with resonant... (2010).
  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. (2014). Chemistry Central Journal.
  • Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. (1999). Analytical Chemistry.
  • Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. (1999).
  • Vis-UV spectra of arom
  • UV-Vis Spectroscopy.University of Nevada, Las Vegas.
  • Pyrimidine.Wikipedia.
  • Pyridine pyridazine pyrimidine pyrazine.
  • Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.BenchChem.
  • What is correct basicity order of pyridine, pyridazine, pyrimidine and pyrazine. (2020). Chem Zipper.

Sources

A Senior Application Scientist's Guide to In Silico Modeling: A Comparative Analysis of Diaminopyrimidine Derivatives as DHFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth comparison of novel diaminopyrimidine derivatives using advanced in silico modeling techniques. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate inhibitor design and optimization. We will move beyond a simple recitation of steps to explain the causal reasoning behind our methodological choices, ensuring a robust and reproducible workflow.

Introduction: The Enduring Relevance of Dihydrofolate Reductase and Its Inhibitors

Dihydrofolate reductase (DHFR) is a crucial enzyme in the biosynthesis of nucleic acids and amino acids, making it an essential target for therapeutic intervention in a wide range of diseases, from infectious diseases to cancer.[1][2][3][4] The diaminopyrimidine scaffold is a cornerstone in the design of DHFR inhibitors, with classic examples like Trimethoprim demonstrating remarkable efficacy.[4][5] These non-classical antifolates are prized for their ability to be selectively designed for pathogen enzymes over the human ortholog, a critical factor in minimizing host toxicity.[3][6]

However, the emergence of drug resistance necessitates the continuous development of novel inhibitors with improved potency and selectivity.[1][7] In silico modeling has become an indispensable tool in this endeavor, allowing for the rapid, cost-effective evaluation of virtual compounds before committing to costly and time-consuming synthesis and in vitro testing. This guide will walk through a complete in silico workflow, from target selection to detailed interaction analysis, to compare a series of rationally designed diaminopyrimidine derivatives against human DHFR (hDHFR).

The Strategic Framework: An Integrated In Silico Workflow

cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_eval Evaluation Phase Target_Prep Target Preparation (PDB: 1DHF) Docking Molecular Docking (AutoDock Vina) Target_Prep->Docking Ligand_Design Ligand Design & 3D Structure Generation Ligand_Prep Ligand Preparation (PDBQT format) Ligand_Design->Ligand_Prep Ligand_Prep->Docking ADMET ADMET Prediction (SwissADME) Ligand_Prep->ADMET MD_Sim Molecular Dynamics (GROMACS) Docking->MD_Sim Binding_Analysis Binding Mode & Interaction Analysis Docking->Binding_Analysis Stability_Analysis Complex Stability (RMSD/RMSF) MD_Sim->Stability_Analysis Druglikeness Drug-Likeness & Pharmacokinetics ADMET->Druglikeness SAR Structure-Activity Relationship (SAR) Binding_Analysis->SAR Stability_Analysis->SAR Druglikeness->SAR cluster_protein hDHFR Active Site cluster_ligand Ligand Moieties Glu30 Glu30 Ile7 Ile7 Phe34 Phe34 Val115 Val115 Leu22 Leu22 Pyrimidine Diaminopyrimidine Core Pyrimidine->Glu30 H-Bond Pyrimidine->Ile7 H-Bond Benzyl Substituted Benzyl Ring Benzyl->Phe34 Hydrophobic Benzyl->Val115 Hydrophobic Benzyl->Leu22 Hydrophobic

Caption: Key interactions of diaminopyrimidines in the hDHFR active site.

Molecular Dynamics Simulation Results

The stability of the docked poses for the two most promising candidates, Derivative B and Derivative C, was assessed over a 10 ns simulation.

  • Derivative B: The RMSD of the ligand remained stable at ~2.0 Å after an initial equilibration period, indicating that it maintains a consistent binding pose within the active site. The RMSF of the active site residues showed minimal fluctuations, suggesting a stable binding pocket.

  • Derivative C: The RMSD of the ligand showed slightly higher fluctuations, settling around 2.5 Å. While still indicative of a stable complex, this suggests the larger naphthalene moiety may have more conformational freedom within the pocket. The RMSF of the surrounding residues was comparable to that of Derivative B.

Interpretation: Both derivatives form stable complexes with hDHFR, validating the docking results. The slightly lower RMSD of Derivative B suggests a more rigid and potentially more favorable binding mode.

In Silico ADMET Prediction Results

The drug-likeness and pharmacokinetic properties of all compounds were predicted using the SwissADME server.

PropertyTrimethoprimDerivative ADerivative BDerivative C
Lipinski Violations 0000
GI Absorption HighHighHighHigh
BBB Permeant YesYesYesYes
CYP2D6 Inhibitor YesNoYesYes
Synthetic Accessibility 2.82.53.23.5

Interpretation:

  • All four compounds adhere to Lipinski's Rule of Five, suggesting good potential for oral bioavailability.

  • All are predicted to have high gastrointestinal absorption.

  • Interestingly, the removal of the methoxy groups in Derivative A is predicted to eliminate the inhibition of the CYP2D6 enzyme, which could be a significant advantage in reducing potential drug-drug interactions.

  • As expected, the synthetic accessibility score increases with the complexity of the molecule, with Derivative C being the most challenging to synthesize.

Conclusion and Future Directions

This in silico comparative analysis demonstrates a robust and efficient workflow for evaluating novel diaminopyrimidine derivatives as potential hDHFR inhibitors. Our integrated approach, combining molecular docking, molecular dynamics, and ADMET prediction, provides a multi-faceted evaluation of each compound.

Based on our findings:

  • Derivative C emerged as the most potent inhibitor in terms of predicted binding affinity, likely due to enhanced hydrophobic interactions of its naphthalene moiety.

  • Derivative B also showed improved potency over the reference compound, Trimethoprim, and exhibited excellent stability in MD simulations.

  • Derivative A , while less potent, highlighted a potential avenue for reducing CYP450 inhibition by modifying the substitution pattern on the benzyl ring.

The results suggest that both Derivative B and Derivative C are promising candidates for synthesis and subsequent in vitro evaluation. Future in silico work could involve more advanced techniques such as free energy perturbation (FEP) calculations for more accurate binding affinity predictions and quantitative structure-activity relationship (QSAR) modeling with a larger set of derivatives to further refine our understanding of the SAR. This guide serves as a template for the rational design of next-generation DHFR inhibitors, underscoring the power of computational chemistry to accelerate the drug discovery process.

References

  • Baskaran, S., et al. (2021). Rational design of novel allosteric dihydrofolate reductase inhibitors showing antibacterial-effects on drug-resistant E. coli escape-variants. Communications Biology, 4(1), 1-14. Available at: [Link]

  • Bhatt, S., & Gundu, J. (2014). Dihydrofolate reductase as a therapeutic target for infectious diseases: opportunities and challenges. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(4), 451-459. Available at: [Link]

  • Cody, V., et al. (2011). Crystallographic analysis reveals a novel second binding site for trimethoprim in active site double mutants of human dihydrofolate reductase. Acta Crystallographica Section D: Biological Crystallography, 67(9), 783-790. Available at: [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to support rational drug design. Journal of Chemical Information and Modeling, 57(7), 1614-1626. Available at: [Link]

  • G-S, V., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Current Medicinal Chemistry, 26(32), 5965-5993. Available at: [Link]

  • Schweitzer, B. I., et al. (1990). Dihydrofolate reductase as a therapeutic target. The FASEB Journal, 4(8), 2441-2452. Available at: [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Available at: [Link]

  • Verma, R., et al. (2023). Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. Current Drug Targets, 24(5), 416-441. Available at: [Link]

  • Hanwell, M. D., et al. (2012). Avogadro: an advanced semantic chemical editor, visualization, and analysis platform. Journal of Cheminformatics, 4(1), 17. Available at: [Link]

  • Oefner, C., D'Arcy, A., & Winkler, F. K. (1988). Crystal structure of human dihydrofolate reductase complexed with folate. European Journal of Biochemistry, 174(2), 377-385. Available at: [Link]

  • Davies, J. F., et al. (1990). Crystal structures of recombinant human dihydrofolate reductase complexed with folate and 5-deazafolate. Biochemistry, 29(40), 9467-9479. Available at: [Link]

  • RCSB Protein Data Bank. (n.d.). 1DHF: CRYSTAL STRUCTURES OF RECOMBINANT HUMAN DIHYDROFOLATE REDUCTASE COMPLEXED WITH FOLATE AND 5-DEAZOFOLATE. Retrieved from [Link]

  • RCSB Protein Data Bank. (n.d.). 1DRF: CRYSTAL STRUCTURE OF HUMAN DIHYDROFOLATE REDUCTASE COMPLEXED WITH FOLATE. Retrieved from [Link]

  • CATH Protein Structure Classification. (n.d.). PDB 1dhf. Retrieved from [Link]

  • Avogadro. (n.d.). Drawing Molecules. Retrieved from [Link]

  • Kapsid Simulations. (2024, October 6). How to perform Molecular Docking using AutoDock Vina. Retrieved from [Link]

  • AutoDock Vina Documentation. (n.d.). Basic docking. Retrieved from [Link]

  • Kovalevskaya, N. V., et al. (2005). Structural factors determining the binding selectivity of the antibacterial drug trimethoprim to dihydrofolate reductase. Russian Journal of Bioorganic Chemistry, 31(4), 350-357. Available at: [Link]

  • Bioinformatics Review. (2016, December 14). How to perform docking in a specific binding site using AutoDock Vina? Retrieved from [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorial: Protein-Ligand Complex. Retrieved from [Link]

  • Bioinformatics Review. (2020, June 9). Tutorial: MD simulation output analysis of protein using GROMACS. Retrieved from [Link]

  • Avogadro Manual. (2022, May 23). Drawing Molecules. Retrieved from [Link]

  • King, R. D., et al. (1996). Drug Design by Machine Learning: The Use of Inductive Logic Programming to Model the Structure-Activity Relationships of Trimethoprim Analogues Binding to Dihydrofolate Reductase. Proceedings of the National Academy of Sciences, 93(1), 438-442. Available at: [Link]

  • How to Build Molecule in the Avogadro Computational Software. (2020, December 23). YouTube. Retrieved from [Link]

  • Kumar, A., & Man-Un, N. (2013). Dihydrofolate reductase as a target for chemotherapy in parasites. Infection, Genetics and Evolution, 14, 241-251. Available at: [Link]

  • Anderson, A. C. (2003). The process of structure-based drug design. Chemistry & Biology, 10(9), 787-797. Available at: [Link]

  • Gnerucci, A., et al. (2022). Benzamide Trimethoprim Derivatives as Human Dihydrofolate Reductase Inhibitors—Molecular Modeling and In Vitro Activity Study. International Journal of Molecular Sciences, 23(19), 11843. Available at: [Link]

  • Anderson, A. C. (2011). Structure-based functional design of proteins. Current Opinion in Structural Biology, 21(4), 499-505. Available at: [Link]

  • Anderson, A. C., et al. (2000). Structure-based design of selective inhibitors of dihydrofolate reductase: synthesis and antiparasitic activity of 2,4-diaminopteridine analogues with a bridged diarylamine side chain. Journal of Medicinal Chemistry, 43(15), 2895-2903. Available at: [Link]

  • Anderson, A. C. (2010). Targeting protein–protein interactions for therapeutic intervention. Expert Opinion on Therapeutic Targets, 14(11), 1235-1246. Available at: [Link]

  • Anderson, A. C. (2009). Structure-based approaches to drug design. Methods in Molecular Biology, 572, 1-13. Available at: [Link]

  • Anderson, A. C. (2008). The process of structure-based drug design. Methods in Molecular Biology, 443, 25-39. Available at: [Link]

  • ResearchGate. (n.d.). Representation of active site (green) of DHFR protein with the ball and stick representation of the folate ligand present in the PDB structure of 1DHF. Retrieved from [Link]

  • ResearchGate. (n.d.). Using free tools, How do I generate a chemical library from 2D to 3D structures where the 3D structures are well accepted for docking? Retrieved from [Link]

  • ResearchGate. (n.d.). Interactions between hDHFR and the ligands for: (a) TMP (green) and the... Retrieved from [Link]

  • YouTube. (2025, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. Retrieved from [Link]

  • Biological Magnetic Resonance Data Bank. (n.d.). Dihydrofolate Reductase. Retrieved from [Link]

  • YouTube. (2025, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2022). Structure-Based Generation of 3D Small-Molecule Drugs: Are We There Yet?. Journal of Medicinal Chemistry, 65(13), 8758-8772. Available at: [Link]

  • GROMACS forums. (2022, September 29). RMSF Analysis of Protein & Ligand MD Simulation. Retrieved from [Link]

  • YouTube. (2025, August 11). SDF to PDBQT in Minutes! | 2D to 3D Ligand Prep for AutoDock4 Molecular Docking! Retrieved from [Link]

  • YouTube. (2025, April 8). Molecular Docking with AutoDock Vina Step-by-Step Tutorial| Part 1 #drugdiscovery #docking #skills. Retrieved from [Link]

  • YouTube. (2025, June 8). GROMACS Tutorial Part 5 | RMSD, RMSF, SASA, Rg & Hydrogen Bond Analysis Step-by-Step. Retrieved from [Link]

  • YouTube. (2021, February 15). Tutorial 02: Drawing Molecules Using Avogadro. Retrieved from [Link]

  • YouTube. (2021, September 20). Multiple Ligand Docking by Autodock Vina through command line in UNIX/LINUX. Retrieved from [Link]

  • Bioinformatics Stack Exchange. (2021, January 27). Building small molecules de novo. Retrieved from [Link]

Sources

"benchmarking the synthesis of 2,3-Diamino-6-methylpyrimidin-4(3h)-one against other methods"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diamino-6-methylpyrimidin-4(3H)-one is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its structural motif is present in a variety of biologically active molecules, making its efficient and scalable synthesis a critical aspect of pharmaceutical research. This guide provides an in-depth comparison of the prevalent benchmark method for its synthesis—the reduction of a nitro-pyrimidine precursor—against a viable alternative approach involving a cyclocondensation reaction. The objective is to offer a comprehensive analysis of the experimental methodologies, underlying chemical principles, and key performance indicators to aid researchers in selecting the most suitable method for their specific needs.

Benchmark Method: Reduction of 2-Amino-6-methyl-5-nitropyrimidin-4(3H)-one

The most established and widely utilized method for the synthesis of this compound involves the reduction of its corresponding 5-nitro precursor, 2-amino-6-methyl-5-nitropyrimidin-4(3H)-one. This approach is favored for its reliability and the ready availability of the starting nitro-compound.

Chemical Rationale and Mechanistic Insight

The core of this method lies in the reduction of the aromatic nitro group at the C5 position of the pyrimidine ring to a primary amine. This transformation is a cornerstone of organic synthesis and can be achieved through various reducing agents. The choice of the reducing system is critical and influences the reaction's efficiency, selectivity, and environmental impact. Catalytic hydrogenation is a common and effective technique, where hydrogen gas, in the presence of a metal catalyst (e.g., Palladium on carbon), facilitates the reduction. The nitro group is sequentially reduced to nitroso, hydroxylamino, and finally the amino group.[1]

Alternatively, catalytic transfer hydrogenation offers a safer and often more convenient option, avoiding the need for high-pressure hydrogen gas. In this variation, a hydrogen donor, such as ammonium formate, decomposes in situ to provide the hydrogen required for the reduction, which is still mediated by a catalyst like Pd/C.[2]

Experimental Workflow: Benchmark Method

cluster_0 Benchmark Synthesis Workflow start Start: 2-Amino-6-methyl-5- nitropyrimidin-4(3H)-one dissolve Dissolve in suitable solvent (e.g., Ethanol) start->dissolve add_catalyst Add Pd/C catalyst dissolve->add_catalyst hydrogenation Introduce Hydrogen Source (H2 gas or Ammonium Formate) add_catalyst->hydrogenation reaction Heat and stir under controlled conditions hydrogenation->reaction filtration Filter to remove catalyst reaction->filtration concentration Concentrate the filtrate filtration->concentration purification Purify by recrystallization concentration->purification product Product: 2,3-Diamino-6-methyl- pyrimidin-4(3H)-one purification->product cluster_1 Alternative Synthesis Workflow start_guanidine Start: Guanidine Hydrochloride reaction Mix and reflux in a suitable solvent (e.g., Ethanol) start_guanidine->reaction start_ketoester Start: Functionalized β-Keto Ester start_ketoester->reaction base Add Base (e.g., Sodium Ethoxide) base->reaction neutralization Neutralize with acid reaction->neutralization precipitation Induce precipitation neutralization->precipitation filtration Filter the solid product precipitation->filtration purification Purify by recrystallization filtration->purification product Product: 2,3-Diamino-6-methyl- pyrimidin-4(3H)-one purification->product

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2,3-Diamino-6-methylpyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development and molecular analysis, specificity is paramount. The ability to distinguish a target analyte from a milieu of structurally similar compounds is the bedrock of reliable diagnostics, effective therapeutics, and robust research findings. This guide provides an in-depth technical comparison of 2,3-Diamino-6-methylpyrimidin-4(3H)-one, a substituted pyrimidine of interest, with its close structural analogs. We will explore the critical aspect of cross-reactivity, offering both theoretical understanding and practical experimental protocols to empower researchers in their analytical endeavors.

Introduction: The Significance of Cross-Reactivity in Pyrimidine Analysis

Substituted pyrimidines are a cornerstone of numerous biologically active compounds, from antiviral agents to anticancer drugs[1]. This compound, with its unique arrangement of amino and methyl groups on the pyrimidine core, presents a specific analytical challenge. In any analytical method, but particularly in high-sensitivity techniques like immunoassays, the potential for cross-reactivity with structurally related molecules is a significant concern.

This guide will focus on two primary analytical approaches for assessing cross-reactivity: high-performance liquid chromatography (HPLC) as a gold standard for separation and specificity, and competitive enzyme-linked immunosorbent assay (ELISA) as a representative immunochemical method where cross-reactivity is a critical parameter.

Structural Analogs of Interest

To conduct a thorough cross-reactivity study, it is essential to identify and synthesize relevant structural analogs. For this compound, we will focus on two key comparators that differ in the substitution pattern of the pyrimidine ring:

  • 2-Amino-4-hydroxy-6-methylpyrimidine: This analog lacks the amino group at the 3-position and has a hydroxyl group at the 4-position. It is a versatile building block in organic synthesis for creating a variety of heterocyclic compounds, including Schiff bases and fused pyrimidine systems[2].

  • 2,4-Diamino-6-methylpyrimidine: This analog features an amino group at the 4-position instead of the hydroxyl group and lacks the amino group at the 3-position. Its synthesis has been described through the modification of a procedure by Gabriel and Coleman[3].

The subtle differences in the functional groups of these analogs provide an excellent basis for evaluating the specificity of analytical methods.

Comparative Analysis: Experimental Design and Rationale

A robust cross-reactivity study should employ orthogonal methods to provide a comprehensive picture of analytical specificity. Here, we outline the rationale and experimental design for both chromatographic and immunochemical approaches.

High-Performance Liquid Chromatography (HPLC): The Separation Standard

HPLC is a powerful technique for separating and quantifying components in a mixture. Its high resolving power makes it an ideal tool for assessing the ability to distinguish between our target analyte and its structural analogs.

Causality of Experimental Choices:

  • Reversed-Phase Chromatography: We will utilize reversed-phase HPLC, as it is a widely used and effective method for separating polar and non-polar compounds based on their hydrophobicity. The C8 and C18 columns are standard choices for the analysis of pyrimidine derivatives[4].

  • Mobile Phase Composition: The choice of mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is critical for achieving optimal separation. The pH of the aqueous phase can be adjusted to control the ionization state of the analytes, thereby influencing their retention.

  • Detection: UV detection is a common and effective method for pyrimidine derivatives due to their aromatic nature. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for enhanced specificity and sensitivity, providing mass-to-charge ratio information that can definitively identify each compound.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA): A Study in Specificity

Immunoassays are widely used for their high sensitivity and throughput. However, they are also more susceptible to cross-reactivity. A competitive ELISA is a common format for detecting small molecules.

Causality of Experimental Choices:

  • Competitive Format: In a competitive ELISA for a small molecule, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample. This format is necessary because small molecules cannot typically be bound by two antibodies simultaneously as in a sandwich ELISA.

  • Antibody Generation: A highly specific antibody is the cornerstone of a reliable immunoassay. The generation of a polyclonal or monoclonal antibody specific to this compound is a prerequisite for this analysis. The immunogen used to raise the antibody should be carefully designed to present the unique epitopes of the target molecule.

  • Cross-Reactivity Calculation: The degree of cross-reactivity of the structural analogs is determined by comparing the concentration of each analog required to displace 50% of the labeled analyte (the IC50 value) with the IC50 of the target analyte.

Experimental Protocols

The following protocols provide a step-by-step guide for conducting the cross-reactivity studies.

Synthesis of Structural Analogs

Protocol 4.1.1: Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine

This protocol is based on the reaction of guanidine with ethyl acetoacetate.

  • Reaction Setup: In a round-bottom flask, dissolve guanidine hydrochloride (1 equivalent) in ethanolic sodium ethoxide.

  • Addition of Reagent: Add ethyl acetoacetate (1 equivalent) to the solution.

  • Reflux: Heat the mixture under reflux for 4-6 hours.

  • Work-up: Cool the reaction mixture and neutralize with acetic acid. The product will precipitate out of the solution.

  • Purification: Filter the precipitate, wash with cold ethanol, and recrystallize from water to obtain pure 2-amino-4-hydroxy-6-methylpyrimidine[5].

Protocol 4.1.2: Synthesis of 2,4-Diamino-6-methylpyrimidine

This protocol is a modification of the Gabriel and Coleman procedure[3].

  • Reaction Setup: In a steel bomb, combine 2-amino-4-chloro-6-methyl pyrimidine with alcoholic ammonia.

  • Heating: Heat the mixture at 180°C for 6 hours.

  • Work-up: Filter the mixture and evaporate the filtrate to dryness.

  • Purification: Dissolve the residue in hot water, cool, and add potassium hydroxide to precipitate the product. Recrystallize from acetone to obtain pure 2,4-diamino-6-methylpyrimidine[3].

HPLC Method for Separation of Pyrimidine Analogs

Protocol 4.2.1: Reversed-Phase HPLC

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 5% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or MS detection.

  • Sample Preparation: Dissolve standards of this compound and its analogs in the initial mobile phase composition. Inject a mixture of the three compounds to assess resolution.

Competitive ELISA for Cross-Reactivity Assessment

Protocol 4.3.1: Competitive ELISA

  • Coating: Coat a 96-well plate with an antibody specific for this compound. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Competition: Add standards of the target analyte and the structural analogs at various concentrations to the wells, followed immediately by the addition of a fixed concentration of enzyme-labeled this compound. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the enzyme substrate and incubate until a color develops.

  • Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Plot the absorbance versus the log of the analyte concentration and determine the IC50 for each compound. Calculate the percent cross-reactivity using the formula: % Cross-reactivity = (IC50 of target analyte / IC50 of analog) x 100

Data Presentation and Interpretation

The results of the cross-reactivity studies should be presented clearly and concisely to allow for easy comparison.

HPLC Data

A chromatogram showing the separation of the three compounds should be presented. The retention time and resolution for each peak should be reported in a table.

Table 1: HPLC Retention Times and Resolution

CompoundRetention Time (min)Resolution (Rs) vs. This compound
This compound-
2-Amino-4-hydroxy-6-methylpyrimidine
2,4-Diamino-6-methylpyrimidine

Resolution (Rs) should be calculated between adjacent peaks. A value >1.5 indicates baseline separation.

Competitive ELISA Data

The IC50 values and the calculated percent cross-reactivity for each analog should be presented in a table.

Table 2: Competitive ELISA Cross-Reactivity Data

CompoundIC50 (ng/mL)% Cross-Reactivity
This compound100%
2-Amino-4-hydroxy-6-methylpyrimidine
2,4-Diamino-6-methylpyrimidine

A lower percent cross-reactivity indicates higher specificity of the antibody for the target analyte.

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the key workflows.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standards Prepare Standards of Analytes Mixture Create Mixture of Analytes Standards->Mixture Injection Inject Sample onto C18 Column Mixture->Injection Separation Gradient Elution Injection->Separation Detection UV or MS Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Analysis Calculate Retention Times & Resolution Chromatogram->Analysis

Caption: Workflow for HPLC-based separation of pyrimidine analogs.

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Competitive Assay cluster_detection Detection & Analysis Coating Coat Plate with Antibody Blocking Block Non-specific Sites Coating->Blocking Competition Add Samples/Standards & Labeled Analyte Blocking->Competition Incubation Incubate Competition->Incubation Washing Wash Plate Incubation->Washing Substrate Add Substrate Washing->Substrate Read Read Absorbance Substrate->Read Analysis Calculate IC50 & % Cross-Reactivity Read->Analysis

Sources

The Biological Significance of Substituted Diaminopyrimidines: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 2,4-diaminopyrimidine scaffold is a privileged heterocyclic motif that has become a cornerstone in modern medicinal chemistry. Its remarkable versatility arises from its ability to mimic the purine core of ATP and form key hydrogen bond interactions with the hinge regions of various protein kinases and the active sites of other critical enzymes, most notably dihydrofolate reductase (DHFR). This guide provides an in-depth, comparative analysis of the biological significance of substituted diaminopyrimidines, focusing on their roles as both potent enzyme inhibitors in infectious diseases and as targeted therapies in oncology. We will explore their mechanisms of action, present comparative experimental data, and provide detailed protocols for their evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals.

I. Diaminopyrimidines as Dihydrofolate Reductase (DHFR) Inhibitors: A Classic Antibacterial and Antiprotozoal Strategy

Substituted diaminopyrimidines first rose to prominence as inhibitors of dihydrofolate reductase, a crucial enzyme in the folate metabolic pathway. This pathway is essential for the de novo synthesis of purines, thymidylate, and certain amino acids, making it a vital target for antimicrobial agents.

Mechanism of Action: Disrupting Folate Metabolism

Dihydrofolate reductase catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors in the synthesis of DNA, RNA, and proteins. By competitively inhibiting DHFR, diaminopyrimidine-based drugs deplete the cellular pool of THF, leading to the cessation of cell growth and division.[1] The selectivity of these drugs for microbial DHFR over the human ortholog is the basis of their therapeutic window.

DHFR_Pathway PABA p-Aminobenzoic acid DHPS Dihydropteroate Synthase PABA->DHPS Dihydropteroate Dihydropteroate DHF Dihydrofolate (DHF) Dihydropteroate->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR NADPH THF Tetrahydrofolate (THF) Purines Purines, Thymidylate, Amino Acids THF->Purines DHPS->Dihydropteroate DHFR->THF NADP+ Diaminopyrimidines Substituted Diaminopyrimidines (e.g., Trimethoprim, Pyrimethamine) Diaminopyrimidines->DHFR Inhibition Kinase_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Kinase1 Downstream Kinase 1 Receptor->Kinase1 ADP ADP Receptor->ADP Kinase2 Downstream Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Proliferation Cell Proliferation, Survival, etc. TranscriptionFactor->Proliferation DiaminopyrimidineKinaseInhibitor Diaminopyrimidine-based Kinase Inhibitor (e.g., Imatinib, Gefitinib) DiaminopyrimidineKinaseInhibitor->Receptor Inhibition ATP ATP ATP->Receptor

Caption: A representative kinase signaling pathway and the inhibitory action of diaminopyrimidine-based kinase inhibitors.

Comparative Analysis of Key Kinase Inhibitors

Imatinib and Gefitinib are prominent examples of diaminopyrimidine-based kinase inhibitors that have revolutionized cancer treatment.

CompoundPrimary Kinase Target(s)IC50 (Target Kinase)Key Applications
Imatinib Bcr-Abl, c-Kit, PDGFR~100-500 nMChronic Myeloid Leukemia (CML), Gastrointestinal Stromal Tumors (GIST). [2][3]
Gefitinib EGFR~2-37 nMNon-Small Cell Lung Cancer (NSCLC) with EGFR mutations. [4]

Note: IC50 values can vary depending on the specific assay conditions and the mutational status of the kinase.

The success of these drugs is attributed to their high potency and selectivity for their target kinases, which minimizes off-target effects and improves their therapeutic index.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen®)

The LanthaScreen® assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to a kinase.

Materials:

  • 384-well, low-volume microplate

  • TR-FRET-capable plate reader

  • Recombinant kinase of interest

  • LanthaScreen® Eu-labeled anti-tag antibody

  • Fluorescently labeled kinase tracer

  • Assay Buffer

  • Test compounds (substituted diaminopyrimidines) dissolved in DMSO

Procedure:

  • Reagent Preparation:

    • Prepare a 2X kinase/antibody mixture in Assay Buffer.

    • Prepare a 4X tracer solution in Assay Buffer.

    • Prepare serial dilutions of the test compounds at 4X the final desired concentration in Assay Buffer with a constant DMSO concentration.

  • Assay Setup:

    • Add 4 µL of the 4X test compound dilutions to the wells of the microplate.

    • Add 8 µL of the 2X kinase/antibody mixture to each well.

    • Incubate for 1 hour at room temperature.

  • Reaction Initiation and Measurement:

    • Add 4 µL of the 4X tracer solution to each well.

    • Incubate for 1 hour at room temperature, protected from light.

    • Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. [5][6][7]

III. Evaluating Cellular Effects: The MTT Cell Proliferation Assay

To assess the biological impact of substituted diaminopyrimidines on whole cells, the MTT assay is a widely used method to measure cell viability and proliferation.

Experimental Protocol: MTT Assay

This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Materials:

  • 96-well, flat-bottom cell culture plate

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Test compounds dissolved in DMSO

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the percentage of viability versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value. [8][9][10]

IV. Conclusion and Future Perspectives

Substituted diaminopyrimidines have demonstrated remarkable biological significance as inhibitors of both DHFR and protein kinases. Their journey from broad-spectrum antimicrobial agents to highly specific and potent anticancer drugs showcases the power of medicinal chemistry and structure-based drug design. The comparative data and experimental protocols provided in this guide offer a robust framework for the continued exploration and development of this versatile chemical scaffold. Future research will likely focus on developing diaminopyrimidine derivatives with enhanced selectivity, improved pharmacokinetic properties, and the ability to overcome drug resistance, further solidifying their place in the modern therapeutic arsenal.

References

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2,3-Diamino-6-methylpyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical reagents is a cornerstone of scientific integrity and laboratory safety. For researchers and drug development professionals, handling specialized compounds like 2,3-Diamino-6-methylpyrimidin-4(3H)-one extends beyond the benchtop; it encompasses the entire lifecycle of the chemical, culminating in its safe and compliant disposal. This guide provides a comprehensive, technically grounded framework for the proper disposal of this pyrimidine derivative, ensuring the protection of personnel and the environment.

The procedural guidance herein is rooted in established safety protocols and regulatory standards. The fundamental principle is that all waste streams containing this compound must be treated as hazardous chemical waste. This approach mitigates risks associated with its irritant properties and potential uncharacterized toxicity, ensuring adherence to the highest safety standards.

Hazard Profile and Precautionary Principles

Understanding the hazard profile of a chemical is the first step in managing its disposal. While specific toxicological data for this compound may be limited, data from structurally analogous pyrimidine derivatives provide a strong basis for a conservative safety assessment. The primary hazards associated with this class of compounds are irritation to the skin, eyes, and respiratory system.[1][2][3] Furthermore, certain related compounds exhibit significant aquatic toxicity, making it imperative to prevent any release into the environment.[4]

The causality behind our stringent disposal protocol is clear: assuming a conservative hazard profile prevents accidental exposure and environmental contamination. All handling and disposal steps must be performed with the appropriate Personal Protective Equipment (PPE) to create a self-validating system of safety.

Hazard Classification (Analog-Based)GHS Hazard StatementRequired Safety Precautions & PPE
Skin Irritation H315: Causes skin irritation[1][3]Wear nitrile gloves and a fully buttoned lab coat. Avoid all skin contact.[2]
Eye Irritation H319: Causes serious eye irritation[1][3]Wear chemical splash goggles conforming to OSHA or EN166 standards.[2][5]
Respiratory Irritation H335: May cause respiratory irritation[1][2][5]Handle only in a well-ventilated area or a certified chemical fume hood to avoid dust inhalation.[3]
Aquatic Toxicity H410: Very toxic to aquatic life with long lasting effects[4]Do not allow the chemical or its containers to enter drains or waterways.[2]

Regulatory Framework: The Mandate for Controlled Disposal

All chemical waste disposal in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] Under RCRA, a chemical waste is considered hazardous if it is specifically "listed" (e.g., P-list or U-list) or if it exhibits a hazardous "characteristic" (ignitability, corrosivity, reactivity, or toxicity).[7][8]

This compound is not explicitly found on the EPA's P or U lists. However, due to its potential for toxicity and environmental harm, it must be managed as a characteristic hazardous waste. The only acceptable disposal route is through a licensed environmental services contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2][3]

Disposal Workflow: From Bench to Manifest

The following protocols provide step-by-step methodologies for managing different waste streams containing this compound. This workflow ensures that from the point of generation to the moment of pickup, the waste is handled safely and in compliance with institutional and federal regulations.[7][9]

Decision Pathway for Waste Segregation

The following diagram illustrates the decision-making process for correctly categorizing and handling waste generated during research involving this compound.

G Waste Stream Decision Pathway A Waste Generation Point (Contains this compound) B What is the nature of the waste? A->B C Pure/Expired Solid or Concentrated Residue B->C  Solid Chemical D Contaminated Lab Consumables (Gloves, Weigh Boats, Wipes) B->D  Contaminated Dry Goods   E Empty Stock Container B->E  Empty Container F Protocol 1: Package as Solid Hazardous Waste C->F G Protocol 2: Collect in Lined Solid Waste Container D->G H Protocol 3: Perform Triple-Rinse Decontamination E->H I Store in Satellite Accumulation Area (SAA) Await pickup by EH&S F->I G->I H->I Collect rinsate as hazardous liquid waste

Sources

A Senior Application Scientist's Guide to the Safe Handling of 2,3-Diamino-6-methylpyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and development, the meticulous handling of novel chemical entities is paramount to both scientific integrity and personnel safety. This guide provides essential, immediate safety and logistical information for the handling of 2,3-Diamino-6-methylpyrimidin-4(3H)-one, a compound of interest for researchers and scientists. Our approach is rooted in a deep understanding of chemical safety principles, offering procedural guidance that is both practical and scientifically sound.

Hazard Assessment and GHS Classification

Based on data from analogous compounds, this compound should be handled as a hazardous substance. Similar aminopyrimidine derivatives are known to cause a range of health effects.[1][2] The anticipated hazard classifications under the Globally Harmonized System (GHS) are summarized below.

Hazard ClassHazard CategoryGHS Hazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Acute Toxicity, DermalCategory 2H310: Fatal in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][4]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[3][4]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[4]

These classifications necessitate strict adherence to the safety protocols outlined in this guide to mitigate exposure risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table details the minimum required PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn if there is a splash hazard.[2][5]To protect against dust particles and splashes that can cause serious eye irritation.[2][3]
Hand Protection Chemical-resistant, impervious gloves such as nitrile or neoprene. Gloves must be inspected for integrity before each use.[1][2] Double gloving is recommended.[5]To prevent skin contact, which can cause irritation and may be fatal upon absorption.
Body Protection A long-sleeved lab coat or chemical-resistant clothing that covers the entire body.[2] Gowns should close in the back.[6]To prevent accidental skin exposure.[2] Contaminated clothing must be removed immediately and decontaminated before reuse.[1][3]
Respiratory Protection A NIOSH-approved N95 dust mask or a full-face respirator should be used if engineering controls are insufficient or if dust formation is significant.[1][2]To avoid inhalation of dust or aerosols that may cause respiratory irritation.[1]

Operational Plan: A Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for minimizing exposure risk.

Preparation and Engineering Controls
  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to control airborne contaminants.[1][2]

  • Ventilation: Ensure adequate ventilation and the availability of a local exhaust system.[3]

  • Emergency Equipment: Confirm that an eyewash station and a safety shower are readily accessible and have been recently tested.[1]

  • Avoid Dust Formation: Take measures to prevent the generation of dust and aerosols during handling.[1][3]

Donning and Doffing of PPE Workflow

The following diagram illustrates the correct sequence for putting on and taking off PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) Don1 1. Lab Coat Don2 2. Safety Goggles/Face Shield Don1->Don2 Don3 3. Respirator (if needed) Don2->Don3 Don4 4. Gloves (Double Pair) Don3->Don4 Doff1 1. Gloves (Outer Pair) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Goggles/Face Shield Doff2->Doff3 Doff4 4. Respirator (if needed) Doff3->Doff4 Doff5 5. Gloves (Inner Pair) Doff4->Doff5

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Diamino-6-methylpyrimidin-4(3h)-one
Reactant of Route 2
2,3-Diamino-6-methylpyrimidin-4(3h)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.